molecular formula C7H16N4O2 B077953 Heptanedihydrazide CAS No. 13043-98-6

Heptanedihydrazide

Cat. No.: B077953
CAS No.: 13043-98-6
M. Wt: 188.23 g/mol
InChI Key: OXAGUPFRAIIDLT-UHFFFAOYSA-N
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Description

Heptanedihydrazide is a linear aliphatic dihydrazide compound that serves as a versatile and valuable bifunctional building block in organic synthesis and materials science research. Its primary research value lies in its two terminal hydrazide (-CONHNH2) groups, which are highly reactive towards carbonyls, aldehydes, and other functional groups, enabling its use as a potent crosslinking agent and molecular linker. Researchers utilize this compound for the synthesis of polymeric hydrazones and polyhydrazides, which are investigated for applications in creating dynamic covalent chemistries, smart hydrogels, and advanced materials with self-healing properties. The seven-carbon alkyl chain provides defined flexibility and influences the physical properties of the resulting macromolecular structures. Furthermore, this compound is employed in the preparation of heterocyclic compounds and as a key intermediate in pharmaceutical and agrochemical research for constructing complex molecules with hydrazide functionalities. Its mechanism of action in crosslinking involves the formation of stable hydrazone bonds upon reaction with aldehydes or ketones, effectively bridging polymer chains or small molecules to create larger, more complex networks. This reactivity is central to studies in polymer chemistry, supramolecular assembly, and the development of novel drug delivery systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N4O2/c8-10-6(12)4-2-1-3-5-7(13)11-9/h1-5,8-9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAGUPFRAIIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301046
Record name Heptanedihydrazide
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13043-98-6
Record name 13043-98-6
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Record name Heptanedihydrazide
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Record name PIMELIC ACID DIHYDRAZIDE
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Foundational & Exploratory

Heptanedihydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedihydrazide, also known as pimelyl dihydrazide, is a homobifunctional crosslinking agent with significant applications in polymer chemistry, materials science, and the biomedical field. Its structure, featuring a seven-carbon aliphatic chain flanked by two hydrazide moieties, allows for the covalent linkage of molecules containing accessible aldehyde or ketone groups. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound. It further explores its applications, particularly in the realm of drug development, including its use in bioconjugation and the formulation of drug delivery systems. Detailed experimental protocols and spectroscopic data are provided to facilitate its practical application in a research setting.

Chemical Properties and Structure

This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 13043-98-6[1]
Molecular Formula C7H16N4O2[1]
Molecular Weight 188.23 g/mol [2]
IUPAC Name This compound[2]
Synonyms Pimelyl dihydrazide, Pimelic acid dihydrazide, Heptanedioic dihydrazide[1]
Melting Point 182 °C[1]
logP (calculated) -1.5[2]
pKa (predicted) The hydrazide groups have predicted pKa values, with the terminal amino group being basic and the amide-like nitrogen being less basic.[3]

Structure:

The chemical structure of this compound consists of a central seven-carbon (heptane) chain with a dihydrazide functional group at each end. The hydrazide group (-CONHNH2) is reactive towards carbonyl compounds (aldehydes and ketones), forming stable hydrazone linkages.

DOT Script for this compound Structure:

Chemical structure of this compound

Chemical structure of this compound.

Synthesis

This compound is typically synthesized by the reaction of a pimelic acid ester (e.g., dimethyl pimelate) with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester.

DOT Script for Synthesis Workflow:

Synthesis_Workflow DimethylPimelate Dimethyl Pimelate Reactor Reactor (with Reflux Condenser) DimethylPimelate->Reactor HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Reactor ReactionMixture Reaction Mixture Reactor->ReactionMixture Heating Heating and Reflux (e.g., 1-2 hours) ReactionMixture->Heating Cooling Cooling to Room Temperature Heating->Cooling Precipitate Precipitate Formation (this compound) Cooling->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing (e.g., with cold ethanol) Filtration->Washing Drying Drying (e.g., under vacuum) Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Synthesis workflow for this compound

General synthesis workflow for this compound.

Detailed Experimental Protocol:

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • Dimethyl pimelate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl pimelate in a minimal amount of ethanol.

  • Add a molar excess (typically 2.5 to 3 equivalents) of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will precipitate out of the solution as a white solid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound under vacuum to obtain the final product.

A patent describes a method for preparing hydrazide compounds by reacting an ester with hydrazine hydrate, followed by reactive fractionation or distillation to remove alcohol and water byproducts, achieving yields of over 90%.[4] Another described method involves the synthesis of acid hydrazides from carboxylic acids in a continuous flow process with high yields.[5]

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methylene protons of the aliphatic chain and the protons of the hydrazide groups. The chemical shifts will vary depending on the solvent used.[6] In a solvent like DMSO-d₆, the NH and NH₂ protons will be observable and will likely appear as broad singlets. The methylene protons will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the different methylene carbons in the aliphatic chain. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm.[7][8]

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH ₂- (central)~1.2-1.4 (multiplet)~25-30
-CH ₂- (adjacent to C=O)~2.0-2.2 (triplet)~35-40
-CONH -Broad singlet-
-NH Broad singlet-
-C =O-~172

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300-3500Medium-Strong
C-H stretch (aliphatic)2850-2960Medium-Strong
C=O stretch (amide I)1630-1680Strong
N-H bend (amine)1590-1650Medium-Strong

The presence of a strong carbonyl absorption and N-H stretching bands are key indicators of the hydrazide functional groups.[9]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 188. Common fragmentation patterns would involve cleavage of the aliphatic chain and loss of the hydrazide moieties.[10][11]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in various research and drug development applications, primarily as a crosslinking agent.

Bioconjugation and Drug Delivery

This compound is used to link molecules together, a process known as bioconjugation.[12] This is particularly useful in drug delivery systems. For instance, it can be used to:

  • Crosslink hydrogels: Hydrogels are water-swollen polymer networks used for controlled drug release. This compound can crosslink polymers containing aldehyde or ketone groups, forming a stable hydrogel matrix that can encapsulate and release therapeutic agents in a sustained manner.[13][14][15]

  • Form hydrazone linkages in prodrugs: The hydrazide groups can react with carbonyl groups on a drug molecule to form a hydrazone bond. This bond is often stable at physiological pH but can be designed to cleave under the acidic conditions found in tumor microenvironments or within endosomes, allowing for targeted drug release.

  • Create linkers for Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This compound can be incorporated into the linker structure, providing a stable connection between the antibody and the drug.[1][16][17][18][19]

DOT Script for Crosslinking Mechanism:

Crosslinking_Mechanism cluster_0 This compound cluster_1 Aldehyde-containing Polymer cluster_2 Crosslinked Hydrogel This compound H₂N-NH-CO-(CH₂)₅-CO-NH-NH₂ Crosslinked Polymer-CH=N-NH-CO-(CH₂)₅-CO-NH-N=CH-Polymer This compound->Crosslinked + 2x Polymer-CHO - 2x H₂O Polymer1 Polymer-CHO Polymer1->Crosslinked Polymer2 Polymer-CHO Polymer2->Crosslinked

Crosslinking mechanism of this compound

Crosslinking mechanism of this compound with aldehyde-containing polymers.

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the polymer industry as a crosslinking agent to improve the mechanical properties, thermal stability, and chemical resistance of various polymers, including those used in coatings, adhesives, and plastics.[10]

Solubility

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed.[2] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile chemical compound with a well-defined structure and reactivity. Its ability to form stable crosslinks makes it an invaluable tool in materials science and, increasingly, in the field of drug development for creating sophisticated drug delivery systems. The information provided in this technical guide, including its chemical properties, synthesis, and analytical data, serves as a comprehensive resource for researchers and scientists looking to explore the potential of this compound in their work. Further research into its applications, particularly in the development of targeted therapies, is warranted and holds significant promise.

References

An In-depth Technical Guide to the Synthesis of Heptanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedihydrazide, also known as pimelic acid dihydrazide, is a symmetrical bifunctional organic compound with the molecular formula C₇H₁₆N₄O₂.[1] It belongs to the class of dihydrazides, which are characterized by two hydrazide groups (-CONHNH₂). These functional groups make this compound a versatile building block in various chemical syntheses. Its applications include use as a crosslinking agent for polymers and in the synthesis of heterocyclic compounds. This guide provides a detailed overview of the primary synthesis pathways, reaction mechanisms, experimental protocols, and quantitative data related to the production of this compound.

Synthesis Pathways and Reaction Mechanisms

The synthesis of this compound primarily originates from heptanedioic acid (pimelic acid).[2] Two main pathways are commonly employed: a direct one-step synthesis and a two-step synthesis involving an intermediate ester. Both pathways rely on the principles of nucleophilic acyl substitution.[3]

Pathway 1: One-Step Synthesis from Pimelic Acid

This pathway involves the direct reaction of pimelic acid with hydrazine hydrate. The reaction is typically catalyzed by an acid and driven to completion by the removal of water.[4][5]

Reaction Scheme:

HOOC-(CH₂)₅-COOH + 2 N₂H₄·H₂O → H₂NNHCO-(CH₂)₅-CONHNH₂ + 4 H₂O (Pimelic Acid + Hydrazine Hydrate → this compound + Water)

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism at both carboxylic acid groups.

  • Protonation of the Carbonyl: The acid catalyst protonates the oxygen of the carbonyl group on the pimelic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Hydrazine: A molecule of hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking hydrazine nitrogen to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining nitrogen atom pushes down to reform the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The resulting protonated hydrazide is deprotonated to yield the final product. This process occurs at both ends of the dicarboxylic acid.

Pathway 2: Two-Step Synthesis via Di-ester Intermediate

This method involves an initial esterification of pimelic acid, followed by hydrazinolysis of the resulting di-ester.[6][7] This pathway can sometimes offer higher purity and yields by avoiding side reactions associated with the direct reaction of the free acid.

Reaction Scheme:

  • Step 1: Esterification HOOC-(CH₂)₅-COOH + 2 ROH --(H⁺)--> ROC(O)-(CH₂)₅-C(O)OR + 2 H₂O (Pimelic Acid + Alcohol → Dialkyl Pimelate + Water)

  • Step 2: Hydrazinolysis ROC(O)-(CH₂)₅-C(O)OR + 2 N₂H₄·H₂O → H₂NNHCO-(CH₂)₅-CONHNH₂ + 2 ROH + 2 H₂O (Dialkyl Pimelate + Hydrazine Hydrate → this compound + Alcohol + Water)

Reaction Mechanism:

  • Esterification: This is a standard Fischer esterification. The carboxylic acid is protonated by an acid catalyst, followed by nucleophilic attack from the alcohol (e.g., methanol or ethanol). Subsequent proton transfers and elimination of water yield the dialkyl pimelate.[7]

  • Hydrazinolysis: This is another nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The alkoxy group (-OR) is eliminated as the leaving group, forming the stable hydrazide. This occurs at both ester functionalities.[8]

Mandatory Visualization: Synthesis Pathways

Synthesis_Pathways cluster_main This compound Synthesis cluster_path1 Pathway 1: One-Step Synthesis cluster_path2 Pathway 2: Two-Step Synthesis PimelicAcid Pimelic Acid (Heptanedioic Acid) Heptanedihydrazide1 This compound PimelicAcid->Heptanedihydrazide1 + 2 N₂H₄·H₂O (Acid Catalyst, Heat) DialkylPimelate Dialkyl Pimelate PimelicAcid->DialkylPimelate + 2 ROH (Acid Catalyst, Heat) Heptanedihydrazide2 This compound DialkylPimelate->Heptanedihydrazide2 + 2 N₂H₄·H₂O (Heat)

Caption: Overview of one-step and two-step synthesis pathways for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound, derived from common procedures for analogous dihydrazides.

Protocol for One-Step Synthesis (Batch Process)

This protocol is based on the direct hydrazinolysis of a dicarboxylic acid.

  • Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a distillation head for water removal.

  • Reagents:

    • Pimelic Acid: 1.0 mole

    • Hydrazine Hydrate (80-100%): 2.2 - 3.0 moles (slight excess)

    • Catalyst (e.g., HY type solid acid molecular sieve or composite catalyst): 10-20 g

  • Procedure: a. Charge the pimelic acid, hydrazine hydrate, and catalyst into the reaction flask. b. Begin stirring and heat the mixture to reflux. The reaction temperature is typically maintained between 95°C and 120°C.[5] c. During the reaction, water produced is continuously removed by distillation to drive the equilibrium towards the product.[4] d. The reaction is monitored by TLC or other appropriate analytical methods and is typically complete within 4-6 hours.[5] e. After completion, cool the reaction mixture. Excess hydrazine hydrate can be removed by vacuum distillation. f. Add water or an appropriate solvent (e.g., ethanol) to the residue to dissolve the product and separate the solid catalyst by filtration. g. The filtrate is concentrated under reduced pressure to yield the crude this compound. h. The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to afford white crystals.

Protocol for Two-Step Synthesis

This protocol involves the formation and subsequent reaction of a dialkyl pimelate.[7]

Part A: Esterification of Pimelic Acid

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagents:

    • Pimelic Acid: 1.0 mole

    • Alcohol (e.g., absolute methanol or ethanol): 10-15 moles (serves as solvent and reactant)

    • Acid Catalyst (e.g., concentrated H₂SO₄ or potassium hydrogen sulfate): 0.1-0.2 moles

  • Procedure: a. Dissolve pimelic acid in the alcohol in the reaction flask. b. Carefully add the acid catalyst while stirring. c. Heat the mixture to reflux (typically 45-70°C) and maintain for 1-4 hours.[7] d. Monitor the reaction for the disappearance of the starting carboxylic acid. e. After completion, cool the mixture. The solvent can be partially removed by rotary evaporation. f. The crude ester can be isolated by extraction or used directly in the next step after neutralization of the catalyst.

Part B: Hydrazinolysis of Dialkyl Pimelate

  • Apparatus Setup: A round-bottom flask with a stirrer and reflux condenser.

  • Reagents:

    • Crude Dialkyl Pimelate: ~1.0 mole

    • Hydrazine Hydrate (80-100%): 2.2 - 2.5 moles

    • Solvent (e.g., ethanol): To ensure dissolution

  • Procedure: a. Dissolve the crude dialkyl pimelate in the solvent (if necessary). b. Add the hydrazine hydrate to the solution with stirring. c. Heat the reaction mixture to reflux for 2-6 hours. The product, being less soluble, may begin to precipitate. d. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration. f. Wash the filter cake with cold solvent (e.g., ethanol or methanol) to remove impurities. g. Dry the product under vacuum to obtain pure this compound.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow for Dihydrazide Synthesis start Start reagents Charge Reactor: - Dicarboxylic Acid (or Ester) - Hydrazine Hydrate - Catalyst/Solvent start->reagents reaction Heat to Reflux (4-6 hours) Remove H₂O (if applicable) reagents->reaction cooling Cool Reaction Mixture reaction->cooling isolation Isolate Crude Product (Filtration / Evaporation) cooling->isolation purification Purify by Recrystallization isolation->purification analysis Characterize Product (NMR, IR, MP, Purity) purification->analysis end End analysis->end

Caption: A generalized workflow for the synthesis and purification of dihydrazides.

Data Presentation

While specific quantitative data for this compound synthesis is not extensively published, data from analogous dihydrazides provide valuable benchmarks for expected yields and reaction conditions.

Dicarboxylic AcidSynthesis MethodKey ConditionsYield (%)Purity (%)Reference
Adipic AcidOne-Step (Batch)Composite catalyst, water removal> 90%High[4]
Adipic AcidOne-Step (Batch)HY solid acid molecular sieve, 4-6h reflux~95%-[5]
Adipic AcidTwo-StepEsterification (MeOH/EtOH, H₂SO₄/KHSO₄), 45°C, 0.25h; Hydrazinolysis--[7]
Terephthalic AcidTwo-StepEsterification (MeOH, H₂SO₄); Hydrazinolysis (N₂H₄, EtOH)80%-[6]
Azelaic AcidTwo-Step (Continuous Flow)Esterification (MeOH, H₂SO₄, 135°C); Hydrazinolysis (N₂H₄, 110°C)86%-[9]
Adipic AcidTwo-Step (Continuous Flow)Esterification (MeOH, H₂SO₄, 135°C); Hydrazinolysis (N₂H₄, 110°C)91%-[9]

Conclusion

The synthesis of this compound is readily achievable through well-established chemical pathways starting from pimelic acid. The choice between a direct one-step reaction and a two-step ester-mediated approach depends on the desired scale, purity requirements, and available equipment. The one-step synthesis offers operational simplicity, while the two-step method can provide better control over purity. Both methods are capable of producing high yields, particularly when reaction conditions are optimized to drive the equilibrium towards product formation, for instance, through the removal of water. The provided protocols and comparative data serve as a robust foundation for researchers and professionals in the development and application of this compound.

References

Heptanedihydrazide in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedihydrazide, also known as pimelic acid dihydrazide, is a homobifunctional cross-linking agent utilized in a variety of biochemical applications. Its utility stems from the presence of two hydrazide functional groups at either end of a seven-carbon aliphatic chain. These hydrazide moieties react specifically with carbonyl groups, primarily aldehydes and ketones, to form stable hydrazone linkages. This targeted reactivity makes this compound a valuable tool for covalently linking biomolecules, particularly in the study and manipulation of glycoproteins, the immobilization of enzymes, and the formation of hydrogel matrices. This guide provides an in-depth overview of the core applications, chemical principles, and experimental considerations for using this compound in a research and development setting.

Introduction to this compound

This compound is a symmetrical, water-soluble molecule that serves as a molecular "staple" to connect two different molecules or to cross-link molecules within a larger complex. As a homobifunctional reagent, it possesses two identical reactive ends, allowing for the straightforward formation of intermolecular or intramolecular cross-links. The seven-carbon spacer arm provides a defined spatial separation between the conjugated molecules, which can be critical for preserving biological activity and for structural studies.

The key reactive feature of this compound is the nucleophilic nature of the terminal amine on the hydrazide group, which readily attacks electrophilic carbonyl carbons. This reaction is particularly effective with aldehydes, which are often not naturally abundant in proteins but can be selectively introduced into glycoproteins through mild oxidation of their carbohydrate residues.

Core Biochemical Applications

The primary applications of this compound in biochemistry are centered on its ability to form stable covalent bonds with molecules containing aldehyde or ketone functionalities.

Cross-Linking of Glycoproteins

Glycoproteins, such as antibodies and many cell-surface receptors, possess carbohydrate side chains (glycans). The vicinal diols within these sugar residues can be gently oxidized using sodium periodate (NaIO₄) to generate reactive aldehyde groups. This compound can then be used to cross-link these aldehyde-containing glycoproteins to other molecules or surfaces. This is a common strategy for:

  • Antibody-Enzyme Conjugation: Creating antibody-enzyme conjugates for use in immunoassays like ELISA. By targeting the carbohydrate region, the antigen-binding sites of the antibody are often left unmodified and fully functional.

  • Immobilization of Glycoproteins: Covalently attaching glycoproteins to solid supports (e.g., agarose beads, microplates) that have been functionalized with hydrazide-reactive groups. This is useful for affinity chromatography and other binding assays.

Enzyme Immobilization

The immobilization of enzymes onto solid supports is a critical technique for improving their stability, enabling their reuse, and simplifying downstream processing in industrial biocatalysis and diagnostics. This compound can be used as a linker to immobilize enzymes onto supports that have been activated to present aldehyde groups. This process typically involves:

  • Functionalizing a support matrix (e.g., silica, agarose) with groups that can be converted to aldehydes.

  • Using a dihydrazide, such as this compound, to create a hydrazide-activated surface.

  • Immobilizing an enzyme that has been periodate-oxidized (if it is a glycoprotein) or that is being cross-linked to an already immobilized glycoprotein.

Hydrogel Formation

This compound can act as a cross-linker in the formation of biocompatible hydrogels. When mixed with polymers that contain or can be modified to contain aldehyde or ketone groups (e.g., oxidized polysaccharides like dextran or alginate), this compound will form covalent cross-links, leading to the formation of a stable three-dimensional hydrogel network. These hydrogels have applications in drug delivery, tissue engineering, and as matrices for cell culture.

Chemical Principles of this compound Cross-Linking

The fundamental reaction underpinning the utility of this compound is the formation of a hydrazone bond between a hydrazide and a carbonyl group (aldehyde or ketone). This is a type of nucleophilic addition-elimination reaction, also known as a condensation reaction, where a molecule of water is released.

The reaction is most efficient in a slightly acidic to neutral pH range (typically pH 5.0-7.5). At lower pH, the hydrazide can be protonated, reducing its nucleophilicity. At higher pH, the stability of the resulting hydrazone bond can be compromised.

Caption: Reaction of this compound with an aldehyde to form a stable hydrazone bond.

Experimental Protocols and Data

While specific protocols must be optimized for each application, the following provides a general framework for common uses of this compound. Quantitative data from the closely related Adipic Acid Dihydrazide (ADH) is often used as a starting point for optimization due to its similar reactivity.

Generalized Protocol for Glycoprotein-Enzyme Conjugation

This protocol describes the conjugation of a glycoprotein (e.g., an antibody) to an enzyme (e.g., Horseradish Peroxidase, HRP).

Methodology:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein (e.g., IgG) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a concentration of 1-10 mg/mL.

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 10-20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding ethylene glycol to a final concentration of 20-30 mM and incubate for 10 minutes.

    • Remove excess periodate and byproducts by buffer exchange into a coupling buffer (e.g., 0.1 M sodium phosphate, pH 7.2) using a desalting column.

  • Conjugation Reaction:

    • Dissolve this compound and the enzyme (e.g., HRP) in the coupling buffer containing the oxidized glycoprotein.

    • The molar ratio of this compound to glycoprotein is a critical parameter to optimize, typically starting in the range of 100:1 to 500:1. The ratio of enzyme to glycoprotein is typically 1:1 to 4:1.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Stabilization and Purification:

    • (Optional but recommended) Stabilize the hydrazone bond by adding sodium cyanoborohydride (NaBH₃CN) to a final concentration of 5-10 mM and incubating for 30 minutes at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Purify the conjugate from unreacted enzyme and cross-linker using size-exclusion chromatography (SEC).

experimental_workflow A Glycoprotein (e.g., Antibody) B Periodate Oxidation (NaIO₄, pH 5.5) A->B C Aldehyde-Activated Glycoprotein B->C D Buffer Exchange (Desalting Column) C->D E Conjugation Reaction (+ this compound + Enzyme) D->E F Crude Conjugate Mixture E->F G Purification (Size-Exclusion Chromatography) F->G H Purified Glycoprotein-Enzyme Conjugate G->H

Caption: Workflow for conjugating a glycoprotein to an enzyme using this compound.

Data Presentation

The optimal conditions for cross-linking reactions are highly dependent on the specific biomolecules involved. The following table provides typical starting parameters based on the use of dihydrazide cross-linkers.

ParameterTypical RangeNotes
pH 5.0 - 7.5Optimal for hydrazone formation.
Temperature 4°C - 25°CLower temperatures for longer incubations to preserve protein stability.
Reaction Time 2 hours - 16 hoursLonger times may be needed at lower temperatures or concentrations.
Molar Ratio (Dihydrazide:Protein) 50:1 - 1000:1Must be optimized to avoid over-cross-linking or incomplete reaction.
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor intermolecular cross-linking.

Considerations for Drug Development Professionals

In the context of drug development, particularly for biologics such as antibody-drug conjugates (ADCs), the principles of hydrazone linkage are highly relevant. While this compound itself may not be the final linker in a therapeutic product due to potential immunogenicity and stability concerns in vivo, it serves as an excellent research tool for:

  • Proof-of-Concept Studies: Rapidly creating and testing different protein-payload combinations in vitro.

  • Developing Immobilized Assays: Creating affinity columns or plate-based assays for screening and characterizing drug candidates.

  • Biomaterial Development: Cross-linking biopolymers to create scaffolds for tissue engineering or matrices for controlled drug release studies.

The relationship between the linker (this compound), the biomolecule, and the payload or surface is a critical design consideration.

logical_relationship Biomolecule Biomolecule (e.g., Glycoprotein) Linker This compound (Cross-linker) Biomolecule->Linker Reacts with Conjugate Functional Conjugate Linker->Conjugate Forms Target Target Molecule or Surface (e.g., Enzyme, Solid Support) Target->Linker Reacts with

Caption: Logical relationship between components in a this compound-mediated conjugation.

Conclusion

This compound is a versatile and effective homobifunctional cross-linker for a range of biochemical applications. Its specificity for carbonyl groups, combined with its water solubility and defined spacer length, makes it a valuable reagent for researchers in biochemistry, molecular biology, and drug development. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can leverage this compound to create novel conjugates, immobilize proteins, and construct advanced biomaterials for a multitude of research and therapeutic purposes.

The Core Mechanism of Hydrazone Bond Formation with Heptanedihydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles underlying the formation of hydrazone bonds, with a specific focus on the utility of heptanedihydrazide as a homobifunctional crosslinking agent. This document details the reaction mechanism, influencing factors, quantitative data from analogous systems, and detailed experimental protocols relevant to researchers in drug development and bioconjugation.

Introduction to Hydrazone Bioorthogonal Chemistry

Hydrazone bond formation is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] The reaction involves the condensation of a hydrazine or hydrazide with an aldehyde or ketone to form a stable hydrazone linkage, releasing a molecule of water.[1] This reaction is highly valued for its specificity, as hydrazides and carbonyl groups are generally absent in biological systems, thus preventing off-target reactions.

This compound, with its seven-carbon aliphatic chain terminating in two hydrazide moieties, serves as a flexible, homobifunctional crosslinker. It can bridge two molecules bearing carbonyl groups, making it a valuable tool in the development of antibody-drug conjugates (ADCs), hydrogels, and other targeted therapeutic systems. The stability of the resulting hydrazone bond is pH-dependent, being stable at physiological pH but susceptible to hydrolysis under acidic conditions, a feature ingeniously exploited for drug release in the acidic microenvironment of tumors or within cellular lysosomes.

The Reaction Mechanism: A Step-by-Step Analysis

The formation of a hydrazone bond from this compound and a carbonyl compound (aldehyde or ketone) is a two-step nucleophilic addition-elimination reaction.

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon. This step is generally acid-catalyzed. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazide. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine.

Step 2: Dehydration (Elimination)

The carbinolhydrazine intermediate is unstable and undergoes acid-catalyzed dehydration to form the final hydrazone product. The hydroxyl group of the intermediate is protonated to form a good leaving group (water), which is subsequently eliminated to form a C=N double bond.

Below is a DOT script representation of the general acid-catalyzed mechanism.

Hydrazone_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound (R-NH-NH2) TetrahedralIntermediate Tetrahedral Intermediate (Carbinolhydrazine) N-NH-R C-OH R' R'' This compound->TetrahedralIntermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') ProtonatedCarbonyl Protonated Carbonyl O-H C R' R'' Carbonyl->ProtonatedCarbonyl + H+ ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack ProtonatedIntermediate Protonated Intermediate N-NH-R C-OH2+ R' R'' TetrahedralIntermediate->ProtonatedIntermediate + H+ Hydrazone Hydrazone N-NH-R C R' R'' ProtonatedIntermediate->Hydrazone - H2O, -H+ H_plus H+ H2O H2O ProtonatedIntermediate->H2O

Figure 1. Acid-catalyzed mechanism of hydrazone bond formation.

Factors Influencing Reaction Kinetics

The rate of hydrazone formation is significantly influenced by several factors, which can be modulated to optimize conjugation efficiency.

pH of the Reaction Medium

The pH of the reaction medium is a critical parameter. The reaction rate exhibits a bell-shaped dependence on pH, with the optimal pH typically falling between 4 and 6.[2]

  • At low pH (acidic): While acid catalysis is necessary to activate the carbonyl group, excessively low pH leads to protonation of the hydrazide nitrogen. This protonated form is no longer nucleophilic, thus inhibiting the initial addition step and slowing down the overall reaction.

  • At neutral to high pH (alkaline): At higher pH, there is insufficient acid to effectively catalyze the dehydration of the carbinolhydrazine intermediate, which becomes the rate-limiting step.

pH_Influence Influence of pH on Hydrazone Formation Rate Low_pH Low pH (e.g., < 4) Protonated_Hydrazide Hydrazide is protonated (non-nucleophilic) Low_pH->Protonated_Hydrazide leads to Optimal_pH Optimal pH (e.g., 4-6) Fast_Reaction Optimal balance of carbonyl activation and hydrazide nucleophilicity Optimal_pH->Fast_Reaction enables High_pH High pH (e.g., > 7) Slow_Dehydration Dehydration of tetrahedral intermediate is slow High_pH->Slow_Dehydration results in

Figure 2. Logical relationship of pH and reaction rate.
Catalysis

The rate of hydrazone formation can be significantly enhanced through catalysis. While the reaction is inherently acid-catalyzed, certain nucleophilic catalysts, such as aniline and its derivatives, can accelerate the reaction, especially at near-neutral pH.[3][4] Aniline functions by first forming a highly reactive protonated Schiff base with the carbonyl compound, which is then readily displaced by the hydrazide.[2] This catalytic strategy is particularly valuable for bioconjugation reactions that need to be performed under physiological conditions.

Electronic Effects

The electronic properties of both the carbonyl compound and the hydrazide influence the reaction rate. Electron-withdrawing groups on the carbonyl-containing molecule increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack. Conversely, electron-donating groups on the hydrazide increase its nucleophilicity, which also promotes the reaction.

Quantitative Data and Conjugation Efficiency

While specific kinetic data for this compound is not extensively reported, data from its close structural analog, adipic dihydrazide (ADH), and other hydrazone systems provide valuable insights into expected reaction efficiencies.

Conjugation SystemReactantsConjugation Efficiency/YieldAverage Drug-to-Antibody Ratio (DAR)Reference
Hydrazone-basedHydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker~60% to "essentially complete"Not Specified[5]
Hydrazone-based (Aniline Catalysis)Aldehyde + Hydrazide>90% in 4 hoursNot Applicable[2]
Maleimide-thiolAnti-Notch3 mAb + Maleimide linker-payload85-88%3.6[5]
Maleimide-thiolThiolated peptide + Maleimide-functionalized nanoparticles84 ± 4%Not Applicable[5]

Table 1: Comparison of Conjugation Efficiencies for Hydrazone and Maleimide-based Methods.

The data suggests that hydrazone-based conjugation, particularly when optimized with catalysts, can achieve high yields comparable to other popular bioconjugation methods like maleimide-thiol chemistry.

Experimental Protocols

The following protocols are provided as a general guideline for hydrazone bond formation using a dihydrazide, with adipic dihydrazide (ADH) serving as a representative model for this compound. Optimization for specific substrates and applications is recommended.

General Protocol for Hydrazone Formation in Solution

This protocol describes the reaction of a carbonyl-containing molecule with a dihydrazide in solution.

Materials:

  • Carbonyl-containing molecule (e.g., aldehyde-functionalized protein)

  • This compound or Adipic Dihydrazide (ADH)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • Aniline (optional, as catalyst)

  • Quenching solution (e.g., an excess of a small molecule aldehyde or ketone)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the carbonyl-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the dihydrazide in the reaction buffer to a concentration that provides a 10-50 fold molar excess over the carbonyl groups.

  • If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

  • Add the dihydrazide solution to the solution of the carbonyl-containing molecule.

  • If using, add the aniline catalyst to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • (Optional) Quench the reaction by adding an excess of a small molecule containing a carbonyl or hydrazide group to consume any unreacted functional groups.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Workflow for Antibody-Drug Conjugate (ADC) Formation

The following diagram illustrates a typical workflow for the preparation of an ADC using a dihydrazide linker.

ADC_Workflow Start Start: Antibody and Drug Step1 Step 1: Introduce Carbonyl Groups onto Antibody Start->Step1 Step2 Step 2: Prepare Hydrazide- Functionalized Drug Start->Step2 Step3 Step 3: Conjugation Reaction (pH 4.5-5.5) Step1->Step3 Step2->Step3 Step4 Step 4: Purification of ADC Step3->Step4 End End: Purified ADC Step4->End

Figure 3. A typical experimental workflow for ADC synthesis.

Conclusion

The formation of hydrazone bonds using this compound is a robust and versatile strategy for the covalent linkage of molecules. A thorough understanding of the underlying reaction mechanism and the factors that influence its kinetics is crucial for the successful design and implementation of this chemistry in drug development and other biomedical applications. By carefully controlling parameters such as pH and utilizing appropriate catalysts, researchers can achieve high conjugation efficiencies and create stable, yet stimuli-responsive, molecular constructs. The provided protocols and data, using adipic dihydrazide as a well-documented analog, offer a solid foundation for the development of novel applications for this compound.

References

Heptanedihydrazide: A Technical Guide to Its Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedihydrazide, also known as pimelic dihydrazide, is a chemical compound of interest in various research and development sectors, including pharmaceuticals and polymer chemistry. A thorough understanding of its solubility characteristics in both aqueous and organic media is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility of this compound, detailing theoretical principles, a robust experimental protocol for solubility determination, and a workflow for this process. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for researchers to generate this critical data in a systematic and reproducible manner.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound (C7H16N4O2) possesses a seven-carbon aliphatic chain, which is nonpolar, and two polar hydrazide functional groups (-CONHNH2). The presence of these hydrazide groups, with their ability to form hydrogen bonds, suggests a degree of solubility in polar solvents.

  • Aqueous Solubility: The two polar hydrazide groups are expected to interact favorably with water molecules through hydrogen bonding, imparting some aqueous solubility. However, the nonpolar seven-carbon backbone will counteract this effect. Therefore, this compound is anticipated to have limited to moderate solubility in water.

  • Organic Solubility:

    • Polar Protic Solvents: Solvents like ethanol and methanol, which can act as both hydrogen bond donors and acceptors, are expected to be effective in dissolving this compound.

    • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to be good solvents due to their high polarity.

    • Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the solubility of this compound is expected to be low due to the dominance of the polar hydrazide groups in the molecule's overall character.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water
Phosphate-Buffered Saline (pH 7.4)
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
Hexane

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6][7] This protocol outlines the steps for determining the solubility of this compound, followed by quantification using UV-Vis spectroscopy.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Analytical balance

Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a glass vial. The excess should be sufficient to ensure that a solid phase remains after equilibration.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the UV-Vis spectrophotometer.

  • Quantification by UV-Vis Spectroscopy:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a known concentration of the compound.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted sample from the solubility experiment.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start: Weigh Excess This compound add_solvent Add Known Volume of Solvent start->add_solvent equilibration Equilibrate on Shaker (24-48h at constant T) add_solvent->equilibration centrifugation Centrifuge to Separate Phases equilibration->centrifugation supernatant Collect Clear Supernatant centrifugation->supernatant dilution Dilute Supernatant for Analysis supernatant->dilution uv_vis Analyze by UV-Vis Spectroscopy dilution->uv_vis calculation Calculate Solubility from Calibration Curve uv_vis->calculation end End: Solubility Value Obtained calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, its molecular structure provides a solid basis for qualitative predictions. For researchers and professionals in drug development, obtaining precise solubility data is crucial. The detailed shake-flask experimental protocol and the accompanying workflow diagram presented in this guide offer a systematic and reliable approach to generating this essential information. The provided data table template will aid in the organized documentation of these findings, contributing to a more comprehensive understanding of the physicochemical properties of this compound.

References

Heptanedihydrazide molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of heptanedihydrazide, a dicarboxylic acid dihydrazide with significant potential in cross-linking applications, particularly within the development of pharmaceuticals and biomaterials. This document outlines its core chemical properties, and provides a foundational understanding for its application in experimental research.

Core Chemical Properties

This compound, also known as pimelic dihydrazide, is an organic compound that plays a crucial role as a homobifunctional cross-linking agent. Its chemical structure allows for the stable linkage of molecules containing aldehyde or ketone functional groups.

A clear summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₇H₁₆N₄O₂[1]
Molecular Weight 188.23 g/mol [1]
CAS Number 13043-98-6[1]
Melting Point 182°C (ethanol)[1]

Logical Relationship of this compound Synthesis

The synthesis of this compound typically involves a two-step process starting from a dicarboxylic acid. This logical workflow is essential for understanding the formation of the final product.

start Pimelic Acid (Heptanedioic Acid) ester Diester Intermediate start->ester Esterification product This compound ester->product Hydrazinolysis reagent1 Alcohol (e.g., Methanol) + Acid Catalyst reagent1->ester reagent2 Hydrazine Hydrate reagent2->product

Caption: A logical diagram illustrating the general synthesis pathway of this compound.

Experimental Protocols

While specific experimental protocols can vary significantly based on the application, a general methodology for the synthesis of this compound is provided below. This protocol is intended as a foundational guide and should be adapted and optimized for specific research contexts.

Objective: To synthesize this compound from pimelic acid.

Materials:

  • Pimelic acid

  • Anhydrous methanol

  • Sulfuric acid (catalytic amount)

  • Hydrazine hydrate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, filtration apparatus)

Methodology:

Step 1: Esterification of Pimelic Acid

  • Dissolve a known quantity of pimelic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours to drive the esterification reaction to completion, forming the dimethyl ester of pimelic acid.

  • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the diester product using an appropriate organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to isolate the crude diester.

Step 2: Hydrazinolysis of the Diester

  • Dissolve the crude diester in a minimal amount of a suitable solvent, such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours. A precipitate of this compound should form as the reaction progresses.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude this compound from ethanol to obtain a purified final product.

  • Dry the purified product under vacuum.

Application Workflow: Protein Cross-linking

This compound is frequently employed in the cross-linking of glycoproteins. The following diagram outlines a typical experimental workflow for this application.

start Glycoprotein Solution oxidation Oxidation of Carbohydrate Moieties (e.g., with Sodium Periodate) start->oxidation purification1 Purification to Remove Excess Oxidizing Agent oxidation->purification1 crosslinking Addition of This compound purification1->crosslinking incubation Incubation to Form Hydrazone Bonds crosslinking->incubation reduction Optional: Reduction of Hydrazone Bonds for Stability (e.g., with Sodium Cyanoborohydride) incubation->reduction purification2 Final Purification to Remove Excess Cross-linker and Reagents reduction->purification2 end Cross-linked Glycoprotein purification2->end

Caption: A typical workflow for the cross-linking of glycoproteins using this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Pimelic Dihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic dihydrazide, also known as heptanedihydrazide, is a homobifunctional crosslinking agent and a key chemical intermediate. Its structure features a seven-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH₂). This symmetrical design allows it to react with carbonyl compounds (aldehydes and ketones), making it a valuable tool in the development of hydrogels, the functionalization of biomolecules, and as a hardener for certain epoxy resins. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and key reaction pathways relevant to research and development.

Physical Properties

Pimelic dihydrazide is a solid at room temperature. While extensive experimental data for the dihydrazide is not always available, the properties of its parent compound, pimelic acid, are well-documented and provide context.

PropertyValueSource(s)
IUPAC Name This compound[PubChem][1]
Synonyms Pimelic acid dihydrazide, Pimelyl dihydrazide[PubChem][1]
CAS Number 13043-98-6[PubChem][1]
Molecular Formula C₇H₁₆N₄O₂[PubChem][1]
Molecular Weight 188.23 g/mol [PubChem][1]
Appearance White to light beige powder (typical for similar compounds)[Thermo Fisher Scientific][2]
Melting Point Data not available for dihydrazide. (Pimelic Acid: 103-106 °C)[Sigma-Aldrich][3], [PubChem][4]
Solubility Soluble in water. Soluble in polar organic solvents like DMSO and ethanol.[gChem Global][5], [ResearchGate][6]
XLogP (Computed) -1.5[PubChem][1]

Chemical Properties and Reactivity

The chemical behavior of pimelic dihydrazide is dominated by its nucleophilic hydrazide groups. These groups readily react with electrophiles, most notably the carbonyl carbons of aldehydes and ketones, to form stable hydrazone linkages. This reaction is a cornerstone of its application as a crosslinker.[7][8]

The reaction is typically acid-catalyzed and involves the addition of the terminal amine to the carbonyl carbon, followed by the elimination of a water molecule.[9] This "click-like" efficiency makes it suitable for bioconjugation and polymer chemistry.[10]

Mandatory Visualizations

Synthesis of Pimelic Dihydrazide

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis PimelicAcid Pimelic Acid HOOC(CH₂)₅COOH Ester Diethyl Pimelate EtOOC(CH₂)₅COOEt PimelicAcid->Ester  Ethanol (EtOH)  Acid Catalyst (e.g., H₂SO₄)  Heat (Reflux) Dihydrazide Pimelic Dihydrazide H₂NNHCO(CH₂)₅CONHNH₂ Ester->Dihydrazide  Hydrazine Hydrate (N₂H₄·H₂O)  Ethanol (Solvent)  Heat (Reflux) Crosslinking_Reaction Dihydrazide Pimelic Dihydrazide (...-CONHNH₂) Crosslink Stable Hydrazone Linkage (...-CONHN=CHR) Dihydrazide->Crosslink  + (plus) Aldehyde Aldehyde-functionalized Polymer/Surface (R-CHO) Aldehyde->Crosslink  Acid Catalyst  (pH 4-5) Water Water (H₂O) Crosslink->Water

References

Methodological & Application

Application Notes and Protocols: Heptanedihydrazide Crosslinked Hyaluronic Acid Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a key component of the extracellular matrix and has been extensively utilized in biomedical applications due to its excellent biocompatibility, biodegradability, and hygroscopic properties.[1] However, in its natural state, HA exhibits poor mechanical stability and is rapidly degraded in vivo. To overcome these limitations, chemical crosslinking is employed to form stable hydrogel networks suitable for applications such as tissue engineering, drug delivery, and regenerative medicine.

This document provides a detailed protocol for the crosslinking of hyaluronic acid using heptanedihydrazide as a crosslinking agent, facilitated by the carbodiimide chemistry of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This compound, a dihydrazide derivative, acts as a linker between the carboxyl groups of adjacent HA polymer chains, forming stable amide bonds. This method allows for the formation of biocompatible hydrogels with tunable properties.

Chemical Crosslinking Mechanism

The crosslinking process is a two-step reaction. First, the carboxyl groups on the hyaluronic acid backbone are activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. Subsequently, the hydrazide groups of this compound react with the activated carboxyl groups, forming stable amide bonds and resulting in a crosslinked hydrogel network.

crosslinking_mechanism cluster_activation Step 1: Activation of Hyaluronic Acid cluster_crosslinking Step 2: Crosslinking HA_COOH HA-COOH HA_NHS HA-NHS Ester (Activated HA) HA_COOH->HA_NHS + EDC, NHS This compound This compound (H₂N-NH-CO-(CH₂)₅-CO-NH-NH₂) EDC EDC NHS NHS Urea Urea Byproduct HA_NHS->Urea + Urea Crosslinked_HA Crosslinked HA Hydrogel HA_NHS->Crosslinked_HA + this compound experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Prep_HA Prepare Hyaluronic Acid Solution Activation Activate HA with EDC/NHS Prep_HA->Activation Prep_HDH Prepare this compound Solution Crosslinking Add this compound for Crosslinking Prep_HDH->Crosslinking Prep_EDC_NHS Prepare EDC/NHS Solution Prep_EDC_NHS->Activation Activation->Crosslinking Gelation Allow for Gelation Crosslinking->Gelation Purify Dialysis to Remove Unreacted Reagents Gelation->Purify Lyophilize Lyophilization (Freeze-drying) Purify->Lyophilize Swelling Swelling Ratio Measurement Lyophilize->Swelling Mechanical Rheological Analysis (Mechanical Properties) Lyophilize->Mechanical Morphology SEM for Morphology Lyophilize->Morphology

References

Unveiling Protein-Protein Interactions: A Guide to Crosslinking with Heptanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing heptanedihydrazide as a crosslinking agent to study protein-protein interactions. By covalently linking interacting proteins, this compound enables the stabilization and subsequent identification of protein complexes, offering valuable insights into cellular signaling pathways and providing potential targets for drug development.

Introduction to this compound Crosslinking

This compound is a homobifunctional crosslinking reagent that targets acidic residues (aspartic acid and glutamic acid) and the C-terminus of proteins. Its two hydrazide functional groups react with carboxyl groups in the presence of a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable amide bonds. With a medium-length spacer arm, this compound is a valuable tool for capturing protein interactions within a specific distance range.

Chemical Structure of this compound:

The key advantage of using a dihydrazide crosslinker like this compound is the ability to target a different set of amino acid residues compared to the more common amine-reactive crosslinkers (e.g., NHS esters), which target lysines. This provides a complementary approach to mapping protein interaction interfaces.

Experimental Workflow and Methodologies

The general workflow for a protein-protein interaction study using this compound crosslinking followed by mass spectrometry is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis protein_complex Protein Complex incubation Incubation protein_complex->incubation crosslinker This compound + EDC crosslinker->incubation quenching Quenching incubation->quenching sds_page SDS-PAGE Analysis quenching->sds_page in_gel_digestion In-gel Digestion sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis data_analysis->protein_complex Identify Interacting Proteins

Figure 1: General experimental workflow for protein crosslinking.
Protocol 1: In Vitro Crosslinking of a Purified Protein Complex

This protocol describes the crosslinking of a purified protein complex in solution.

Materials:

  • Purified protein complex (1-5 mg/mL in a suitable buffer, e.g., HEPES or MES)

  • This compound (stock solution in reaction buffer)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (freshly prepared stock solution in water or buffer)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5-6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE reagents and equipment

Procedure:

  • Prepare the protein complex solution at a final concentration of 1-5 mg/mL in the Reaction Buffer.

  • Add this compound to the protein solution to a final concentration of 1-5 mM.

  • Initiate the crosslinking reaction by adding freshly prepared EDC to a final concentration of 10-20 mM.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

  • Excise the bands of interest for subsequent in-gel digestion and mass spectrometry analysis.

Protocol 2: In-Gel Digestion of Crosslinked Proteins

This protocol is for the enzymatic digestion of crosslinked proteins from an SDS-PAGE gel.

Materials:

  • Excised gel bands from Protocol 1

  • Destaining Solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate

  • Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate

  • Digestion Buffer: 50 mM ammonium bicarbonate

  • Trypsin (sequencing grade)

  • Extraction Buffer: 50% ACN, 5% formic acid

Procedure:

  • Destain the gel pieces with the Destaining Solution until the Coomassie blue is removed.

  • Dehydrate the gel pieces with 100% ACN.

  • Reduce the proteins by incubating with the Reduction Solution for 1 hour at 56°C.

  • Alkylate the proteins by incubating with the Alkylation Solution for 45 minutes at room temperature in the dark.

  • Wash the gel pieces with 100 mM ammonium bicarbonate and dehydrate with 100% ACN.

  • Rehydrate the gel pieces in Digestion Buffer containing trypsin (10-20 ng/µL) and incubate overnight at 37°C.

  • Extract the peptides from the gel pieces using the Extraction Buffer. Pool the extracts and dry them in a vacuum centrifuge.

  • Resuspend the dried peptides in a buffer suitable for LC-MS/MS analysis.

Data Presentation and Analysis

Following mass spectrometry, the data is analyzed to identify the crosslinked peptides. This information reveals which amino acid residues are in close proximity, providing distance constraints that can be used to model the protein-protein interaction interface.

Table 1: Hypothetical Quantitative Data for Crosslinked Peptides

This table presents illustrative data that could be obtained from a crosslinking experiment comparing a wild-type (WT) protein complex with a mutant (MUT) form.

Crosslink IDProtein 1Residue 1Protein 2Residue 2WT IntensityMUT IntensityFold Change (MUT/WT)
XL-01Protein AD54Protein BE1211.5e61.6e61.07
XL-02Protein AE89Protein BD252.3e60.5e60.22
XL-03Protein AD150Protein CE781.8e61.9e61.06
XL-04Protein AE210Protein AD2459.8e51.1e61.12

This is example data and does not represent actual experimental results.

Application in Signaling Pathway Elucidation

Crosslinking with this compound can be instrumental in mapping the interactions within a signaling pathway. By identifying direct binding partners, researchers can piece together the molecular events that transduce a signal from the cell surface to the nucleus.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Crosslinkable Interaction Adapter Adapter Protein Receptor->Adapter Recruits Ligand Ligand Ligand->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Adapter->Kinase1 Activates Adapter->Kinase2 Crosslinkable Interaction Gene Target Gene TF->Gene Regulates Transcription

Figure 2: Hypothetical signaling pathway with crosslinkable interactions.

In the hypothetical pathway above, this compound could be used to confirm the direct interaction between the activated Receptor and Kinase 1, or between the Adapter Protein and Kinase 2.

Logical Relationship of Crosslinking Data Analysis

The process of identifying crosslinked peptides from mass spectrometry data involves a series of computational steps.

data_analysis_logic raw_data Raw MS/MS Data peak_picking Peak Picking raw_data->peak_picking database_search Database Search (e.g., pLink, Kojak) peak_picking->database_search fdr_calculation False Discovery Rate (FDR) Calculation database_search->fdr_calculation sequence_database Protein Sequence Database sequence_database->database_search crosslink_identification Identified Crosslinked Peptides fdr_calculation->crosslink_identification structural_modeling Structural Modeling crosslink_identification->structural_modeling interaction_map Protein Interaction Map crosslink_identification->interaction_map

Figure 3: Logical flow of crosslinking data analysis.

Conclusion

This compound offers a valuable method for probing protein-protein interactions by targeting acidic residues. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate networks of protein interactions that govern cellular function. While less common than amine-reactive crosslinkers, the use of this compound can provide unique and complementary structural information, making it a powerful tool in the arsenal of biochemists and drug discovery scientists.

Heptanedihydrazide as a Derivatization Reagent for Enhanced Mass Spectrometric Analysis of Carbonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The quantitative analysis of low-abundance analytes by mass spectrometry (MS) is often challenged by poor ionization efficiency and low signal-to-noise ratios. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to introduce a readily ionizable functional group, thereby enhancing its detection sensitivity.[1][2] This is particularly crucial for compounds containing carbonyl groups (aldehydes and ketones), such as steroids, and certain carboxylic acids, which often exhibit poor ionization in their native state.[1][2]

Heptanedihydrazide, a homobifunctional reagent, presents a promising solution for the derivatization of such molecules. Its two hydrazide functional groups can react with carbonyls to form stable hydrazone linkages. This derivatization not only improves chromatographic retention but, more importantly, introduces a moiety that can be readily protonated, significantly increasing the ionization efficiency in electrospray ionization (ESI) mass spectrometry. While specific literature on this compound for this exact application is emerging, its chemical properties are analogous to other well-established hydrazine-based reagents like adipic acid dihydrazide, Girard's reagents, and 2-hydrazinopyridine, which have been successfully employed to enhance the MS detection of steroids, fatty acids, and carbohydrates.[1][2][3]

This document provides a generalized protocol for the use of an aliphatic dihydrazide, such as this compound, as a derivatization reagent for the sensitive quantification of carbonyl-containing analytes in biological matrices by liquid chromatography-mass spectrometry (LC-MS).

Principle of Derivatization

This compound reacts with the ketone or aldehyde functional group of an analyte in the presence of an acidic catalyst. The reaction involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form a stable hydrazone. The resulting derivative incorporates the dihydrazide structure, which can be easily protonated, leading to a significant enhancement in signal intensity in positive ion mode ESI-MS. As a homobifunctional reagent, there is a potential for cross-linking if the analyte contains multiple carbonyl groups or if high concentrations of both reagent and analyte are used. However, by controlling the stoichiometry, derivatization of a single carbonyl group can be favored.

Applications

The primary application of this compound as a derivatization reagent in mass spectrometry is for the quantitative analysis of molecules containing carbonyl functional groups. This includes, but is not limited to:

  • Steroid Hormones: Many steroids, such as testosterone, progesterone, and cortisol, possess ketone groups that can be targeted for derivatization.

  • Fatty Aldehydes: Enhancing the detection of these lipid species.

  • Pharmaceuticals: Analysis of drug compounds and their metabolites containing aldehyde or ketone moieties.

  • Biomarkers of Oxidative Stress: Detection of aldehydes and ketones that are products of lipid peroxidation.

Advantages of Derivatization with this compound

  • Enhanced Sensitivity: Introduction of a readily ionizable group leads to a significant increase in signal intensity and, consequently, lower limits of detection (LOD) and quantification (LOQ).

  • Improved Chromatography: The derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reversed-phase columns.

  • Increased Specificity: The derivatized analyte will have a unique mass-to-charge ratio (m/z), which can help to resolve it from isobaric interferences in complex biological samples.

Quantitative Data Summary

The following table summarizes representative quantitative improvements that can be expected when using a hydrazine-based derivatization reagent, based on published data for similar reagents. These values should be considered as a general guideline, and optimal results for this compound would require method-specific validation.

Analyte ClassTypical LOD without DerivatizationExpected LOD with Dihydrazide DerivatizationExpected Fold Increase in SensitivityReference Reagent
Steroids (e.g., DHT)>500 pg/mL1-10 pg/mL50 - 5002-hydrazino-1-methylpyridine
Fatty Acids~1-5 µM~1-10 nM100 - 1000+2-bromo-1-methylpyridinium iodide
Carbonyl CompoundsVariableLow ng/L to pg/L100 - 1000+2,4-dinitrophenylhydrazine

Experimental Protocols

Materials and Reagents
  • This compound

  • Analyte standards and internal standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid (for catalysis and mobile phase)

  • Anhydrous organic solvent (e.g., acetonitrile or ethanol) for reaction

  • Nitrogen gas for evaporation

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Protocol 1: Derivatization of Steroids in Human Plasma

This protocol is a general guideline and should be optimized for the specific steroid of interest.

  • Sample Preparation:

    • To 200 µL of human plasma, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform a liquid-liquid extraction (LLE) with 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Alternatively, for cleaner samples, a solid-phase extraction (SPE) protocol can be used.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of this compound in acetonitrile.

    • Add 5 µL of 1% acetic acid in acetonitrile to catalyze the reaction.

    • Vortex briefly and incubate at 60°C for 60 minutes.

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • LC-MS Analysis:

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Inject 5-10 µL onto the LC-MS system.

    • Use a C18 column for chromatographic separation with a gradient elution.

    • Set the mass spectrometer to positive ion mode and monitor the specific m/z transitions for the derivatized analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Derivatization of Aldehydes in a General Sample Matrix
  • Sample Preparation:

    • Homogenize the sample and perform an appropriate extraction to isolate the aldehyde-containing fraction. This may involve LLE or SPE.

    • Evaporate the extract to dryness.

  • Derivatization Reaction:

    • Prepare a 10 mM solution of this compound in ethanol.

    • Prepare a 0.5% (v/v) solution of formic acid in ethanol.

    • Reconstitute the dried sample extract in 100 µL of the this compound solution.

    • Add 10 µL of the formic acid solution.

    • Vortex and incubate at 50°C for 45 minutes.

  • LC-MS Analysis:

    • After the reaction, dilute the sample with the initial mobile phase as needed.

    • Inject an appropriate volume for LC-MS analysis, as described in Protocol 1.

Visualizations

Derivatization_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Drydown1 Evaporation Extraction->Drydown1 Derivatization Add this compound + Acid Catalyst Incubate Drydown1->Derivatization Drydown2 Evaporation Derivatization->Drydown2 Reconstitution Reconstitution in Mobile Phase Drydown2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for derivatization.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Analyte Analyte with Carbonyl Group (R-C=O) Plus + Reagent This compound (H2N-NH-CO-(CH2)5-CO-NH-NH2) Reaction_Arrow Product Derivatized Analyte (Hydrazone) Plus->Reaction_Arrow H+ Catalyst - H2O

Caption: Chemical reaction of this compound with a carbonyl group.

References

Quantitative Analysis of Carbohydrates Using Hydrazide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of carbohydrates via derivatization with a hydrazide reagent, followed by high-performance liquid chromatography (HPLC) analysis. Due to a lack of specific published data for heptanedihydrazide, this guide presents a robust protocol adapted from well-established methods using dansylhydrazine, a functionally similar reagent. This method is suitable for the sensitive quantification of monosaccharides and oligosaccharides in various biological and pharmaceutical samples.

Introduction

The quantitative analysis of carbohydrates is crucial in numerous fields, including biomedical research, pharmaceutical development, and food science. Carbohydrates often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Derivatization with labeling agents that introduce a fluorescent or UV-active moiety significantly enhances detection sensitivity and selectivity. Hydrazides, such as dansylhydrazine and potentially this compound, react with the reducing end of carbohydrates to form stable hydrazones, which can then be readily analyzed by HPLC. This process allows for the accurate quantification of carbohydrate content in complex mixtures.

Principle of the Method

The core of this analytical method is the derivatization of the aldehyde or ketone group of a reducing sugar with a hydrazide. This reaction forms a stable hydrazone derivative that can be detected with high sensitivity. The process involves three main stages:

  • Sample Preparation and Hydrolysis (for complex carbohydrates): Polysaccharides are first hydrolyzed to release their constituent monosaccharides.

  • Derivatization: The free reducing sugars are labeled with a hydrazide reagent.

  • Chromatographic Separation and Quantification: The labeled carbohydrates are separated by reverse-phase HPLC and quantified using a fluorescence or UV detector.

Experimental Workflow

Experimental Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Carbohydrate Sample (e.g., Glycoprotein, Polysaccharide) Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 90°C, 4h) Sample->Hydrolysis Neutralization Neutralization (e.g., NaOH) Hydrolysis->Neutralization Labeling Hydrazide Labeling (e.g., Dansylhydrazine) Neutralization->Labeling Incubation Incubation (e.g., 60°C, 15 min) Labeling->Incubation HPLC RP-HPLC Separation Incubation->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the quantitative analysis of carbohydrates using hydrazide labeling.

Materials and Reagents

  • Reagents:

    • Dansylhydrazine

    • Trifluoroacetic acid (TFA)

    • Sodium hydroxide (NaOH)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Acetic acid

    • Monosaccharide standards (e.g., glucose, galactose, mannose, fucose, xylose)

    • Ultrapure water

  • Equipment:

    • Heating block or water bath

    • Centrifuge

    • Vortex mixer

    • pH meter

    • HPLC system with a C18 column and a fluorescence or UV detector

    • Syringe filters (0.22 µm)

Detailed Experimental Protocols

Protocol 1: Hydrolysis of Complex Carbohydrates (Optional)

This step is necessary if the starting material is a polysaccharide or glycoprotein.

  • To a 1.5 mL microcentrifuge tube, add a known amount of the carbohydrate sample (e.g., 1 mg).

  • Add 500 µL of 2 M trifluoroacetic acid (TFA).

  • Vortex briefly to dissolve the sample.

  • Incubate the sample at 90°C for 4 hours in a heating block.

  • Cool the sample to room temperature.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the TFA to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried hydrolysate in 100 µL of ultrapure water.

  • Neutralize the sample by adding 1 M NaOH dropwise until a pH of 7.0 is reached.

Protocol 2: Derivatization with Dansylhydrazine
  • Prepare a 10 mg/mL solution of dansylhydrazine in methanol.

  • To 10 µL of the neutralized carbohydrate sample or standard solution, add 20 µL of the dansylhydrazine solution.

  • Add 5 µL of 10% (v/v) acetic acid to catalyze the reaction.

  • Vortex the mixture gently.

  • Incubate at 60°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 465 µL of a 50:50 (v/v) acetonitrile/water solution to bring the final volume to 500 µL.

  • Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

Protocol 3: HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a fluorescence detector is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Acetic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-50 min: 10% B (isocratic, column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection:

    • Fluorescence Detector: Excitation at 330 nm, Emission at 530 nm.

    • UV Detector: 254 nm.

  • Quantification: Create a standard curve for each monosaccharide of interest using a series of known concentrations. The concentration of each monosaccharide in the sample can be determined by comparing its peak area to the corresponding standard curve.

Signaling Pathway and Reaction Mechanism

Derivatization Reaction cluster_reaction Hydrazide Labeling of a Reducing Sugar ReducingSugar Reducing Sugar (Aldehyde/Ketone) Hydrazone Fluorescent Hydrazone (Stable for HPLC) ReducingSugar->Hydrazone + Hydrazide Hydrazide Hydrazide Reagent (e.g., Dansylhydrazine)

Caption: Reaction of a reducing sugar with a hydrazide to form a stable, detectable hydrazone.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of monosaccharides using a dansylhydrazine labeling method.[1] These values can be used as a benchmark for method validation.

ParameterGlucoseGalactoseMannoseFucoseXylose
Linearity (R²) >0.998>0.998>0.997>0.999>0.998
Limit of Detection (LOD) 100 amol120 amol110 amol90 amol130 amol
Limit of Quantification (LOQ) 300 amol350 amol330 amol270 amol390 amol
Recovery (%) 95-10594-10696-10497-10393-107

Note: Data presented is representative and may vary depending on the specific instrumentation and experimental conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low signal Incomplete hydrolysis or derivatization.Optimize hydrolysis time and temperature. Ensure the pH is neutral before derivatization. Check the activity of the labeling reagent.
Poor peak resolution Inappropriate HPLC gradient or column.Optimize the gradient profile. Use a new or different C18 column.
High background noise Contaminated reagents or solvents.Use fresh, high-purity reagents and HPLC-grade solvents.
Variable retention times Fluctuations in temperature or flow rate.Use a column oven to maintain a stable temperature. Ensure the HPLC pump is functioning correctly.

Conclusion

The hydrazide labeling method, adapted here from protocols using dansylhydrazine, provides a sensitive and reliable approach for the quantitative analysis of carbohydrates. This method can be readily implemented in most analytical laboratories equipped with standard HPLC instrumentation. While specific data for this compound is not currently available in published literature, the principles and protocols outlined in this document provide a strong foundation for developing and validating a quantitative carbohydrate analysis method using this or other similar hydrazide reagents.

References

Application of Heptanedihydrazide in Biocompatible Hydrogels: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Heptanedihydrazide is a valuable crosslinking agent in the development of biocompatible hydrogels, particularly for applications in tissue engineering and controlled drug delivery. Its primary mechanism of action involves the formation of stable hydrazone bonds with aldehyde groups present on modified biopolymers, such as oxidized polysaccharides (e.g., hyaluronic acid, alginate) and gelatin. This covalent crosslinking results in the formation of three-dimensional hydrogel networks with tunable mechanical properties, excellent biocompatibility, and biodegradability. These hydrogels provide a hydrated environment that mimics the native extracellular matrix, making them ideal scaffolds for cell encapsulation and as vehicles for the sustained release of therapeutic agents.

Core Principles and Logical Relationships

The formation of a this compound-crosslinked hydrogel is a multi-step process that begins with the functionalization of biocompatible polymers to introduce reactive aldehyde and hydrazide groups. The subsequent crosslinking reaction forms the stable hydrogel network.

Hydrogel_Formation_Workflow cluster_precursors Precursor Synthesis cluster_crosslinking Hydrogel Formation cluster_applications Applications Polysaccharide Polysaccharide Oxidation Oxidation Polysaccharide->Oxidation Oxidized_Polysaccharide Aldehyde-Functionalized Polysaccharide Oxidation->Oxidized_Polysaccharide Mixing Mixing of Precursors Oxidized_Polysaccharide->Mixing Gelatin Gelatin Heptanedihydrazide_Activation EDC/HOBt Chemistry Gelatin->Heptanedihydrazide_Activation Hydrazide_Functionalized_Gelatin Hydrazide-Functionalized Gelatin Heptanedihydrazide_Activation->Hydrazide_Functionalized_Gelatin Hydrazide_Functionalized_Gelatin->Mixing Crosslinking Hydrazone Bond Formation Mixing->Crosslinking Hydrogel Biocompatible Hydrogel Crosslinking->Hydrogel Tissue_Engineering Tissue Engineering Hydrogel->Tissue_Engineering Drug_Delivery Drug Delivery Hydrogel->Drug_Delivery

Fig. 1: Workflow for the development of this compound-crosslinked hydrogels.

Data Presentation: Quantitative Properties of this compound-Crosslinked Hydrogels

The following tables summarize key quantitative data for hydrogels crosslinked with this compound, based on experimental findings.

Table 1: Mechanical Properties of Hydrazide-Gelatin/Oxidized Polysaccharide Hydrogels

Hydrogel Composition (hGel/oxPS)Young's Modulus (Pa) - 1hYoung's Modulus (Pa) - 24hStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
hGel/oxHA (160/50 mg/mL)280 ± 30480 ± 50~400~20
hGel/oxALG (160/50 mg/mL)490 ± 40830 ± 60~700~30

Data adapted from a study on hydrogels for hepatocyte encapsulation.[1][2]

Table 2: Biocompatibility Data

Hydrogel SystemCell LineAssayResult
Hydrazide-gelatin with oxidized polysaccharidesHepG2Live/Dead StainingNo signs of gel toxicity; cells proliferated in the 3D environment.[1][2][3][4]
General Biocompatible HydrogelsL929 fibroblastsMTT AssayCell viability > 70% is considered non-cytotoxic.

Experimental Protocols

Protocol 1: Synthesis of Hydrazide-Functionalized Gelatin (hGel)

This protocol describes the modification of gelatin to introduce hydrazide groups using this compound.

Materials:

  • Gelatin (Type A or B)

  • This compound (or Adipic acid dihydrazide - ADH as a common alternative)[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)[1]

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Dissolve 2 g of gelatin in 200 mL of deionized water at 40°C with stirring until fully dissolved.[1]

  • Cool the gelatin solution to room temperature.

  • Add 8.36 g of adipic acid dihydrazide (ADH) to the solution and adjust the pH to 5.0 using HCl.[1]

  • In a separate vial, dissolve 1.54 g of EDC and 1.08 g of HOBt in 20 mL of a 1:1 (v/v) mixture of DMSO and water.[1]

  • Add the EDC/HOBt solution dropwise to the gelatin solution while maintaining the pH at 5.0.[1]

  • Allow the reaction to proceed for 3 hours at room temperature with continuous stirring, keeping the pH at 5.0.[1]

  • Continue stirring the solution overnight at room temperature.[1]

  • Purify the resulting hydrazide-functionalized gelatin (hGel) by dialysis against deionized water for 3 days, changing the water frequently.[1]

  • Lyophilize the purified solution to obtain the final hGel product as a white solid.

hGel_Synthesis Gelatin Gelatin Reaction Amidation Reaction pH 5.0, RT Gelatin->Reaction This compound This compound This compound->Reaction EDC_HOBt EDC/HOBt EDC_HOBt->Reaction Purification Dialysis & Lyophilization Reaction->Purification hGel Hydrazide-Functionalized Gelatin Purification->hGel

Fig. 2: Synthesis workflow for hydrazide-functionalized gelatin.
Protocol 2: Synthesis of Oxidized Polysaccharide (e.g., Alginate or Hyaluronic Acid)

This protocol details the oxidation of polysaccharides to create aldehyde groups.

Materials:

  • Sodium Alginate or Hyaluronic Acid

  • Sodium periodate (NaIO4)

  • Deionized water

  • Ethanol

  • Dialysis tubing (MWCO appropriate for the polysaccharide)

Procedure:

  • Dissolve the polysaccharide (e.g., sodium alginate) in deionized water to a final concentration of 1% (w/v).

  • In the dark, add a calculated amount of sodium periodate (NaIO4) to the polysaccharide solution. The molar ratio of NaIO4 to the repeating units of the polysaccharide will determine the degree of oxidation.[5]

  • Stir the reaction mixture in the dark at room temperature for a specified time (e.g., 6-24 hours).

  • Stop the reaction by adding ethylene glycol to quench any unreacted periodate.

  • Purify the oxidized polysaccharide by dialysis against deionized water for 3-4 days.

  • Precipitate the oxidized polysaccharide by adding an excess of ethanol, wash the precipitate with ethanol, and dry under vacuum.

Protocol 3: Formation of this compound-Crosslinked Hydrogel

Materials:

  • Hydrazide-functionalized gelatin (hGel) solution (e.g., 160 mg/mL in PBS)[2]

  • Oxidized polysaccharide solution (e.g., 50 mg/mL in PBS)[2]

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare sterile solutions of hGel and oxidized polysaccharide in PBS at the desired concentrations.

  • To form the hydrogel, mix the hGel solution and the oxidized polysaccharide solution at a defined volume ratio (e.g., 1:1).

  • The crosslinking reaction will initiate immediately upon mixing, forming a hydrogel within minutes at room temperature. Gelation time can be tuned by adjusting precursor concentrations.

Protocol 4: Characterization of Hydrogel Properties

Procedure:

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the samples in a swelling medium (e.g., PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wi) / Wi] x 100

Procedure:

  • Use a rheometer with a parallel plate geometry.

  • Place the freshly prepared hydrogel precursor solution onto the lower plate.

  • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain to monitor the storage (G') and loss (G'') moduli as the hydrogel crosslinks. The crossover point (G' = G'') indicates the gelation time.[6]

  • Once the hydrogel is formed, perform a frequency sweep to determine the dependence of G' and G'' on the frequency. A stable G' over a range of frequencies indicates a stable gel network.[6]

Procedure:

  • Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for 24 hours.

  • Seed cells (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with the hydrogel extracts and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to a negative control (cells in fresh medium). Cell viability above 70% is generally considered non-cytotoxic.

Protocol 5: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel (prepare by mixing the drug with the precursor solutions before crosslinking)

  • Release medium (e.g., PBS, pH 7.4)

  • A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium.

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Workflow Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Incubation Incubation in Release Medium (37°C) Drug_Loaded_Hydrogel->Incubation Sampling Periodic Sampling Incubation->Sampling Quantification Drug Quantification (e.g., UV-Vis, HPLC) Sampling->Quantification Data_Analysis Calculate Cumulative Release (%) Quantification->Data_Analysis

Fig. 3: Workflow for an in vitro drug release study.

Conclusion

This compound serves as a critical component in the fabrication of advanced biocompatible hydrogels. The protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to synthesize, characterize, and apply these versatile biomaterials. The ability to tailor the physical and biological properties of these hydrogels by modulating the precursor composition and crosslinking density opens up a wide array of possibilities for innovative solutions in regenerative medicine and targeted therapeutics.

References

Application Notes and Protocols for Heptanedihydrazide Crosslinking of Collagen and Gelatin Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosslinking of collagen and gelatin scaffolds is a critical step in the fabrication of robust and biocompatible constructs for tissue engineering and drug delivery applications. The process enhances the mechanical strength, thermal stability, and resistance to enzymatic degradation of these protein-based biomaterials. While various crosslinking agents are available, dihydrazide compounds, such as heptanedihydrazide, offer a versatile approach for forming stable covalent bonds.

This compound, a seven-carbon dihydrazide, can be used as a crosslinking agent to bridge the carboxyl groups of glutamic and aspartic acid residues within the collagen or gelatin polypeptide chains. This reaction is typically facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting hydrazone bond provides a stable linkage, contributing to the overall integrity of the scaffold. Alternatively, this compound can react with aldehyde groups on oxidized polysaccharides to form hydrazone bonds, creating hybrid hydrogels.[1]

These application notes provide a detailed overview of the principles and protocols for using this compound to crosslink collagen and gelatin scaffolds, based on established methods for analogous dihydrazide crosslinkers like adipic acid dihydrazide (ADH).

Mechanism of Action

The primary mechanism of this compound crosslinking involves a two-step process when used with EDC/NHS chemistry. First, the carboxyl groups on the collagen or gelatin are activated by EDC to form an unstable O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS-ester. Subsequently, the hydrazide groups of this compound nucleophilically attack the NHS-ester, forming a stable amide bond and effectively crosslinking the polymer chains. This is considered a "zero-length" crosslinking method in that no spacer arm from the EDC is incorporated into the final structure.[2]

In an alternative method, this compound can be used to crosslink scaffolds containing aldehyde groups, for instance, in gelatin-polysaccharide composite scaffolds where the polysaccharide component has been oxidized. The hydrazide groups of this compound react with the aldehyde groups to form stable hydrazone bonds.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies using the analogous crosslinker, adipic acid dihydrazide (ADH), which can serve as a starting point for optimizing this compound crosslinking.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Gelatin/Hyaluronic Acid Scaffolds

Crosslinker SystemYoung's Modulus (kPa)Reference
0.25 mM DMTMM25.79 ± 4.83[4]
1 mM DMTMM35.57 ± 8.31[4]
2.5 mM DMTMM51.53 ± 16.61[4]
10 mM DMTMM64.73 ± 5.82[4]

Note: DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is another carbodiimide used for crosslinking.

Table 2: Properties of Hydrazide-Functionalized Gelatin (hGel) Crosslinked with Oxidized Polysaccharides [1]

Hydrogel FormulationStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
hGel-oxHA (1:1)~1500~200
hGel-oxALG (1:1)~800~150
hGel-oxALG (1:1) + Ca2+~2500~300

Data extrapolated from graphical representations in the source.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Crosslinking of Collagen/Gelatin Scaffolds with this compound

This protocol is adapted from established procedures for EDC/NHS crosslinking and dihydrazide modifications.[1][5]

Materials:

  • Collagen or Gelatin Scaffolds (pre-fabricated, e.g., by lyophilization)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glycine or Tris buffer (for quenching)

  • Deionized water

Procedure:

  • Scaffold Preparation: Immerse the pre-fabricated collagen or gelatin scaffolds in MES buffer for at least 30 minutes to equilibrate.

  • Crosslinking Solution Preparation:

    • Prepare a solution of this compound in MES buffer. The concentration will need to be optimized, but a starting point could be a 2 to 10-fold molar excess relative to the carboxyl groups in the collagen/gelatin.

    • Prepare fresh stock solutions of EDC and NHS in MES buffer.

  • Crosslinking Reaction:

    • Transfer the equilibrated scaffolds to the this compound solution and incubate for 30 minutes with gentle agitation.

    • Add the EDC and NHS solutions to the this compound solution containing the scaffolds. A common starting molar ratio is EDC:NHS:carboxyl group of 5:2:1.

    • Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.

  • Washing and Quenching:

    • Remove the scaffolds from the crosslinking solution and wash them thoroughly with PBS (pH 7.4) three times for 15 minutes each to remove unreacted crosslinkers and byproducts.

    • To quench any unreacted NHS-esters, immerse the scaffolds in a quenching buffer (e.g., 0.1 M glycine or Tris buffer) for 1 hour.

  • Final Washing and Sterilization:

    • Wash the scaffolds extensively with deionized water.

    • Freeze-dry (lyophilize) the crosslinked scaffolds.

    • Sterilize the scaffolds using an appropriate method such as ethylene oxide or gamma irradiation before cell culture.

Protocol 2: Characterization of Crosslinked Scaffolds

A. Swelling Ratio:

  • Measure the dry weight of the crosslinked scaffold (Wd).

  • Immerse the scaffold in PBS (pH 7.4) at 37°C until equilibrium swelling is reached (typically 24 hours).

  • Remove the swollen scaffold, gently blot the surface to remove excess water, and measure the wet weight (Ww).

  • Calculate the swelling ratio: Swelling Ratio = (Ww - Wd) / Wd.

B. Mechanical Testing:

  • Perform uniaxial compression tests on hydrated scaffolds using a universal testing machine.

  • Obtain stress-strain curves and determine the compressive modulus from the linear region of the curve.

C. Cytotoxicity Assay:

  • Sterilize the crosslinked scaffolds.

  • Place the scaffolds in a 96-well plate and seed with a relevant cell line (e.g., fibroblasts).

  • Culture the cells for 1, 3, and 7 days.

  • Assess cell viability using a standard assay such as MTT or Live/Dead staining.

Visualizations

Crosslinking_Mechanism Collagen Collagen/Gelatin (-COOH) ActivatedCollagen Activated Collagen (-CO-NHS) Collagen->ActivatedCollagen + EDC, NHS EDC EDC NHS NHS This compound This compound (H2N-NH-CO-(CH2)5-CO-NH-NH2) CrosslinkedCollagen Crosslinked Collagen ActivatedCollagen->CrosslinkedCollagen + this compound

Caption: EDC/NHS mediated crosslinking of collagen/gelatin with this compound.

Experimental_Workflow cluster_prep Scaffold Preparation cluster_crosslink Crosslinking cluster_post Post-Processing start Start: Collagen/Gelatin Scaffold equilibrate Equilibrate in MES Buffer start->equilibrate add_crosslinker Add this compound, EDC, NHS equilibrate->add_crosslinker react React for 4-24h add_crosslinker->react wash_pbs Wash with PBS react->wash_pbs quench Quench with Glycine/Tris wash_pbs->quench wash_di Wash with DI Water quench->wash_di lyophilize Lyophilize wash_di->lyophilize sterilize Sterilize lyophilize->sterilize end end sterilize->end Characterization & Application

Caption: General experimental workflow for this compound crosslinking.

Conclusion

This compound, in conjunction with EDC/NHS chemistry, presents a viable method for crosslinking collagen and gelatin scaffolds. This approach can enhance the physicochemical properties of the scaffolds, making them more suitable for various tissue engineering applications. The provided protocols, based on analogous dihydrazide crosslinkers, offer a robust starting point for researchers to develop and optimize their specific crosslinking procedures. Careful characterization of the resulting scaffolds is essential to ensure they meet the requirements for their intended application, including mechanical integrity and biocompatibility.

References

Application Note: Quantitative Analysis of Carbonyl-Containing Compounds using Heptanedihydrazide Derivatization by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The quantitative analysis of low-molecular-weight compounds, particularly those lacking easily ionizable functional groups, presents a significant challenge in liquid chromatography-mass spectrometry (LC-MS).[1][2] Aldehydes and ketones, for example, often exhibit poor ionization efficiency and chromatographic retention, hindering the development of sensitive and robust analytical methods.[3][4][5] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag to the analyte that enhances its physicochemical properties for LC-MS/MS analysis.[2][3][6]

Hydrazine-based reagents are widely used to target carbonyl functional groups (aldehydes and ketones) by forming stable hydrazone derivatives.[7][8][9] This application note provides a detailed protocol for the use of Heptanedihydrazide, a dihydrazide reagent, for the derivatization of carbonyl-containing compounds prior to their quantification by LC-MS/MS. This method improves ionization efficiency and chromatographic performance, leading to significantly enhanced analytical sensitivity.[2][7]

Principle of the Method

This compound reacts with the carbonyl group of an aldehyde or ketone under mild acidic conditions to form a stable hydrazone. This reaction introduces a moiety that is more readily protonated, significantly enhancing the signal intensity in positive mode electrospray ionization (ESI). The increased hydrophobicity of the resulting derivative also improves its retention on reversed-phase liquid chromatography (RP-LC) columns.

cluster_reactants Reactants cluster_products Products r1 R-C(=O)-R' (Aldehyde/Ketone) p1 R-C(=N-NH-CO-(CH₂)₅-CO-NH-NH₂)-R' (Hydrazone Derivative) r1->p1 H⁺ Catalyst plus1 + r2 H₂N-NH-CO-(CH₂)₅-CO-NH-NH₂ (this compound) plus2 + p2 H₂O

Caption: Chemical reaction of a carbonyl with this compound.

Experimental Protocols

This section details the step-by-step procedure for sample preparation, derivatization, and subsequent LC-MS/MS analysis.

Materials and Reagents
  • This compound

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water

  • Formic Acid (FA) or Acetic Acid (AA)

  • Analyte standards and stable isotope-labeled internal standards (SIL-IS)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Preparation of Solutions
  • Derivatization Reagent Stock (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of 50:50 ACN:Water.

  • Working Derivatization Solution (1 mg/mL): Dilute the stock solution 1:10 with 50:50 ACN:Water.

  • Catalyst Solution: 2% Formic Acid or Acetic Acid in ACN.

  • Analyte and IS Stock Solutions: Prepare individual stock solutions in a suitable solvent (e.g., MeOH or ACN) at 1 mg/mL.

  • Working Standard and IS Solutions: Prepare working solutions by serial dilution of the stock solutions to create a calibration curve.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (e.g., plasma) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample, 10 µL of the appropriate SIL-IS working solution.

  • Add 400 µL of ice-cold ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for the derivatization step.

Derivatization Protocol
  • Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 50 µL of the Working Derivatization Solution (1 mg/mL).

  • Add 10 µL of the Catalyst Solution.

  • Vortex briefly to mix.

  • Incubate the mixture at 60°C for 60 minutes.[9]

  • After incubation, cool the samples to room temperature.

  • Add 140 µL of LC-MS grade water (or initial mobile phase composition) to the vial.

  • Vortex, centrifuge briefly, and transfer the final solution to an LC autosampler vial for analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., 100 µL Plasma) Spike 2. Spike Internal Standard Sample->Spike PPT 3. Protein Precipitation (400 µL Cold ACN) Spike->PPT Centrifuge 4. Centrifuge & Collect Supernatant PPT->Centrifuge Dry 5. Evaporate to Dryness Centrifuge->Dry Reconstitute 6. Add Derivatization Reagent & Catalyst Dry->Reconstitute Incubate 7. Incubate (60°C, 60 min) Reconstitute->Incubate Dilute 8. Dilute for Injection Incubate->Dilute Inject 9. LC-MS/MS Analysis Dilute->Inject Data 10. Data Processing & Quantitation Inject->Data

Caption: Experimental workflow for this compound derivatization.

LC-MS/MS Analysis
  • LC System: Standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key MS Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) for the specific analytes. Infuse derivatized standards to determine the precursor ion ([M+H]⁺) and optimize collision energy to identify the most stable and intense product ions for each analyte.

Data Presentation and Expected Results

Derivatization with this compound is expected to significantly increase the sensitivity of carbonyl-containing compounds. The table below illustrates the type of quantitative data that should be collected and summarized to evaluate the method's performance. The values presented are hypothetical examples to demonstrate the expected improvement.

AnalyteDerivatization StatusPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LOQ (ng/mL)Signal Enhancement (Fold Increase)
Hexanal Underivatized101.183.12.150.0-
Derivatized 287.2 157.1 4.5 0.5 ~100x
Propanone Underivatized59.141.11.5100.0-
Derivatized 245.2 157.1 3.8 1.0 ~100x
4-Hydroxynonenal Underivatized157.1111.13.525.0-
Derivatized 343.2 157.1 5.2 0.2 ~125x

Note: The precursor ion for the derivatized species corresponds to the [M-H₂O+H]⁺ of the analyte plus the mass of this compound. A common product ion corresponding to the protonated this compound fragment (m/z 157.1) may be observed for multiple analytes, providing a basis for precursor ion or neutral loss scan experiments during method development.

Conclusion

The this compound derivatization protocol described provides a robust and effective method for enhancing the LC-MS/MS analysis of aldehydes, ketones, and other carbonyl-containing compounds. This procedure significantly improves ionization efficiency and chromatographic behavior, enabling lower limits of detection and more reliable quantification in complex biological matrices.[5][8] The methodology is well-suited for applications in clinical research, drug development, and metabolomics where sensitive measurement of carbonyls is critical.

References

Application Notes and Protocols for Enzyme Immobilization Using Heptanedihydrazide Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technique in biotechnology, offering enhanced stability, reusability, and simplified product purification. The choice of crosslinking agent is pivotal for successful immobilization, influencing the enzyme's activity, stability, and longevity. Heptanedihydrazide, a homobifunctional crosslinking agent, serves as a valuable tool for covalently immobilizing enzymes, particularly glycoproteins, to solid supports. This long-chain crosslinker provides a flexible spacer arm, which can help to preserve the native conformation and activity of the immobilized enzyme.

This document provides detailed application notes and protocols for the immobilization of enzymes using this compound as a crosslinker. The primary method described involves a two-step process: first, the functionalization of a carboxylated support with this compound, and second, the coupling of an enzyme to the hydrazide-activated support.

Principle of this compound-Mediated Immobilization

The immobilization strategy leverages two well-established chemical reactions:

  • Carbodiimide Chemistry: A carboxylated solid support (e.g., agarose beads, magnetic particles) is activated using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester.

  • Hydrazone Bond Formation: The NHS-activated support is then reacted with this compound. One of the hydrazide groups of this compound displaces the NHS group, forming a stable amide bond and leaving the terminal hydrazide group available for enzyme coupling. The enzyme, containing aldehyde groups (either naturally in glycoproteins after periodate oxidation or artificially introduced), is then coupled to the hydrazide-functionalized support through the formation of a stable hydrazone bond. This reaction is most efficient in a mildly acidic environment (pH 4.5-6.0).

Advantages of Using this compound

  • Formation of a Stable Covalent Bond: The resulting hydrazone linkage is stable under a wide range of conditions.

  • Long, Flexible Spacer Arm: The seven-carbon chain of this compound provides a significant distance between the support and the enzyme, which can minimize steric hindrance and help maintain the enzyme's three-dimensional structure and activity.

  • Site-Specific Coupling (for Glycoproteins): When used in conjunction with periodate oxidation of glycoproteins, this method allows for the site-specific immobilization of the enzyme through its carbohydrate moieties, leaving the protein backbone and active site unmodified.

  • Versatility: This chemistry can be applied to a variety of carboxylated solid supports.

Quantitative Data on Dihydrazide-Mediated Enzyme Immobilization

The following tables summarize representative quantitative data for enzyme immobilization using dihydrazide crosslinkers. While specific data for this compound is limited in publicly available literature, the data for adipic acid dihydrazide (a shorter dihydrazide) and other hydrazone-based immobilizations provide a strong indication of the expected performance.

Table 1: Immobilization Efficiency and Activity Recovery

EnzymeSupport MaterialDihydrazide LinkerImmobilization Efficiency (%)Activity Recovery (%)Reference
Horseradish PeroxidasePoly(HEMA-co-EDMA) MicrospheresAdipic Acid DihydrazideNot specifiedHigh (no significant loss)--INVALID-LINK--
Glucose Oxidase & Horseradish PeroxidasePolystyrene NanoparticlesBis-aryl hydrazone>90%160% (compared to free enzymes)--INVALID-LINK--

Table 2: Stability and Reusability of Immobilized Enzymes

EnzymeSupport MaterialDihydrazide LinkerStability EnhancementReusabilityReference
Horseradish PeroxidasePoly(HEMA-co-EDMA) MicrospheresAdipic Acid DihydrazideRetained >97% activity after 23 days of storageNot specified--INVALID-LINK--
AvidinAgaroseHydrazideStable from pH 3 to 10Not specified--INVALID-LINK--

Experimental Protocols

Two detailed protocols are provided below: one for the immobilization of glycoproteins and another for non-glycoprotein enzymes.

Protocol 1: Immobilization of Glycoproteins on Carboxylated Supports using this compound

This protocol is ideal for enzymes that possess carbohydrate moieties, such as horseradish peroxidase or glucose oxidase. The method involves the oxidation of the sugar chains to create aldehyde groups, which then react with the hydrazide-functionalized support.

Materials:

  • Carboxylated support (e.g., agarose beads, magnetic beads)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound

  • Glycoprotein enzyme

  • Sodium periodate (NaIO₄)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4, with a suitable preservative

Procedure:

Part A: Preparation of Hydrazide-Functionalized Support

  • Wash the Support: Resuspend the carboxylated support material in deionized water and wash thoroughly to remove any preservatives.

  • Activation of Carboxyl Groups:

    • Resuspend the support in Activation Buffer.

    • Add EDC and NHS to a final concentration of 10 mg/mL each.

    • Incubate with gentle mixing for 15-30 minutes at room temperature.

  • Washing: Pellet the support (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the activated support twice with Activation Buffer.

  • Coupling of this compound:

    • Immediately resuspend the activated support in a solution of this compound (10-50 mg/mL) in Activation Buffer.

    • Incubate with gentle mixing for 2-4 hours at room temperature.

  • Washing: Wash the now hydrazide-functionalized support extensively with Wash Buffer followed by Coupling Buffer to remove excess this compound and by-products.

Part B: Preparation and Immobilization of the Glycoprotein

  • Periodate Oxidation of the Enzyme:

    • Dissolve the glycoprotein in Coupling Buffer.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 10-20 mM.

    • Incubate in the dark for 30-60 minutes at room temperature.

    • Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 10 minutes.

  • Desalting (Optional but Recommended): Remove excess periodate and by-products by passing the oxidized enzyme solution through a desalting column equilibrated with Coupling Buffer.

  • Enzyme Coupling:

    • Add the oxidized glycoprotein solution to the hydrazide-functionalized support.

    • Incubate with gentle mixing for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking (Optional): To block any remaining unreacted hydrazide groups, add a small molecule aldehyde (e.g., formaldehyde) and incubate for 30 minutes.

  • Final Washing: Wash the immobilized enzyme extensively with Wash Buffer and then with Storage Buffer.

  • Storage: Store the immobilized enzyme in Storage Buffer at 4°C.

Protocol 2: Immobilization of Non-Glycoprotein Enzymes on Carboxylated Supports using this compound

This protocol can be adapted for enzymes that lack significant glycosylation. It involves the activation of the enzyme's own carboxyl groups to react with the free hydrazide group on the functionalized support.

Materials:

  • Hydrazide-functionalized support (prepared as in Part A of Protocol 1)

  • Non-glycoprotein enzyme

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M MES, pH 6.0

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: e.g., PBS, pH 7.4

Procedure:

  • Prepare Hydrazide-Functionalized Support: Follow steps 1-5 in Part A of Protocol 1.

  • Activate Enzyme's Carboxyl Groups:

    • Dissolve the non-glycoprotein enzyme in Activation Buffer.

    • Add EDC and NHS to a final concentration of 5-10 mg/mL each.

    • Incubate for 15 minutes at room temperature.

  • Couple Activated Enzyme to Support:

    • Immediately add the activated enzyme solution to the hydrazide-functionalized support.

    • Incubate with gentle mixing for 2-4 hours at room temperature or overnight at 4°C.

  • Final Washing: Wash the immobilized enzyme extensively with Wash Buffer and then with Storage Buffer.

  • Storage: Store the immobilized enzyme in Storage Buffer at 4°C.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway for glycoprotein immobilization.

Experimental Workflow

G cluster_0 Support Preparation cluster_1 Enzyme Preparation cluster_2 Immobilization & Characterization A1 Wash Carboxylated Support A2 Activate with EDC/NHS A1->A2 A3 Couple this compound A2->A3 A4 Wash Functionalized Support A3->A4 C1 Couple Enzyme to Functionalized Support A4->C1 B1 Dissolve Glycoprotein B2 Oxidize with Sodium Periodate B1->B2 B3 Quench Reaction B2->B3 B4 Desalt (Optional) B3->B4 B4->C1 C2 Wash Immobilized Enzyme C1->C2 C3 Determine Immobilization Efficiency C2->C3 C4 Assay Enzyme Activity and Stability C3->C4

Caption: Experimental workflow for enzyme immobilization.

Application Notes and Protocols for Heptanedihydrazide in Antibody-Nanoparticle Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cells or tissues is a cornerstone of modern drug development. Antibody-nanoparticle conjugates represent a powerful platform for achieving this specificity, combining the targeting capabilities of monoclonal antibodies with the versatile drug-carrying capacity of nanoparticles. The choice of linker used to attach the antibody to the nanoparticle is critical for the stability, efficacy, and homogeneity of the final conjugate. Heptanedihydrazide, a homobifunctional crosslinker, offers a robust method for conjugating antibodies to carboxylated nanoparticles, leading to the formation of stable hydrazone bonds.

This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of antibody-nanoparticle conjugates. The methodology is primarily based on a two-step process: the activation of carboxylated nanoparticles using carbodiimide chemistry, followed by the introduction of the this compound linker and subsequent conjugation to an oxidized antibody. This approach allows for site-specific conjugation through the antibody's Fc region, preserving the antigen-binding sites and ensuring proper orientation for enhanced target recognition.

Principle of this compound Conjugation

The conjugation strategy leverages the reaction between a hydrazide group and an aldehyde group to form a stable hydrazone bond. This compound serves as a linker, possessing two terminal hydrazide moieties. The overall process can be summarized in the following key steps:

  • Nanoparticle Activation: Carboxyl groups on the surface of the nanoparticles are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate, which is reactive towards primary amines.

  • Linker Attachment: The activated nanoparticles are then reacted with this compound. One of the hydrazide groups of this compound displaces the NHS ester, forming a stable amide bond and leaving the second terminal hydrazide group available for subsequent reaction.

  • Antibody Oxidation: The carbohydrate moieties located in the Fc region of the antibody are gently oxidized using a mild oxidizing agent like sodium periodate. This process selectively generates aldehyde groups on the antibody, away from the antigen-binding Fab regions.

  • Antibody Conjugation: The oxidized antibody is then incubated with the hydrazide-functionalized nanoparticles. The aldehyde groups on the antibody react with the surface hydrazide groups to form stable hydrazone linkages, resulting in the final antibody-nanoparticle conjugate.

This directional conjugation approach is advantageous as it promotes a uniform orientation of the antibody on the nanoparticle surface, with the antigen-binding sites pointing away from the particle, thereby maximizing their availability for target binding.[1][2]

Experimental Protocols

Materials and Reagents
  • Carboxylated nanoparticles (e.g., gold nanoparticles, magnetic nanoparticles, polymeric nanoparticles)

  • Monoclonal antibody of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Oxidation Buffer: 0.1 M Sodium acetate buffer, pH 5.5

  • Sodium periodate (NaIO₄)

  • Glycerol

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

  • Centrifuge and appropriate tubes

  • Spectrophotometer (for quantification)

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer (for characterization)

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the activation of carboxylated nanoparticles and their subsequent functionalization with the this compound linker.

1. Nanoparticle Preparation: a. Resuspend the carboxylated nanoparticles in Activation Buffer (0.1 M MES, pH 6.0) to a desired concentration (e.g., 1 mg/mL). b. Sonicate briefly to ensure a homogenous dispersion.

2. Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common starting molar ratio is 2:5 for EDC:NHS. b. Add EDC and NHS to the nanoparticle suspension. The optimal concentration should be determined empirically, but a 10-50 fold molar excess of EDC and NHS relative to the surface carboxyl groups is a good starting point. c. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. This compound Attachment: a. Prepare a solution of this compound in the Activation Buffer. A 100-fold molar excess relative to the nanoparticle carboxyl groups is recommended to favor the attachment of the linker through only one of its hydrazide groups. b. Add the this compound solution to the activated nanoparticle suspension. c. Incubate for 2-4 hours at room temperature with gentle mixing.

4. Washing and Purification: a. Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density. b. Carefully remove the supernatant containing unreacted this compound and byproducts. c. Resuspend the nanoparticle pellet in Coupling Buffer (PBS, pH 7.2-7.4). d. Repeat the washing step (centrifugation and resuspension) two more times to ensure complete removal of excess reagents. e. After the final wash, resuspend the hydrazide-functionalized nanoparticles in Coupling Buffer at the desired concentration.

Protocol 2: Oxidation of Antibody Glycans

This protocol details the generation of aldehyde groups on the antibody's Fc region.

1. Antibody Preparation: a. Exchange the buffer of the antibody solution to Oxidation Buffer (0.1 M Sodium acetate, pH 5.5) using a desalting column. b. Adjust the antibody concentration to 1-5 mg/mL.

2. Oxidation Reaction: a. Prepare a fresh solution of sodium periodate in the Oxidation Buffer. A final concentration of 1-10 mM sodium periodate is typically used. b. Add the sodium periodate solution to the antibody solution. c. Incubate the reaction for 30 minutes at room temperature in the dark.

3. Quenching the Reaction: a. Quench the oxidation reaction by adding glycerol to a final concentration of 15-30 mM. b. Incubate for 10-15 minutes at room temperature in the dark.

4. Purification of Oxidized Antibody: a. Remove excess periodate and glycerol by passing the antibody solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.4). b. Collect the fractions containing the purified, oxidized antibody.

Protocol 3: Conjugation of Oxidized Antibody to Hydrazide-Functionalized Nanoparticles

This protocol describes the final step of conjugating the aldehyde-containing antibody to the hydrazide-modified nanoparticles.

1. Conjugation Reaction: a. Add the purified oxidized antibody to the suspension of hydrazide-functionalized nanoparticles in Coupling Buffer. The optimal molar ratio of antibody to nanoparticles should be determined experimentally, but a starting point of 5-20 µg of antibody per mg of nanoparticles is common. b. Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

2. Quenching and Blocking (Optional): a. To quench any unreacted hydrazide groups on the nanoparticles, add a quenching solution such as 1 M Tris-HCl, pH 8.0 or 1 M Glycine to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature.

3. Purification of Antibody-Nanoparticle Conjugates: a. Pellet the antibody-nanoparticle conjugates by centrifugation. b. Remove the supernatant containing unconjugated antibody and quenching agent. c. Resuspend the conjugate pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA). d. Repeat the washing step two more times. e. After the final wash, resuspend the purified antibody-nanoparticle conjugates in the desired storage buffer and store at 4°C.

Characterization and Data Presentation

Thorough characterization of the antibody-nanoparticle conjugates is essential to ensure successful conjugation and to understand their physicochemical properties.

Quantitative Analysis
ParameterMethodTypical Expected Outcome
Antibody Conjugation Efficiency BCA Assay, ELISA, or UV-Vis Spectroscopy (measuring the unbound antibody in the supernatant after conjugation)> 70%
Antibody Loading (µg Ab/mg NP) Direct quantification of conjugated antibody after thorough washing, or by subtracting unbound from initial antibody amount.Varies depending on nanoparticle size, surface chemistry, and antibody concentration. Typically in the range of 10-100 µg/mg.
Nanoparticle Concentration UV-Vis Spectroscopy (for plasmonic nanoparticles), Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Consistent concentration before and after conjugation, with adjustments for dilution.
Physicochemical Characterization
ParameterMethodBefore Conjugation (Carboxylated NP)After Conjugation (Antibody-NP)
Hydrodynamic Diameter Dynamic Light Scattering (DLS)e.g., 100 ± 5 nmIncrease in size, e.g., 120 ± 7 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2< 0.3 (a slight increase is expected)
Zeta Potential Zeta Potential MeasurementNegative (e.g., -30 mV)Less negative or slightly positive, depending on the antibody's pI and buffer pH (e.g., -15 mV)
Stability DLS measurements over time in relevant buffers (e.g., PBS, cell culture media)Stable with no significant aggregationShould remain stable with minimal aggregation

Visualizations

Experimental Workflow

experimental_workflow cluster_np_prep Nanoparticle Functionalization cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation np_start Carboxylated Nanoparticles np_activated EDC/NHS Activation (MES Buffer, pH 6.0) np_start->np_activated np_linked This compound Attachment np_activated->np_linked np_final Hydrazide-Functionalized Nanoparticles np_linked->np_final conjugation Conjugation Reaction (PBS, pH 7.2-7.4) np_final->conjugation ab_start Monoclonal Antibody ab_oxidized Periodate Oxidation (Acetate Buffer, pH 5.5) ab_start->ab_oxidized ab_final Aldehyde-Containing Antibody ab_oxidized->ab_final ab_final->conjugation purification Washing & Purification conjugation->purification final_product Antibody-Nanoparticle Conjugate purification->final_product

Caption: Workflow for antibody-nanoparticle conjugation using this compound.

Chemical Reaction Pathway

reaction_pathway np_cooh NP-COOH edc_nhs + EDC/NHS activated_np NP-CO-NHS edc_nhs->activated_np This compound + H₂N-NH-CO-(CH₂)₅-CO-NH-NH₂ hydrazide_np NP-CO-NH-NH-CO-(CH₂)₅-CO-NH-NH₂ This compound->hydrazide_np conjugation + hydrazide_np->conjugation ab_cho Ab-(CHO)n conjugation->ab_cho final_conjugate NP-Linker-N=CH-Ab conjugation->final_conjugate

Caption: Chemical pathway of this compound-mediated antibody conjugation.

Conclusion

The use of this compound as a linker for conjugating antibodies to nanoparticles provides a reliable and efficient method for producing targeted nanomedicines. The protocols outlined in this document offer a comprehensive guide for researchers in this field. It is important to note that optimization of reaction conditions, such as reagent concentrations and incubation times, may be necessary for specific nanoparticle and antibody combinations to achieve the desired conjugation efficiency and preserve the biological activity of the antibody. Thorough characterization of the final conjugates is crucial for ensuring their quality and performance in downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptanedihydrazide Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heptanedihydrazide crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a crosslinker?

This compound is a homobifunctional crosslinking agent. It contains two hydrazide functional groups at either end of a seven-carbon spacer arm. The crosslinking reaction occurs through the formation of stable hydrazone bonds between the hydrazide groups of this compound and carbonyl groups (aldehydes or ketones) present on the target molecules. This reaction is a condensation reaction, releasing a water molecule for each hydrazone bond formed.

Q2: What are the key parameters to consider when optimizing a this compound crosslinking reaction?

The efficiency of the crosslinking reaction is primarily influenced by pH, temperature, reaction time, and the concentration of the reactants. The choice of buffer is also critical, as some buffer components can interfere with the reaction.

Q3: What is the optimal pH for this compound crosslinking?

The formation of hydrazone bonds is acid-catalyzed and the reaction rate is highly pH-dependent. The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1][2][3] At neutral or higher pH, the reaction rate is significantly slower.[3][4] However, for specific biological applications where maintaining physiological conditions is crucial, the reaction can be performed at a near-neutral pH (around 7.4), often with the use of a catalyst like aniline to accelerate the reaction.[5][6]

Q4: How does temperature affect the crosslinking reaction?

Increasing the reaction temperature generally increases the rate of the crosslinking reaction.[1] For many applications, the reaction is carried out at room temperature (around 25°C) or at 37°C for biological samples.[7][8] If the reaction is slow, gently heating the mixture can improve the yield and reduce the reaction time. However, excessive heat should be avoided as it can lead to the degradation of sensitive biomolecules.

Q5: What type of buffer should I use for the crosslinking reaction?

It is crucial to use a buffer that does not contain primary amines (like Tris or glycine) or carbonyl groups, as these will compete with the target molecules and the crosslinker, respectively, reducing the crosslinking efficiency.[9] Phosphate-buffered saline (PBS) or acetate buffers are commonly used for hydrazone formation reactions.[10][11]

Troubleshooting Guides

Issue 1: Low or No Crosslinking Yield

Possible Causes & Solutions

CauseRecommended SolutionRationale
Suboptimal pH Adjust the pH of the reaction mixture to the optimal range of 4.5-6.0 using a weak acid like acetic acid.[2]Hydrazone bond formation is most efficient in a mildly acidic environment which catalyzes the dehydration step of the reaction.[3]
Low Reaction Temperature Increase the reaction temperature. For sensitive biomolecules, a modest increase to 37°C can be effective. For more robust molecules, refluxing the reaction may be an option.[1]Higher temperatures provide the necessary activation energy to speed up the reaction rate.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if necessary.The reaction may be slow due to steric hindrance or low reactivity of the carbonyl groups, requiring more time to reach completion.[1]
Presence of Interfering Buffer Components Ensure the buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the carbonyl groups. Use buffers like PBS or acetate.[9]Competing nucleophiles in the buffer will react with the target functional groups, reducing the efficiency of the desired crosslinking reaction.
Hydrolysis of Hydrazone Bonds If the reaction is performed in an aqueous environment for an extended period, consider strategies to remove water as it forms, such as using a Dean-Stark apparatus for organic reactions.[2]The formation of hydrazone bonds is a reversible reaction where water is a byproduct. Removing water shifts the equilibrium towards the product side.
Poor Quality of Reagents Use high-purity this compound and ensure the target molecule is free from impurities.[1]Impurities in the reactants can lead to side reactions or inhibit the primary reaction, resulting in low yields.

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Aldehyde-Containing Proteins with this compound

This protocol provides a general guideline for the crosslinking of proteins that have been modified to contain aldehyde groups.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M Phosphate Buffer, pH 6.0)

  • This compound solution (freshly prepared in the same buffer)

  • Quenching solution (e.g., 1 M glycine, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the aldehyde-containing protein is in an appropriate buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Addition: Add a 10-50 molar excess of the freshly prepared this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours with gentle mixing.

  • Reaction Monitoring (Optional): The progress of the crosslinking can be monitored by SDS-PAGE, where an increase in the molecular weight of the protein will be observed.

  • Quenching: To stop the reaction, add a quenching solution to a final concentration of 20-50 mM to react with any unreacted this compound. Incubate for 15-30 minutes.

  • Purification: Remove excess crosslinker and quenching reagent by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Aldehyde-Modified Protein in Buffer (pH 6.0) C Mix Protein and This compound A->C B Prepare Fresh This compound Solution B->C D Incubate at RT or 37°C (1-4 hours) C->D E Quench Reaction with Glycine D->E F Purify via Desalting or Dialysis E->F

Caption: General experimental workflow for protein crosslinking.

Troubleshooting_Logic Start Low or No Crosslinking Yield pH Is the pH in the optimal range (4.5-6.0)? Start->pH Temp Is the temperature and time sufficient? pH->Temp Yes AdjustpH Adjust pH to 4.5-6.0 pH->AdjustpH No Buffer Is the buffer free of interfering substances? Temp->Buffer Yes IncreaseTempTime Increase temperature and/or incubation time Temp->IncreaseTempTime No Reagents Are the reagents of high quality? Buffer->Reagents Yes ChangeBuffer Use a non-interfering buffer (e.g., PBS, Acetate) Buffer->ChangeBuffer No CheckReagents Use fresh, high-purity reagents Reagents->CheckReagents No Success Improved Yield Reagents->Success Yes AdjustpH->Temp IncreaseTempTime->Buffer ChangeBuffer->Reagents CheckReagents->Success

Caption: Troubleshooting logic for low crosslinking yield.

References

Technical Support Center: Troubleshooting Hydrogel Formation with Heptanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete hydrogel formation using Heptanedihydrazide as a crosslinker.

Understanding the Chemistry: Hydrazone Bond Formation

Hydrogel formation with this compound relies on the reaction between the hydrazide groups (-CONHNH2) of the crosslinker and aldehyde groups (-CHO) on a modified polymer (e.g., oxidized hyaluronic acid, oxidized alginate). This reaction forms a stable, covalent hydrazone bond (-C=N-NH-CO-), creating the crosslinked three-dimensional network of the hydrogel.

G cluster_reactants Reactants cluster_product Product Polymer_Aldehyde Polymer with Aldehyde Groups (R'-CHO) Hydrogel Crosslinked Hydrogel Network (R'-C=N-NH-CO-(CH2)5-CO-NH-N=C-R') Polymer_Aldehyde->Hydrogel + This compound This compound (H2N-NH-CO-(CH2)5-CO-NH-NH2) This compound->Hydrogel + Water Water (H2O) Hydrogel->Water Byproduct

Caption: Chemical reaction for hydrogel formation via hydrazone bond.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrogel formation with this compound?

A1: Contrary to traditional acid-catalyzed hydrazone formation, bis-aliphatic hydrazone bonds, such as those formed with this compound, form most rapidly at a physiological pH of approximately 7.4.[1] At this pH, the reaction rate is maximized, leading to faster gelation. Both acidic and strongly alkaline conditions can slow down the formation of the hydrogel.[1]

Q2: Can temperature be adjusted to speed up gelation?

A2: Yes, increasing the temperature can enhance the reaction rate. However, for applications involving the encapsulation of cells or temperature-sensitive biomolecules, it is crucial to maintain a physiological temperature (e.g., 37°C). For non-biological applications, a higher temperature, such as 80°C, may significantly increase the reaction yield and reduce the reaction time.[2][3]

Q3: What are typical concentrations for the polymer and this compound?

A3: The optimal concentrations depend on the desired mechanical properties of the hydrogel. Generally, higher polymer and crosslinker concentrations result in a stiffer hydrogel.[4][5] It is recommended to start with a stoichiometric (1:1 molar) ratio of aldehyde groups on the polymer to hydrazide groups on the this compound.

Q4: My hydrogel is not forming, or is too weak. What are the likely causes?

A4: Incomplete hydrogel formation is often due to insufficient crosslinking.[6] This can be caused by several factors, including incorrect pH, suboptimal reactant concentrations, impure reagents, or interference from buffer components. A systematic troubleshooting approach is recommended to identify the root cause.

Troubleshooting Guide for Incomplete Hydrogel Formation

This guide addresses common issues encountered during hydrogel synthesis with this compound.

Problem 1: Slow or No Gelation

If the solution remains liquid or excessively viscous without forming a solid gel, consider the following troubleshooting steps.

G start Start: Slow or No Gelation check_ph Verify pH of Polymer and Crosslinker Solutions (Target: ~7.4) start->check_ph adjust_ph Adjust pH to ~7.4 with dilute NaOH or HCl check_ph->adjust_ph Incorrect pH check_conc Review Reactant Concentrations check_ph->check_conc Correct pH adjust_ph->check_conc end Successful Gelation adjust_ph->end Successful increase_conc Incrementally Increase Polymer and/or this compound Concentration check_conc->increase_conc Concentrations too low check_reagents Assess Purity of Reactants and Buffer check_conc->check_reagents Concentrations seem adequate increase_conc->check_reagents increase_conc->end Successful use_fresh Use Freshly Prepared Solutions and a Non-Amine Containing Buffer (e.g., PBS) check_reagents->use_fresh Potential Contamination use_fresh->end

Caption: Troubleshooting workflow for slow or no hydrogel gelation.

Potential Cause Recommended Action Rationale
Incorrect pH Verify the pH of your polymer and this compound solutions before mixing. Adjust to a pH of approximately 7.4 using dilute NaOH or HCl.The formation of bis-aliphatic hydrazone bonds is most efficient at physiological pH.[1]
Low Reactant Concentration Incrementally increase the concentration of the aldehyde-modified polymer and/or this compound.Higher concentrations of reactants increase the probability of crosslinking reactions, leading to a more robust gel network.[4][5]
Impure Reagents Use high-purity, fresh this compound and polymer. Prepare solutions immediately before use.Impurities can interfere with the crosslinking reaction.
Interfering Buffer Components Avoid buffers containing primary amines, such as Tris, as they will compete with the polymer's aldehyde groups for reaction with this compound. Use a buffer like Phosphate-Buffered Saline (PBS).Competitive reactions will reduce the efficiency of hydrogel crosslinking.
Problem 2: Hydrogel is Weak or Mechanically Unstable

If the hydrogel forms but is fragile, easily breaks apart, or dissolves, the crosslinking density is likely insufficient.

Parameter Adjustment Expected Outcome on Stiffness Reference
Polymer Concentration IncreaseIncrease[4][5]
This compound Concentration Increase (up to a stoichiometric ratio)Increase[6]
Reaction Temperature Increase (for acellular applications)Increased crosslinking efficiency[2][3]
pH Optimize to ~7.4Faster, more complete gelation[1]

Experimental Protocols

Key Experiment: Preparation of Oxidized Hyaluronic Acid (HA-Ox)

This protocol describes the generation of aldehyde groups on hyaluronic acid, a necessary step before crosslinking with this compound.

Materials:

  • Hyaluronic acid (HA)

  • Sodium periodate (NaIO4)

  • Propylene glycol

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve HA in deionized water to create a 1% (w/v) solution.

  • In the dark, add sodium periodate to the HA solution and stir for 4 hours. The molar ratio of sodium periodate to HA repeating units will determine the degree of oxidation.

  • Quench the reaction by adding propylene glycol.

  • Dialyze the solution against deionized water for 2-3 days to remove byproducts.

  • Lyophilize the purified HA-Ox to obtain a white powder.

Key Experiment: Hydrogel Formation with this compound

This protocol provides a general method for forming a hydrogel using HA-Ox and this compound.

Materials:

  • Lyophilized HA-Ox

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of HA-Ox in PBS (e.g., 2-6% w/v).

  • Prepare a stock solution of this compound in PBS to achieve a 1:1 molar ratio of aldehyde groups (on HA-Ox) to hydrazide groups.

  • To form the hydrogel, mix equal volumes of the HA-Ox and this compound solutions.

  • Vortex or pipette vigorously for a few seconds to ensure thorough mixing.

  • Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes.[7]

References

How to improve mechanical strength of Heptanedihydrazide crosslinked gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the mechanical strength of heptanedihydrazide (HDH) crosslinked hydrogels. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

Users may encounter several challenges when aiming to increase the mechanical strength of HDH crosslinked gels. This guide outlines common problems and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Weak or No Gel Formation 1. Insufficient crosslinker (HDH) concentration.2. Low concentration or molecular weight of the polymer.3. Inefficient crosslinking reaction due to suboptimal pH.4. Inadequate reaction time or temperature.1. Increase the molar ratio of HDH to the reactive groups on the polymer.2. Increase the weight percentage (wt%) of the primary polymer.3. Adjust the pH of the precursor solution. Hydrazone bond formation is most efficient in a slightly acidic environment (pH 5.0-6.0).4. Allow for a longer gelation time or slightly increase the reaction temperature (e.g., to 37°C).
Gel is Too Soft or Brittle 1. Low crosslinking density.2. Inhomogeneous network structure.[1]1. Increase the concentration of HDH and/or the polymer.2. Consider using a multi-arm or branched polymer to create more crosslinking points.[1]3. Optimize the mixing procedure to ensure a homogeneous distribution of all components before gelation.
High Swelling Ratio Leading to Reduced Strength 1. Low crosslinking density allows for excessive water uptake, which weakens the gel structure.[2]1. Increase the crosslinker (HDH) concentration to create a tighter network that restricts swelling.[2]2. Introduce a secondary crosslinking mechanism (dual-crosslinking) to reinforce the network.[3][4]
Inconsistent Mechanical Properties Between Batches 1. Variability in raw materials (e.g., polymer molecular weight distribution).2. Inconsistent reaction conditions (pH, temperature, mixing).1. Characterize the molecular weight of each new batch of polymer.2. Strictly control all experimental parameters, including precise pH measurement and temperature control. Use a vortex mixer for consistent mixing.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound (HDH) affect the mechanical strength of the gel?

A1: The concentration of HDH, the crosslinker, is directly proportional to the crosslinking density of the hydrogel. Increasing the HDH concentration generally leads to a higher storage modulus (G') and compressive modulus, resulting in a stiffer and mechanically stronger gel.[5] However, an excessively high concentration can lead to a more brittle hydrogel.

Q2: What is the optimal pH for forming strong this compound crosslinked gels?

A2: The formation of hydrazone bonds is pH-dependent. The reaction is catalyzed by acids and is generally most efficient in a slightly acidic environment, typically between pH 5.0 and 7.0.[6][7] At neutral or slightly basic pH, the reaction can still proceed but may be slower, affecting the final network structure and mechanical properties. It is recommended to perform a pH optimization study for your specific polymer system.

Q3: Can I use a different dihydrazide crosslinker, and how will it affect the mechanical properties?

A3: Yes, other dihydrazide crosslinkers like adipic acid dihydrazide (ADH) can be used. The length of the crosslinker can influence the mechanical properties. Shorter crosslinkers may create a more rigid and stiffer network, while longer ones can result in a more flexible and elastic gel.

Q4: What is a "dual-crosslinking" strategy and how can it improve mechanical strength?

A4: A dual-crosslinking strategy involves creating a hydrogel with two different types of crosslinks. For an HDH-crosslinked gel, this could involve introducing a secondary crosslinking mechanism, such as ionic crosslinking (e.g., with alginate and calcium ions) or photopolymerization (e.g., with methacrylated polymers).[3][4] This creates a more robust interpenetrating or double network, which can significantly enhance the toughness and overall mechanical strength of the hydrogel.[8][9]

Q5: How can I reinforce my HDH-crosslinked gel without changing the polymer or crosslinker concentration?

A5: Incorporating reinforcing agents like nanoparticles (e.g., silica, nanodiamonds) or nanofibers into the hydrogel matrix can significantly improve its mechanical properties.[1][10][11] These materials act as multifunctional crosslinking points and can dissipate energy, leading to a tougher and stronger hydrogel.

Experimental Protocols & Methodologies

Protocol 1: Preparation of an Oxidized Polysaccharide-HDH Hydrogel

This protocol describes the formation of a hydrogel using an oxidized polysaccharide (e.g., hyaluronic acid, alginate) and this compound as the crosslinker.

Materials:

  • Polysaccharide (e.g., Sodium Hyaluronate)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • This compound (HDH)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO appropriate for the polymer)

Methodology:

  • Polysaccharide Oxidation:

    • Dissolve the polysaccharide in deionized water to create a 1% (w/v) solution.

    • Add sodium periodate in a desired molar ratio to the sugar residues of the polysaccharide and stir in the dark for 24 hours at room temperature.

    • Stop the reaction by adding ethylene glycol and continue stirring for 1 hour.

    • Purify the oxidized polysaccharide by dialysis against deionized water for 3 days, followed by lyophilization.

  • Hydrogel Formation:

    • Prepare a solution of the lyophilized oxidized polysaccharide in PBS (e.g., 2% w/v).

    • Prepare a separate solution of HDH in PBS at the desired concentration (e.g., to achieve a 1:1 molar ratio of hydrazide groups to aldehyde groups).

    • To form the hydrogel, mix the two solutions thoroughly. Gelation should occur at room temperature. The gelation time will depend on the degree of oxidation and the concentrations of the components.

Protocol 2: Mechanical Testing of Hydrogels

This protocol outlines the measurement of the compressive modulus of the prepared hydrogels.

Equipment:

  • Mechanical tester with a compression platen

  • Cylindrical mold (e.g., 6 mm diameter, 4 mm height)

Methodology:

  • Sample Preparation:

    • Prepare the hydrogel directly in the cylindrical mold.

    • Allow the gel to fully form and equilibrate in PBS at 37°C for 24 hours before testing.

  • Compression Test:

    • Place the cylindrical hydrogel sample on the lower platen of the mechanical tester.

    • Apply a compressive strain at a constant rate (e.g., 10% per minute).

    • Record the resulting stress.

    • The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve (typically between 5% and 15% strain).

Data Presentation

The following table summarizes the effect of polymer and crosslinker concentration on the mechanical properties of hydrazone-crosslinked hydrogels, based on data for similar systems.

Polymer SystemPolymer Concentration (w/v)Crosslinker (ADH) Concentration (w/v)Compressive Modulus (Pa)Reference
40 kDa HA-Ox / HA-ADH1.0% / 1.0%1.0%~13.6[5]
40 kDa HA-Ox / HA-ADH2.0% / 2.0%2.0%~20.0[5]
100 kDa HA-Ox / HA-ADH1.0% / 1.0%1.0%~4.5[5]
100 kDa HA-Ox / HA-ADH3.0% / 2.33%2.33%~20.0[5]

Note: HA-Ox is oxidized hyaluronic acid, and HA-ADH is hyaluronic acid adipic acid dihydrazide. The principles are applicable to HDH-crosslinked systems.

Visualizations

Signaling Pathways and Experimental Workflows

Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_product Product Oxidized_Polymer Oxidized Polymer (with Aldehyde Groups) Mixing Mixing in Aqueous Buffer (pH 5.0-7.0) Oxidized_Polymer->Mixing HDH This compound (HDH) (with Hydrazide Groups) HDH->Mixing Crosslinked_Gel Mechanically Stable Hydrogel Network (Hydrazone Bonds) Mixing->Crosslinked_Gel Formation of Hydrazone Bonds

Caption: Hydrazone bond formation between an oxidized polymer and HDH.

Experimental_Workflow Start Start: Define Mechanical Targets Formulation Step 1: Gel Formulation - Vary Polymer/HDH Conc. - Adjust pH Start->Formulation Gelation Step 2: Gelation - Mix Components - Allow Reaction Formulation->Gelation Characterization Step 3: Mechanical Testing - Compression/Rheology Gelation->Characterization Analysis Step 4: Data Analysis - Calculate Modulus Characterization->Analysis Optimization Step 5: Optimization - Refine Formulation Analysis->Optimization Optimization->Formulation Iterate End End: Achieve Desired Mechanical Strength Optimization->End Targets Met

Caption: Workflow for optimizing the mechanical strength of HDH gels.

References

Controlling crosslinking density with Heptanedihydrazide concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling crosslinking density using Heptanedihydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during crosslinking experiments with this compound.

Problem Possible Cause Troubleshooting Steps Rationale
Weak or No Gel Formation Low this compound Concentration: Insufficient crosslinker to form a stable network.Gradually increase the concentration of this compound in increments.A higher concentration of the crosslinker will increase the number of crosslinks, leading to a more stable gel.
Suboptimal pH: The reaction between hydrazides and aldehydes is pH-dependent.Ensure the reaction buffer is within the optimal pH range of 5.0-7.0.The nucleophilic attack of the hydrazide on the carbonyl group is most efficient within this pH range.
Presence of Primary Amines in Buffer: Buffers like Tris contain primary amines that compete with this compound.Use a buffer that does not contain primary amines, such as MES or HEPES.This prevents the consumption of the aldehyde groups on the polymer by the buffer components.
Inadequate Reaction Time: The crosslinking reaction may not have reached completion.Increase the incubation time of the reaction mixture.Allowing more time for the reaction can lead to a higher degree of crosslinking.
Gel is Too Stiff or Brittle Excessive this compound Concentration: Too much crosslinker leads to a very high crosslinking density.Systematically decrease the concentration of this compound.Reducing the crosslinker concentration will result in a lower crosslinking density and a more flexible gel.[1]
High Polymer Concentration: A high concentration of the polymer being crosslinked can also lead to a dense network.Reduce the concentration of the polymer solution.This will decrease the number of available crosslinking sites per unit volume.
Inconsistent Results Between Batches Variability in Reagent Preparation: Inconsistent concentrations of stock solutions.Prepare fresh stock solutions of this compound and the polymer for each experiment. Ensure accurate weighing and dissolution.Consistency in reagent preparation is crucial for reproducible results.
Temperature Fluctuations: The rate of the crosslinking reaction can be sensitive to temperature.Perform the crosslinking reaction in a temperature-controlled environment (e.g., water bath, incubator).Maintaining a constant temperature ensures a consistent reaction rate.
Precipitation Occurs During Reaction Poor Solubility of this compound: The crosslinker may not be fully dissolved at the desired concentration.Prepare the this compound stock solution in a small amount of a co-solvent like DMSO before diluting it in the reaction buffer.A co-solvent can help to increase the solubility of the crosslinker in aqueous solutions.[2]
Polymer Aggregation: The crosslinking process may be causing the polymer to precipitate out of solution.Optimize the polymer concentration and the rate of this compound addition. Slow, dropwise addition of the crosslinker can sometimes prevent aggregation.Rapid crosslinking can lead to localized high-density networks that precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of crosslinking using this compound?

A1: this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (hydrazides) at either end of a seven-carbon spacer. The crosslinking reaction occurs between the hydrazide groups of this compound and carbonyl groups (aldehydes or ketones) on the target molecules, such as oxidized polysaccharides or proteins. This reaction forms a stable hydrazone bond.

Q2: How does the concentration of this compound affect the properties of the resulting hydrogel?

A2: The concentration of this compound directly controls the crosslinking density of the hydrogel.

  • Higher Concentration: Leads to a higher crosslinking density, resulting in a stiffer, more brittle hydrogel with a lower swelling ratio and slower degradation rate.

  • Lower Concentration: Results in a lower crosslinking density, producing a softer, more flexible hydrogel with a higher swelling ratio and faster degradation rate.

Q3: What is the optimal molar ratio of this compound to the reactive groups on my polymer?

A3: The optimal molar ratio is dependent on the specific polymer and the desired properties of the final hydrogel. It is recommended to perform a titration experiment, varying the molar ratio of this compound to the reactive carbonyl groups on the polymer to determine the ideal ratio for your application.

Q4: Can I control the degradation rate of my hydrogel by varying the this compound concentration?

A4: Yes. A higher concentration of this compound will create a more densely crosslinked network that is more resistant to degradation. Conversely, a lower concentration will result in a hydrogel that degrades more quickly.

Q5: My crosslinking reaction is very slow. How can I speed it up?

A5: The reaction rate can be increased by:

  • Optimizing pH: Ensure the reaction is carried out at the optimal pH for hydrazone bond formation (typically pH 5.0-7.0).

  • Increasing Temperature: Gently increasing the reaction temperature can accelerate the reaction rate. However, be cautious not to use temperatures that could denature your polymer.

  • Increasing Reactant Concentrations: Increasing the concentration of either the polymer or the this compound can also increase the reaction rate.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Hydrogel Formation

This protocol describes a method to determine the optimal concentration of this compound for crosslinking an aldehyde-modified polymer to form a hydrogel.

Materials:

  • Aldehyde-modified polymer solution (e.g., oxidized hyaluronic acid, dextran, or alginate) in a suitable buffer (e.g., MES buffer, pH 6.0).

  • This compound stock solution (e.g., 100 mg/mL in the same buffer).

  • Reaction buffer (e.g., MES buffer, pH 6.0).

  • Small reaction vials or a 96-well plate.

  • Vortex mixer.

  • Timer.

Procedure:

  • Prepare a series of this compound dilutions: In separate vials, prepare a range of this compound concentrations by diluting the stock solution with the reaction buffer.

  • Dispense the polymer solution: Add a fixed volume of the aldehyde-modified polymer solution to each reaction vial or well.

  • Initiate the crosslinking reaction: Add an equal volume of each this compound dilution to the corresponding vial containing the polymer solution.

  • Mix thoroughly: Immediately after adding the crosslinker, mix the solutions thoroughly using a vortex mixer or by pipetting.

  • Monitor gelation: Start the timer immediately after mixing. Observe the vials at regular intervals to determine the gelation time for each concentration. Gelation can be assessed by inverting the vial; the point at which the solution no longer flows is considered the gelation time.

  • Assess gel properties: After a set period (e.g., 24 hours), assess the properties of the resulting hydrogels, such as stiffness and stability.

Data Presentation:

The results of the optimization experiment can be summarized in a table similar to the one below.

This compound Concentration (mg/mL)Molar Ratio (Hydrazide:Aldehyde)Gelation Time (minutes)Gel Stiffness (Qualitative)
1.0X:1>120No Gel
2.5Y:160Soft
5.0Z:130Firm
10.0A:115Stiff
20.0B:15Brittle

Visualizations

Heptanedihydrazide_Concentration_Effect cluster_input Input Variable cluster_process Process cluster_output Resulting Properties This compound This compound Concentration Crosslinking Crosslinking Reaction (Hydrazone Bond Formation) This compound->Crosslinking Controls Density Crosslinking Density Crosslinking->Density Stiffness Gel Stiffness Density->Stiffness Directly Proportional Swelling Swelling Ratio Density->Swelling Inversely Proportional Degradation Degradation Rate Density->Degradation Inversely Proportional

Caption: Relationship between this compound concentration and hydrogel properties.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Polymer Prepare Aldehyde-Modified Polymer Solution Mix Mix Polymer and This compound Prep_Polymer->Mix Prep_Hepta Prepare this compound Stock Solution Prep_Hepta->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Monitor Monitor Gelation Time Incubate->Monitor Characterize Characterize Hydrogel Properties (Stiffness, Swelling) Monitor->Characterize

Caption: Experimental workflow for this compound crosslinking.

References

Common side reactions of Heptanedihydrazide in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heptanedihydrazide-based crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound in biological samples?

This compound is a homobifunctional crosslinking reagent that contains two hydrazide groups. Its primary mechanism of action involves the reaction of these hydrazide groups with carbonyls (aldehydes or ketones) to form stable hydrazone bonds.[1][2] In biological samples, target carbonyls are often generated by the mild oxidation of cis-diols in the carbohydrate moieties of glycoproteins using an oxidizing agent like sodium periodate.[3][4]

Q2: What are the optimal reaction conditions for using this compound?

For efficient hydrazone bond formation, mildly acidic conditions are generally preferred, typically within a pH range of 4.5 to 5.5.[5] The reaction can be slow at neutral pH.[6] To accelerate the reaction, a catalyst such as aniline can be used.[1][7] The reaction is usually carried out at room temperature for a few hours to overnight.[3]

Q3: My crosslinking efficiency is very low. What are the potential causes?

Low crosslinking efficiency can be due to several factors:

  • Suboptimal pH: The reaction is pH-dependent, with lower efficiency at neutral or alkaline pH.[5][8]

  • Inefficient Oxidation: If targeting glycoproteins, incomplete oxidation of the carbohydrate chains will result in fewer reactive aldehyde groups.[4]

  • Reagent Instability: While more stable than NHS esters, ensure your this compound solution is freshly prepared.

  • Low Reagent Concentration: The molar ratio of this compound to the target molecule may be too low.[5]

  • Presence of Competing Carbonyls: Other aldehydes or ketones in the sample can consume the this compound.

Q4: I am observing a high degree of non-specific binding. How can I minimize this?

Non-specific binding occurs when this compound reacts with unintended molecules or surfaces.[9][10] To mitigate this:

  • Quenching: After the crosslinking reaction, quench any unreacted this compound with an excess of a carbonyl-containing molecule (e.g., acetone).

  • Purification: Use appropriate purification methods like size-exclusion chromatography or dialysis to remove excess crosslinker and byproducts.[3]

  • Blocking: For assays involving surfaces (e.g., ELISA), use blocking agents to prevent non-specific adsorption.[9]

Troubleshooting Guide

This guide addresses common side reactions and unexpected outcomes in a question-and-answer format.

Issue 1: Identification of Monolinks as the Predominant Product

Q: In my mass spectrometry analysis, I am primarily detecting monolinks (this compound attached to only one peptide) instead of crosslinks. Why is this happening and how can I increase the yield of crosslinked products?

A: The formation of monolinks, or "dead-end" peptides, is a common side reaction in crosslinking experiments and indicates that only one of the two hydrazide groups has reacted with a target carbonyl.[11][12] This can be attributed to several factors:

  • Stoichiometry: A large molar excess of this compound relative to the available carbonyl groups will favor the formation of monolinks.

  • Accessibility: The distance between two target carbonyls may be greater than the spacer arm length of this compound, preventing the second reaction from occurring.

  • Hydrolysis: Although the hydrazone bond is relatively stable, the unreacted hydrazide group can be susceptible to hydrolysis over long reaction times, rendering it inactive.

Solutions:

  • Optimize Molar Ratio: Titrate the concentration of this compound to find the optimal balance between monolink and crosslink formation. A recommended starting point is a 10:1 to 20:1 molar excess of the linker to the biomolecule.[5]

  • Consider Target Accessibility: Ensure that the target sites are in close enough proximity for crosslinking to occur.

  • Control Reaction Time: While the reaction can be slow, excessively long incubation times may not necessarily lead to a higher yield of crosslinks and could increase the chance of side reactions.

Issue 2: Hydrolysis of the Hydrazone Bond

Q: I am concerned about the stability of my crosslinked product. Can the hydrazone bond be hydrolyzed?

A: The hydrazone bond is generally stable at neutral pH but can be susceptible to hydrolysis under acidic conditions.[2][13] Aromatic hydrazones have been observed to undergo degradation in plasma.[14] While generally more stable than Schiff bases formed with simple amines, this potential for reversibility should be considered.[1]

Solutions:

  • pH Control: Maintain a neutral to slightly alkaline pH for storage of the crosslinked product.

  • Reduction of the Hydrazone Bond (Optional): For applications requiring very high stability, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride.[1]

Summary of Common Side Reactions and Troubleshooting
Side Reaction/Issue Potential Cause(s) Recommended Action(s) Citation(s)
High Abundance of Monolinks - High molar excess of this compound- Steric hindrance preventing the second reaction- Insufficient proximity of target carbonyls- Optimize the molar ratio of crosslinker to target- Consider a crosslinker with a different spacer arm length[5][11][12]
Low Crosslinking Yield - Suboptimal pH (too high or too low)- Inefficient oxidation of glycoproteins- Degradation of this compound- Maintain pH between 4.5 and 5.5 during the reaction- Ensure the oxidizing agent is fresh and optimize oxidation time- Use freshly prepared this compound solution[4][7][5]
Non-Specific Binding/High Background - Excess unreacted this compound- Hydrophobic or electrostatic interactions- Quench the reaction with a suitable agent- Thoroughly purify the conjugate- Use blocking agents in immunoassays[3][9]
Hydrolysis of Hydrazone Linkage - Storage or subsequent steps at low pH- Store the final conjugate at neutral or slightly alkaline pH- For increased stability, reduce the hydrazone bond[1][13][14]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

This protocol describes the oxidation of carbohydrate moieties on glycoproteins to generate reactive aldehyde groups.

Materials:

  • Glycoprotein solution (1-10 mg/mL)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Sodium meta-periodate (NaIO₄) solution (20 mM, freshly prepared in Sodium Acetate Buffer)

  • Glycerol or ethylene glycol (for quenching)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the glycoprotein solution in 0.1 M Sodium Acetate Buffer (pH 5.5).[4]

  • Add the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution. The final concentration of periodate should be optimized, but a starting point is 1-10 mM.[3]

  • Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.[4]

  • Quench the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.[4]

  • Remove excess periodate and quenching agent by passing the solution through a desalting column or by dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[3][4]

Protocol 2: Crosslinking with this compound

This protocol details the reaction of this compound with the generated aldehyde groups.

Materials:

  • Oxidized glycoprotein solution (from Protocol 1)

  • This compound solution (e.g., 50 mM in DMSO or aqueous buffer)

  • Aniline (optional, as a catalyst)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or acetone)

  • Purification equipment (e.g., size-exclusion chromatography column)

Procedure:

  • To the purified, oxidized glycoprotein solution, add the desired molar excess of the this compound solution. A 10- to 20-fold molar excess is a common starting point.[5]

  • (Optional) To accelerate the reaction, aniline can be added as a catalyst to a final concentration of 1-10 mM.[1][7]

  • Incubate the reaction mixture at room temperature for 2 hours to overnight.[3]

  • Quench the reaction by adding a quenching buffer to stop the reaction. For example, add Tris-HCl to a final concentration of 50-100 mM.[5]

  • Purify the conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with the desired storage buffer.[5]

  • Characterize the conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or other relevant assays to confirm crosslinking.

Visualizations

G This compound Crosslinking Workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking Reaction cluster_analysis Analysis Glycoprotein Glycoprotein in Buffer (pH 5.5) Oxidation Oxidation with Sodium Periodate Glycoprotein->Oxidation Add NaIO4 QuenchOx Quench Oxidation Oxidation->QuenchOx Add Glycerol PurifyOx Purification QuenchOx->PurifyOx Desalting/Dialysis AddHeptane Add this compound PurifyOx->AddHeptane Incubate Incubation AddHeptane->Incubate Optional: Aniline QuenchXL Quench Crosslinking Incubate->QuenchXL Add Tris/Acetone PurifyXL Final Purification QuenchXL->PurifyXL SEC/Dialysis Analysis SDS-PAGE, Mass Spec, etc. PurifyXL->Analysis

Caption: Experimental workflow for glycoprotein crosslinking with this compound.

G Troubleshooting Low Crosslinking Yield Start Low Crosslinking Yield Observed CheckReagents Check Reagents & Biomolecule Start->CheckReagents CheckConditions Check Reaction Conditions CheckReagents->CheckConditions No DegradedLinker Degraded/Hydrolyzed Crosslinker? CheckReagents->DegradedLinker Yes CheckPurification Check Purification & Analysis CheckConditions->CheckPurification No SuboptimalpH Suboptimal pH? CheckConditions->SuboptimalpH Yes LossPur Loss during Purification? CheckPurification->LossPur Yes InefficientAnalysis Inefficient Analysis Method? CheckPurification->InefficientAnalysis No InactiveBio Inactive/Modified Biomolecule? DegradedLinker->InactiveBio WrongRatio Incorrect Molar Ratio? SuboptimalpH->WrongRatio

Caption: A decision tree for troubleshooting low crosslinking yield.

G This compound Reaction with Carbonyl Reactants This compound (H₂N-NH-CO-(CH₂)₅-CO-NH-NH₂) + Aldehyde on Protein (Protein-CHO) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Addition (pH 4.5-5.5) Product Hydrazone Bond (Protein-CH=N-NH-CO-(CH₂)₅-CO-NH-NH₂) + H₂O Intermediate->Product Dehydration

Caption: Reaction mechanism of this compound with an aldehyde group.

References

Technical Support Center: Minimizing Cytotoxicity of Heptanedihydrazide Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of heptanedihydrazide when used as a crosslinking agent in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a crosslinker?

This compound is a homobifunctional crosslinking agent. It contains two hydrazide functional groups at either end of a seven-carbon spacer arm. The primary mechanism of action involves the reaction of these hydrazide groups with carbonyl groups, specifically aldehydes, to form stable covalent hydrazone bonds. This reaction is effective for crosslinking molecules that possess or can be modified to contain aldehyde groups, such as proteins and oxidized polysaccharides.

Q2: What are the primary causes of this compound-associated cytotoxicity in cell culture?

The primary drivers of cytotoxicity associated with this compound crosslinking are typically:

  • Unreacted this compound: Excess, unreacted this compound molecules can be toxic to cells.

  • High Crosslinker Concentration: An excessive concentration of the crosslinking agent can lead to overly dense crosslinking, affecting cellular processes and viability.

  • Suboptimal Reaction Conditions: Factors such as pH and incubation time can influence the efficiency of the crosslinking reaction and the extent of side reactions, potentially leading to increased cytotoxicity.

Q3: What is the optimal concentration range for using this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell type, cell density, and the application. It is crucial to perform a dose-response experiment to determine the ideal concentration that balances efficient crosslinking with minimal cytotoxicity. A starting point for optimization could be in the low millimolar (mM) range, with subsequent titration to identify the lowest effective concentration.

Q4: How can I quench the crosslinking reaction and remove unreacted this compound?

Quenching the reaction is a critical step to minimize cytotoxicity. This can be achieved by adding a reagent that will react with the excess hydrazide groups. A common approach is to add a molecule containing an aldehyde group, such as a low concentration of a biocompatible aldehyde or ketone. Alternatively, washing the cells thoroughly with a suitable buffer, such as phosphate-buffered saline (PBS), can help remove unreacted crosslinker.

Q5: Are there less cytotoxic alternatives to this compound?

While this compound is part of the dihydrazide family of crosslinkers, which are generally considered to have good biocompatibility, other options exist. Adipic acid dihydrazide (ADH) is another commonly used dihydrazide that has been shown to have low cytotoxicity in various applications.[1][2] The choice of crosslinker will depend on the specific requirements of the experiment, including the desired spacer arm length and reactivity.

Troubleshooting Guides

Problem 1: High Cell Death or Low Viability Post-Crosslinking
Possible Cause Suggested Solution
This compound concentration is too high. Perform a concentration optimization study. Create a dilution series of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM) and treat your cells for a fixed time. Assess cell viability using a standard assay (e.g., MTT, ATP-based assay) to determine the highest concentration with acceptable viability.
Prolonged incubation time. Optimize the incubation time. Test shorter incubation periods (e.g., 15 min, 30 min, 60 min) with a fixed, optimized concentration of this compound.
Incomplete removal of unreacted crosslinker. Improve the quenching and washing steps. After the crosslinking reaction, add a quenching agent. Follow this with at least three washes with a sterile, isotonic buffer (e.g., PBS) to thoroughly remove any remaining unreacted this compound and quenching agent.
Suboptimal buffer conditions. Ensure the pH of your crosslinking buffer is within the optimal range for hydrazone formation, typically between pH 5.5 and 7.5. Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the target molecules for reaction with the crosslinker.
Inherent sensitivity of the cell line. Some cell lines may be more sensitive to chemical crosslinkers. If optimization does not yield acceptable viability, consider using a different crosslinking chemistry or a crosslinker with a longer, more hydrophilic spacer arm to reduce steric hindrance and potential toxicity.
Problem 2: Inefficient or Incomplete Crosslinking
Possible Cause Suggested Solution
This compound concentration is too low. Gradually increase the concentration of this compound in your optimization experiments.
Insufficient incubation time. Increase the incubation time to allow the reaction to proceed to completion. Monitor crosslinking efficiency at different time points.
Incorrect pH of the reaction buffer. Verify the pH of your buffer. The formation of hydrazone bonds is most efficient in a slightly acidic to neutral pH range.
Low availability of aldehyde groups on target molecules. If you are crosslinking biomolecules that require oxidation to generate aldehyde groups (e.g., polysaccharides), ensure the oxidation step is efficient.
Presence of interfering substances in the media. Perform the crosslinking reaction in a clean buffer system free of components that could interfere with the reaction, such as primary amines or other nucleophiles.

Data Presentation

Table 1: Illustrative Example of this compound Concentration Optimization on Cell Viability

This compound Concentration (mM)Cell Viability (%) (Mean ± SD)Notes
0 (Control)100 ± 5.2Untreated cells
0.195 ± 6.1Minimal impact on viability
0.588 ± 7.3Slight decrease in viability
1.075 ± 8.5Moderate cytotoxicity observed
5.042 ± 9.1Significant cytotoxicity
10.015 ± 4.8High cytotoxicity

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions. A thorough optimization should be performed for each specific application.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Cell Crosslinking
  • Cell Preparation:

    • Culture cells to the desired confluency in a multi-well plate (e.g., 96-well plate for viability assays).

    • Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual media components.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., sterile water or DMSO, ensuring the final solvent concentration is non-toxic to the cells).

    • Prepare a series of working solutions by diluting the stock solution in a reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Crosslinking Reaction:

    • Add the this compound working solutions to the respective wells containing the cells.

    • Include a control group of cells treated with the reaction buffer only.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Quenching and Washing:

    • Carefully aspirate the crosslinking solution.

    • Add a quenching solution (e.g., a low concentration of a biocompatible aldehyde or simply fresh culture medium) and incubate for a short period (e.g., 5-10 minutes).

    • Aspirate the quenching solution and wash the cells three times with sterile PBS.

  • Cell Viability Assessment:

    • Add fresh culture medium to each well.

    • Perform a cell viability assay (e.g., MTT, MTS, or ATP-based assay) according to the manufacturer's instructions to determine the percentage of viable cells at each concentration.

Protocol 2: General Procedure for Crosslinking Cells in Suspension
  • Cell Harvesting and Washing:

    • Harvest cells and pellet them by centrifugation.

    • Wash the cell pellet twice with a cold, sterile, amine-free buffer (e.g., PBS) to remove media components. Resuspend the cells in the same buffer at the desired density.

  • Crosslinking:

    • Add this compound to the cell suspension to the final optimized concentration.

    • Incubate at room temperature or 37°C with gentle mixing for the optimized duration.

  • Quenching:

    • Pellet the cells by centrifugation.

    • Resuspend the cells in a quenching buffer and incubate for 5-10 minutes.

  • Final Washes:

    • Pellet the cells and wash them twice more with the cold, sterile buffer to remove any residual reagents.

    • The crosslinked cell pellet is now ready for downstream applications.

Visualizations

Crosslinking_Workflow cluster_prep Cell Preparation cluster_crosslink Crosslinking cluster_quench Quenching & Washing cluster_analysis Downstream Analysis start Start: Adherent or Suspension Cells wash1 Wash with Amine-Free Buffer (e.g., PBS) start->wash1 add_crosslinker Add this compound Solution wash1->add_crosslinker incubate Incubate (Optimized Time & Temp) add_crosslinker->incubate add_quencher Add Quenching Reagent incubate->add_quencher wash2 Wash 3x with Buffer add_quencher->wash2 end Proceed to Application wash2->end

Caption: Experimental workflow for minimizing cytotoxicity during this compound crosslinking.

Troubleshooting_Logic cluster_concentration Concentration Issues cluster_time Incubation Time cluster_quenching Quenching/Washing start High Cytotoxicity Observed? conc_high Is Concentration Optimized? start->conc_high Yes optimize_conc Perform Dose-Response Assay conc_high->optimize_conc No time_long Is Incubation Time Optimized? conc_high->time_long Yes end Re-evaluate with optimized parameters optimize_conc->end optimize_time Test Shorter Incubation Times time_long->optimize_time No quench_inefficient Is Quenching/Washing Sufficient? time_long->quench_inefficient Yes optimize_time->end improve_quench Increase Wash Steps / Use Quenching Agent quench_inefficient->improve_quench No quench_inefficient->end Yes improve_quench->end

Caption: Logical troubleshooting guide for addressing high cytotoxicity.

Reaction_Pathway reagents This compound (H₂N-NH-CO-(CH₂)₅-CO-NH-NH₂) + Aldehyde-containing Molecule (R-CHO) intermediate Hydrazone Bond Formation reagents->intermediate product Crosslinked Product (R-CH=N-NH-CO-(CH₂)₅-CO-NH-N=CH-R) + Water (H₂O) intermediate->product

Caption: Reaction pathway of this compound with aldehyde groups.

References

Heptanedihydrazide Derivatization for Glycan Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heptanedihydrazide (HDH) Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guidance and frequently asked questions (FAQs) related to the use of HDH for labeling glycans for analysis by mass spectrometry and other methods.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound derivatization experiments.

Issue 1: Low or No Derivatization Signal

  • Possible Cause: Incomplete release of glycans from the glycoprotein.

    • Troubleshooting Step: Before derivatization, confirm the successful release of glycans. If using enzymatic release (e.g., PNGase F), you can run an SDS-PAGE gel of the glycoprotein before and after digestion. A downward shift in the molecular weight of the protein band indicates successful deglycosylation. For chemical release methods like hydrazinolysis, ensure reaction conditions were optimal.

  • Possible Cause: Presence of water in the reaction.

    • Troubleshooting Step: Hydrazide-based reactions are sensitive to moisture, which can hydrolyze the HDH reagent.[1] Ensure that glycan samples are completely dry by lyophilization before adding the derivatization reagents. Use anhydrous solvents for reagent preparation.

  • Possible Cause: Suboptimal reaction conditions.

    • Troubleshooting Step: The efficiency of hydrazone formation is dependent on temperature, time, and pH.[2] Systematically optimize these parameters. Test a range of temperatures (e.g., 50-70°C), incubation times (e.g., 1-4 hours), and the concentration of the acid catalyst (e.g., acetic acid). The reaction is typically carried out under acidic conditions (pH 3-5.5) to facilitate the formation of the aldehyde group on the reducing end of the glycan.[2]

  • Possible Cause: Degraded this compound reagent.

    • Troubleshooting Step: Hydrazide reagents can degrade if not stored properly. Use a fresh batch of HDH and store it in a desiccator, protected from light and moisture.

Issue 2: Inconsistent or Poor Quantitative Results for Sialylated Glycans

  • Possible Cause: Loss of sialic acids during labeling.

    • Troubleshooting Step: Sialic acids are labile and can be lost under harsh acidic conditions or at high temperatures.[3][4] To minimize sialic acid loss, consider using milder reaction conditions, such as a lower temperature (e.g., 37°C) with a longer incubation time, or using acids with a higher pKa.[4] Alternatively, you can stabilize the sialic acids through chemical derivatization, such as amidation or esterification, prior to HDH labeling.[3][5][6]

  • Possible Cause: Inefficient derivatization of sialylated glycans.

    • Troubleshooting Step: Optimize the derivatization protocol specifically for your sialylated glycans. This may involve adjusting the reagent concentrations and reaction time to ensure complete labeling.

Issue 3: Presence of Unexpected Peaks in Mass Spectra

  • Possible Cause: "Peeling" of O-linked glycans.

    • Troubleshooting Step: The "peeling" reaction is a degradation process that can occur with released O-glycans under alkaline conditions.[7] While HDH derivatization is acidic, if your sample preparation prior to labeling involved alkaline conditions, this could be a source of unexpected products. Ensure that all steps are carried out under appropriate pH conditions.

  • Possible Cause: Contaminants from sample preparation.

    • Troubleshooting Step: Ensure thorough cleanup of the glycan sample before and after derivatization. Solid-phase extraction (SPE) is a common method to remove salts, excess reagents, and other contaminants.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound (HDH) derivatization of glycans?

A1: HDH derivatization is a hydrazide labeling method that proceeds via hydrazone formation.[4] The reaction occurs between the hydrazide group of HDH and the aldehyde group of the reducing end of the glycan in an acidic environment.[2] This forms a stable hydrazone linkage, thereby tagging the glycan with the HDH molecule.

Q2: Why is an acid catalyst, like acetic acid, used in the reaction?

A2: An acid catalyst is necessary to facilitate the opening of the cyclic hemiacetal form of the reducing end sugar to expose the aldehyde group, which then reacts with the hydrazide.[2]

Q3: Can I use HDH to label both N-linked and O-linked glycans?

A3: Yes, HDH reacts with the reducing end of any released glycan, so it can be used for both N-linked and O-linked glycans, provided they have been released from the protein backbone.

Q4: How do I remove excess HDH reagent after the derivatization reaction?

A4: Excess reagent is typically removed using a cleanup step such as solid-phase extraction (SPE).[4] Hydrophilic interaction liquid chromatography (HILIC) SPE is a common choice for purifying labeled glycans.

Q5: What are the advantages of using a dihydrazide like HDH?

A5: A dihydrazide like HDH offers the potential for cross-linking applications or for immobilization of glycans onto a solid support, as it has two reactive hydrazide groups.

Quantitative Data Summary

The following table summarizes typical reaction conditions for hydrazide-based glycan labeling from the literature. Note that these are general conditions and may need to be optimized for your specific application with this compound.

ParameterConditionReference
Reagent Concentration >0.25 M for labeling agent[4]
Catalyst Acetic acid (up to 30% v/v)[4]
Temperature 37-65°C[3][4]
Time 1-4 hours[3][4]
pH 3.0-5.5[2]

Experimental Protocols

Adaptable Protocol for this compound (HDH) Derivatization of N-Glycans

This protocol is a general guideline and should be optimized for your specific glycans and downstream analysis.

1. Reagent Preparation:

  • HDH Labeling Solution: Prepare a solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or methanol. The optimal concentration should be determined empirically but can start in the range of 50-100 mg/mL.
  • Catalyst Solution: Use glacial acetic acid.

2. Glycan Derivatization:

  • Ensure your released N-glycan sample is completely dry (lyophilized).
  • To the dried glycan sample, add the HDH labeling solution.
  • Add the acetic acid catalyst. A common starting point is a final concentration of 30% (v/v) acetic acid.
  • Vortex the mixture gently to dissolve the sample.
  • Incubate the reaction at 60°C for 2 hours. For sialylated glycans, consider a lower temperature (e.g., 37°C) for a longer duration (e.g., 4 hours) to minimize sialic acid loss.[3][4]

3. Sample Cleanup (HILIC SPE):

  • Equilibrate a HILIC SPE cartridge with an appropriate solvent (e.g., 85% acetonitrile).
  • Load the derivatization reaction mixture onto the cartridge.
  • Wash the cartridge with a high percentage of organic solvent (e.g., 85% acetonitrile) to remove excess HDH and other hydrophobic impurities.
  • Elute the labeled glycans with an aqueous solvent (e.g., water or a low concentration of an aqueous buffer).
  • Dry the eluted sample in a vacuum concentrator. The sample is now ready for analysis.

Visualizations

experimental_workflow This compound Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup glycan_release Glycan Release (e.g., PNGase F) lyophilize1 Lyophilization to Dryness glycan_release->lyophilize1 add_reagents Add HDH and Acetic Acid lyophilize1->add_reagents incubation Incubation (e.g., 60°C, 2h) add_reagents->incubation spe_cleanup HILIC SPE Cleanup incubation->spe_cleanup elution Elution of Labeled Glycans spe_cleanup->elution dry_sample Dry Sample elution->dry_sample analysis Downstream Analysis (e.g., Mass Spectrometry) dry_sample->analysis

Caption: Experimental workflow for this compound derivatization of glycans.

troubleshooting_guide Troubleshooting Low Derivatization Signal start Low/No Signal check_release Was glycan release successful? start->check_release check_dryness Was the sample completely dry? check_release->check_dryness Yes solution_release Verify glycan release (e.g., SDS-PAGE) check_release->solution_release No check_conditions Are reaction conditions optimal? check_dryness->check_conditions Yes solution_dryness Lyophilize sample thoroughly check_dryness->solution_dryness No check_reagent Is the HDH reagent fresh? check_conditions->check_reagent Yes solution_conditions Optimize temperature, time, and pH check_conditions->solution_conditions No solution_reagent Use a fresh batch of HDH check_reagent->solution_reagent No

Caption: Troubleshooting decision tree for low derivatization signal.

References

Methods for quenching unreacted Heptanedihydrazide in crosslinking protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Heptanedihydrazide in their crosslinking protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a crosslinker?

This compound is a homobifunctional crosslinking agent. Its two terminal hydrazide groups react with carbonyl groups (aldehydes and ketones) on target molecules to form stable hydrazone bonds.[1][2][3][4] This reaction is commonly used to crosslink glycoproteins after the oxidation of their sugar moieties to generate aldehydes.

Q2: At what pH should I perform my crosslinking reaction with this compound?

For optimal hydrazone bond formation, it is recommended to perform the crosslinking reaction in a pH range of 5.0 to 7.0.[1] Aniline can be used as a catalyst to increase the efficiency of the reaction.[1]

Q3: Why is it necessary to quench the unreacted this compound?

Quenching is a critical step to stop the crosslinking reaction and prevent unintended reactions of the excess this compound with other components in your sample or in downstream applications. Unreacted hydrazide groups can interfere with subsequent assays or lead to non-specific conjugation.

Q4: What type of chemical can be used to quench unreacted this compound?

To quench unreacted this compound, a small molecule containing a carbonyl group (an aldehyde or a ketone) should be added to the reaction mixture. The carbonyl group will react with the excess hydrazide, effectively capping it.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low crosslinking efficiency Suboptimal pH of the reaction buffer.Ensure the reaction buffer is within the recommended pH range of 5.0-7.0.
Insufficient incubation time or temperature.Optimize the incubation time and temperature for your specific application.
Presence of primary amines in the buffer (e.g., Tris).Use a buffer that does not contain primary amines, such as MES or HEPES.
Incomplete quenching of unreacted this compound Insufficient amount of quenching agent.Increase the molar excess of the quenching agent. A 10- to 50-fold molar excess over the initial amount of this compound is a good starting point.
Quenching reaction time is too short.Increase the incubation time with the quenching agent.
The pH is not optimal for hydrazone formation with the quencher.Adjust the pH of the reaction mixture to be within the 5.0-7.0 range during the quenching step.
Precipitation of the sample after adding the quenching agent. The quenching agent has low aqueous solubility.Choose a quenching agent with better solubility in your buffer system. Alternatively, you can try dissolving the quenching agent in a small amount of a water-miscible organic solvent like DMSO before adding it to the reaction.
Interference in downstream assays. The chosen quenching agent interferes with the assay.Select an inert quenching agent that does not have properties that could interfere with your downstream analysis (e.g., fluorescence, or reactivity with assay components).

Methods for Quenching Unreacted this compound

The primary method for quenching unreacted this compound is the addition of a small molecule containing a carbonyl group. The selection of the quenching agent may depend on the specific requirements of the experiment, including the desired properties of the final conjugate and the downstream applications.

Recommended Quenching Agents
Quenching AgentChemical StructureKey Characteristics
Acetone CH₃COCH₃- Simple ketone- Volatile and easily removed- High reactivity with hydrazides
Acetaldehyde CH₃CHO- Simple aldehyde- Highly reactive- Volatile
Glyoxylic acid CHOCOOH- Aldehyde with a carboxyl group- Introduces a negative charge upon reaction- Water-soluble
Pyruvic acid CH₃COCOOH- Ketone with a carboxyl group- Introduces a negative charge- Water-soluble
Experimental Protocol: General Quenching Procedure

This protocol provides a general guideline for quenching unreacted this compound. The optimal concentrations and incubation times should be determined empirically for each specific application.

Materials:

  • Crosslinking reaction mixture containing unreacted this compound.

  • Quenching agent (e.g., a 1 M stock solution of acetone or acetaldehyde in a compatible solvent).

  • Reaction buffer (e.g., MES or HEPES, pH 6.0).

Procedure:

  • Prepare the Quenching Agent: Prepare a stock solution of the chosen quenching agent. The concentration should be high enough to avoid significant dilution of the reaction mixture.

  • Add the Quenching Agent: Add the quenching agent to the crosslinking reaction mixture. A 10- to 50-fold molar excess of the quenching agent relative to the initial concentration of this compound is recommended.

  • Incubate: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature.

  • Removal of Excess Quencher and Byproducts (Optional): If necessary, remove the excess quenching agent and the resulting hydrazone byproducts by dialysis, desalting column, or buffer exchange.

Visualizing the Workflow

Crosslinking_Quenching_Workflow cluster_crosslinking Crosslinking Reaction cluster_quenching Quenching Step Target_Molecule_1 Target Molecule 1 (with Aldehyde/Ketone) Crosslinked_Product Crosslinked Product Target_Molecule_1->Crosslinked_Product reacts with This compound This compound This compound->Crosslinked_Product links Target_Molecule_2 Target Molecule 2 (with Aldehyde/Ketone) Target_Molecule_2->Crosslinked_Product reacts with Excess_this compound Excess This compound Inactive_Product Inactive Hydrazone Excess_this compound->Inactive_Product reacts with Quenching_Agent Quenching Agent (e.g., Acetone) Quenching_Agent->Inactive_Product

Caption: Workflow for crosslinking with this compound and quenching excess reagent.

Signaling_Pathway Start Start Crosslinking Reaction Incubate Incubate (Time, Temperature, pH) Start->Incubate Quench Add Quenching Agent Incubate->Quench Incubate_Quench Incubate to Quench Quench->Incubate_Quench Purify Purify Product (e.g., Dialysis) Incubate_Quench->Purify End Final Product Purify->End

Caption: Logical workflow for a typical crosslinking experiment including a quenching step.

References

Preventing precipitation during Heptanedihydrazide crosslinking reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation during heptanedihydrazide (ADH) crosslinking reactions.

Troubleshooting Guide: Preventing Precipitation

Precipitation during this compound crosslinking can occur at various stages of the reaction. This guide is designed to help you identify the potential cause of precipitation and provides actionable solutions.

Q1: I observed a white, cloudy precipitate immediately after adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). What is happening and how can I fix it?

Possible Causes:

  • Localized High Concentration of EDC: Adding EDC as a solid or a highly concentrated solution can create localized areas of very high concentration, leading to the precipitation of EDC itself or the rapid, uncontrolled crosslinking and subsequent precipitation of the polymer.

  • Inappropriate Buffer: The use of a buffer containing carboxyl or phosphate groups can compete with the carboxyl groups on your molecule of interest for activation by EDC, leading to the formation of insoluble byproducts.

  • pH Shock: A significant and rapid change in pH upon the addition of EDC can cause the precipitation of pH-sensitive molecules.

Solutions:

  • Incremental Addition of EDC: Dissolve the EDC in the reaction buffer at a concentration slightly higher than the final desired concentration and add it dropwise to the reaction mixture while stirring.

  • Buffer Selection: Use a non-carboxylate, non-amine buffer for the EDC activation step. 2-(N-morpholino)ethanesulfonic acid (MES) buffer is highly recommended.[1][2]

  • pH Monitoring: Ensure the pH of the reaction mixture is stable and within the optimal range for EDC activation (pH 4.5-6.0) before and during the addition of EDC.

Q2: The solution became turbid or formed a gel-like precipitate after the addition of this compound (ADH). What could be the issue?

Possible Causes:

  • Poor Solubility of ADH: this compound may have limited solubility in the reaction buffer, especially if the buffer is cold or has a high ionic strength.

  • Over-crosslinking: An excessive molar ratio of ADH to the carboxyl groups on your polymer can lead to the formation of a dense, insoluble network.

  • Suboptimal pH for Hydrazide Reaction: The reaction between the activated carboxyl groups and the hydrazide is most efficient at a pH of 7.0-8.0. If the pH is too low, the reaction will be slow, and if it is too high, it can lead to side reactions and aggregation.

Solutions:

  • Dissolve ADH Properly: Ensure the this compound is fully dissolved in the reaction buffer before adding it to the activated polymer solution. Gentle warming may be necessary, but be cautious not to degrade your target molecule.

  • Optimize Molar Ratios: Perform a titration of ADH concentration to find the optimal molar ratio that results in efficient crosslinking without causing precipitation.

  • Adjust pH for the Second Step: After the initial activation with EDC at an acidic pH, carefully adjust the pH of the reaction mixture to 7.2-7.5 before adding the ADH solution.

Q3: My final crosslinked product precipitated out of solution during purification (e.g., dialysis or washing). Why is this happening?

Possible Causes:

  • Change in Buffer Conditions: The purification buffer may have a different pH or ionic strength that reduces the solubility of the crosslinked product.

  • Removal of Solubilizing Agents: If the reaction mixture contained co-solvents or other agents that maintained the solubility of the product, their removal during purification can lead to precipitation.

  • Temperature Changes: A decrease in temperature during purification can reduce the solubility of the crosslinked hydrogel.

Solutions:

  • Buffer Compatibility: Ensure the purification buffer is compatible with your final product. It is often best to dialyze against a buffer with a similar pH and ionic strength to the final reaction buffer.

  • Gradual Buffer Exchange: If a significant change in buffer composition is required, perform a gradual exchange to avoid shocking the system.

  • Temperature Control: Maintain a constant and appropriate temperature throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound crosslinking reactions?

The reaction is a two-step process with two different optimal pH ranges:

  • Carboxyl Activation: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH of 4.5-6.0.

  • Hydrazide Coupling: The reaction of the activated carboxyl groups with this compound is most efficient at a pH of 7.0-8.0.

Q2: What is the best buffer to use for this reaction?

For the EDC activation step, it is crucial to use a buffer that does not contain primary amines or carboxylates. MES buffer (4-morpholinoethanesulfonic acid) is a common and effective choice.[1][2] For the second step of hydrazide coupling, a phosphate buffer (e.g., PBS) at pH 7.2-7.5 can be used.

Q3: How can I determine the right concentration of EDC and this compound to use?

The optimal concentrations are application-dependent and should be determined empirically. A good starting point is a molar excess of both EDC and this compound relative to the carboxyl groups on your polymer. It is recommended to perform a concentration gradient experiment to find the ideal balance between crosslinking efficiency and the risk of precipitation.

Q4: How can I remove unreacted this compound and EDC byproducts?

Dialysis is a common and effective method for removing unreacted reagents and byproducts. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining your crosslinked product while allowing the smaller molecules to diffuse out.

Data Presentation

Table 1: Recommended Reaction Conditions for a Two-Step EDC/Heptanedihydrazide Crosslinking of Hyaluronic Acid

ParameterActivation StepCrosslinking StepRationale
pH 4.5 - 6.07.2 - 7.5Optimal for EDC activation of carboxyl groups and subsequent hydrazide reaction, respectively.
Buffer 0.1 M MES0.1 M Phosphate Buffer (PBS)MES is a non-interfering "Good's" buffer for EDC chemistry. PBS is suitable for the hydrazide reaction.[1][2]
Temperature Room TemperatureRoom TemperatureGenerally sufficient for the reaction to proceed. Lower temperatures can be used to slow down the reaction if needed.
Reaction Time 15 - 30 minutes2 - 4 hoursSufficient time for activation and subsequent crosslinking. Optimization may be required.

Table 2: Example Molar Ratios for Hyaluronic Acid Crosslinking

ReactantMolar Ratio (relative to HA carboxyl groups)Purpose
EDC2:1 to 5:1To ensure sufficient activation of carboxyl groups.
N-Hydroxysuccinimide (NHS) (Optional)1:1 to 2:1 (relative to EDC)To stabilize the activated intermediate and improve reaction efficiency.
This compound (ADH)1:1 to 10:1To achieve the desired degree of crosslinking. The optimal ratio depends on the application.

Note: These are starting recommendations. The optimal conditions should be determined experimentally for each specific system.

Experimental Protocols

Protocol: Two-Step Crosslinking of Hyaluronic Acid with this compound

Materials:

  • Hyaluronic Acid (HA)

  • This compound (ADH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional)

  • 0.1 M MES Buffer, pH 5.5

  • 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Stir plate and stir bar

  • pH meter

Procedure:

  • HA Solution Preparation: Dissolve the desired amount of hyaluronic acid in 0.1 M MES buffer (pH 5.5) to achieve the final desired concentration. Allow it to dissolve completely with gentle stirring.

  • Activation of HA:

    • If using NHS, dissolve it in the HA solution.

    • Freshly prepare a solution of EDC in 0.1 M MES buffer.

    • Slowly add the EDC solution dropwise to the HA solution while stirring.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • pH Adjustment: Carefully adjust the pH of the activated HA solution to 7.2-7.5 by adding a suitable base (e.g., dilute NaOH). Monitor the pH closely.

  • Crosslinking Reaction:

    • Prepare a solution of this compound in 0.1 M PBS (pH 7.4).

    • Add the ADH solution to the pH-adjusted activated HA solution.

    • Allow the crosslinking reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the crosslinked hydrogel into a dialysis membrane with an appropriate MWCO.

    • Dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted reagents and byproducts.

    • Lyophilize the purified hydrogel for storage or further use.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_crosslinking Crosslinking Step (pH 7.2-7.5) cluster_purification Purification HA_solution Hyaluronic Acid in MES Buffer Add_EDC Add EDC Solution (dropwise) HA_solution->Add_EDC 1 Activated_HA Activated Hyaluronic Acid Add_EDC->Activated_HA 2 pH_Adjust Adjust pH to 7.2-7.5 Activated_HA->pH_Adjust 3 Add_ADH Add ADH Solution pH_Adjust->Add_ADH 4 Crosslinked_Hydrogel Crosslinked Hydrogel Add_ADH->Crosslinked_Hydrogel 5 Dialysis Dialysis Crosslinked_Hydrogel->Dialysis 6 Lyophilization Lyophilization Dialysis->Lyophilization 7 Final_Product Purified Hydrogel Lyophilization->Final_Product 8

Caption: Experimental workflow for the two-step crosslinking of hyaluronic acid with this compound.

troubleshooting_logic cluster_q1 cluster_solutions Start Precipitation Observed Q1 When did it occur? Start->Q1 After_EDC After adding EDC Q1->After_EDC After_ADH After adding ADH Q1->After_ADH During_Purification During Purification Q1->During_Purification Sol_EDC Check Buffer (use MES) Add EDC dropwise Monitor pH After_EDC->Sol_EDC Sol_ADH Ensure ADH is dissolved Optimize ADH concentration Adjust pH to 7.2-7.5 After_ADH->Sol_ADH Sol_Purification Check buffer compatibility Gradual buffer exchange Control temperature During_Purification->Sol_Purification

References

Stability issues with Heptanedihydrazide solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heptanedihydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and handling of this compound solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is moderately soluble in water. For crosslinking applications, it is often dissolved in aqueous buffers or a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution into the final aqueous reaction buffer. It is crucial to use high-purity solvents to avoid introducing contaminants that could affect stability.

Q2: What are the recommended storage conditions for this compound solutions?

A2: While specific stability data for this compound is not extensively published, data for the structurally similar Adipic Acid Dihydrazide (ADH) provides a useful guideline. For optimal stability, solutions should be stored at low temperatures. Aliquoting the solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q3: How long can I store this compound solutions?

A3: Based on data for analogous compounds, the shelf-life of this compound solutions is dependent on the storage temperature. Storing solutions at -80°C can extend their viability for several months. For shorter-term storage, -20°C is acceptable, but the solution should be used within a few weeks. It is always best practice to prepare fresh solutions for critical experiments.

Q4: What are the signs of this compound solution degradation?

A4: Degradation of this compound solutions can manifest in several ways:

  • Precipitation: The formation of a solid precipitate in the solution, which may not readily redissolve upon warming.

  • Discoloration: A change in the color of the solution.

  • Loss of Reactivity: Reduced efficiency in your crosslinking or other reactions, leading to poor experimental outcomes.

  • pH Shift: A noticeable change in the pH of the solution.

Q5: What is the effect of pH on the stability of this compound solutions?

A5: The stability of hydrazide compounds can be pH-dependent.[1][2][3][4][5] Hydrazides are generally more stable in neutral to slightly acidic conditions. Under alkaline conditions (pH > 7), the rate of hydrolysis can increase, leading to the degradation of the hydrazide functional groups.[3][5] For reactions involving this compound, it is advisable to maintain the pH within the optimal range for your specific application, while being mindful of the potential for hydrolysis at higher pH values.

Troubleshooting Guides

Issue 1: Precipitate Formation in this compound Solution

Q: I observed a precipitate in my this compound solution. What could be the cause and how can I resolve it?

A: Precipitate formation can occur due to several factors, including low solubility at storage temperatures, changes in pH, or degradation of the compound.[6][7][8][9][10]

  • Low Temperature Storage: If the precipitate appears after refrigeration or freezing, it may be due to the compound's solubility limit at that temperature. Try gently warming the solution to room temperature with occasional vortexing to see if the precipitate redissolves.

  • Solvent Choice: If using an aqueous buffer, the solubility of this compound might be limited. Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use.

  • pH-Dependent Solubility: Changes in the pH of your solution can affect the solubility of this compound.[1] Ensure your buffer has adequate capacity to maintain the desired pH.

  • Degradation: The precipitate could be a degradation product. If the precipitate does not redissolve upon warming or a change in solvent, it is best to discard the solution and prepare a fresh batch.

Issue 2: Poor Crosslinking Efficiency

Q: My crosslinking experiment with this compound is showing low or no product formation. What are the possible reasons?

A: Low crosslinking efficiency is a common problem that can be traced back to several aspects of the experimental setup.

  • Reagent Quality: The primary reason for low efficiency is often the degradation of the this compound solution. As mentioned, hydrazide groups are susceptible to hydrolysis. Always use freshly prepared solutions or properly stored aliquots.

  • Reaction Buffer: The composition of your reaction buffer is critical. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the crosslinker.[11][12] Phosphate-buffered saline (PBS) or MES buffers are often suitable alternatives.

  • Reaction pH: The pH of the reaction mixture can significantly influence the rate of the crosslinking reaction and the stability of the hydrazide.[1][2][3] While the hydrazone bond formation is often favored under slightly acidic conditions (pH 5-6), the optimal pH can be system-dependent. You may need to perform a pH optimization for your specific application.

  • Incubation Time and Temperature: The kinetics of the crosslinking reaction are dependent on both time and temperature. It may be necessary to optimize these parameters to achieve the desired level of crosslinking.

Data Presentation

Table 1: Recommended Storage Conditions for Dihydrazide Solutions (Based on Adipic Acid Dihydrazide Data)

Storage TemperatureRecommended Shelf-LifeNotes
-80°CUp to 6 months[13]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[13]Suitable for short-term storage.
4°CNot RecommendedSignificant degradation may occur.
Room TemperatureNot RecommendedRapid degradation is likely.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.

  • Dissolution:

    • For Aqueous Stock: Add the solid to a high-purity, amine-free buffer (e.g., PBS, pH 7.4) to the desired final concentration. Gentle warming and vortexing may be required to fully dissolve the compound.

    • For Organic Stock: Dissolve the solid in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with your solvent.

  • Aliquoting and Storage: Dispense the solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid This compound dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_short Store at -20°C (Short-Term) aliquot->store_short < 1 month store_long Store at -80°C (Long-Term) aliquot->store_long < 6 months thaw Thaw a Single Aliquot store_short->thaw store_long->thaw react Perform Crosslinking Reaction thaw->react analyze Analyze Results react->analyze

Caption: Recommended workflow for preparing and storing this compound solutions.

troubleshooting_precipitate start Precipitate Observed in Solution q1 Does it redissolve upon warming to room temp? start->q1 ans1_yes Likely due to low temperature insolubility. Use solution after warming. q1->ans1_yes Yes ans1_no Proceed to next check. q1->ans1_no No q2 Is the solvent appropriate? (e.g., aqueous buffer) ans1_no->q2 ans2_yes Consider preparing a stock in DMSO/DMF for better solubility. q2->ans2_yes Yes ans2_no Check for other issues. q2->ans2_no No discard Discard solution and prepare a fresh batch. ans2_yes->discard q3 Could the pH have shifted? ans2_no->q3 ans3_yes Buffer may be inadequate. Prepare fresh solution with a stable buffer. q3->ans3_yes Yes ans3_no Precipitate is likely a degradation product. q3->ans3_no No ans3_yes->discard ans3_no->discard

Caption: Troubleshooting guide for precipitate formation in this compound solutions.

References

Validation & Comparative

A Comparative Guide to Crosslinkers: Heptanedihydrazide vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with biomaterials, the choice of a crosslinking agent is a critical decision that profoundly impacts the final properties of the construct. Crosslinkers create stable, three-dimensional networks in polymers, transforming them into functional materials like hydrogels. This guide provides an objective comparison between two common crosslinkers: the traditional, highly efficient glutaraldehyde (GTA) and the more biocompatible heptanedihydrazide, a representative of hydrazide-based crosslinkers.

Mechanism of Action

The fundamental difference between these two agents lies in their chemical reactivity and the nature of the bonds they form.

Glutaraldehyde (GTA) is a five-carbon dialdehyde that aggressively crosslinks polymers containing primary amine groups, such as proteins (e.g., collagen, gelatin) rich in lysine residues. The reaction proceeds via the formation of a Schiff base, which can then participate in more complex reactions, including polymerization with other glutaraldehyde molecules, to form stable crosslinks.[1][2] This reaction is rapid and highly efficient but lacks specificity.[3][4] The pH of the medium is a pivotal factor, with the reaction being more favorable at neutral or alkaline pH where amino groups are deprotonated.[5]

This compound , as a dihydrazide, reacts with polymers containing carbonyl groups (aldehydes or ketones) to form stable hydrazone bonds.[6] This method is often used with polysaccharides like hyaluronic acid, dextran, or alginate. These polymers must first be oxidized (e.g., using sodium periodate) to introduce aldehyde groups. The subsequent reaction with the hydrazide is specific and occurs efficiently in aqueous solutions, importantly, without the need for toxic catalysts.[3][6] This traceless reaction, free from side products, is a key advantage for biomedical applications.[6]

Crosslinking_Mechanisms cluster_GTA Glutaraldehyde (GTA) Crosslinking cluster_HDH This compound Crosslinking Polymer1 Polymer Chain (with -NH2 group) Crosslinked_GTA Schiff Base Formation & Further Polymerization Polymer1->Crosslinked_GTA GTA Glutaraldehyde (OHC-(CH2)3-CHO) GTA->Crosslinked_GTA Polymer2 Polymer Chain (with -NH2 group) Polymer2->Crosslinked_GTA Final_GTA Stable Crosslinked Network Crosslinked_GTA->Final_GTA Stable Bond Polymer_Ox1 Oxidized Polymer (with -CHO group) Crosslinked_HDH Hydrazone Bond Formation (C=N-NH-) Polymer_Ox1->Crosslinked_HDH HDH This compound (H2N-NH-CO-(CH2)5-CO-NH-NH2) HDH->Crosslinked_HDH Polymer_Ox2 Oxidized Polymer (with -CHO group) Polymer_Ox2->Crosslinked_HDH Final_HDH Stable Crosslinked Network Crosslinked_HDH->Final_HDH Stable Bond

Caption: Simplified reaction schemes for GTA and this compound.

Performance Comparison

The selection of a crosslinker is dictated by the intended application. Glutaraldehyde is often favored for its robust mechanical enhancement, while this compound is preferred for applications demanding high biocompatibility.

ParameterGlutaraldehyde (GTA)This compound (via Hydrazone Bonding)
Reaction Chemistry Reacts with primary amines (-NH₂) to form Schiff bases and more complex adducts.[4][5]Reacts with carbonyls (aldehydes, -CHO) to form stable hydrazone bonds.[6]
Biocompatibility Low. Known to be cytotoxic, even at low concentrations.[4][7][8] Unreacted aldehyde groups can leach and cause apoptosis in cells.[9][10]High. Hydrazone chemistry is considered highly biocompatible and is used for in situ gelation with encapsulated cells.[6]
Crosslinking Efficiency High. Reacts rapidly and effectively, leading to a high degree of crosslinking and network stability.[2][11]High. The reaction is efficient and specific, proceeding without toxic initiators or by-products.[6]
Mechanical Properties Excellent. Significantly increases tensile strength, compression modulus, and stiffness of scaffolds.[12][13]Good. Increases mechanical strength, but may result in lower stiffness and ultimate tensile strength compared to GTA for the same polymer system.[6]
Biodegradability Crosslinked materials show reduced degradation rates. However, crosslinkages can be reversible, leading to the release of toxic components over time.[7][9]The stability of the hydrazone bond can be tailored. It is generally more stable against hydrolysis than Schiff bases.[6]
Typical Substrates Proteins (Collagen, Gelatin, Albumin), Chitosan.[4][14][15]Oxidized polysaccharides (Hyaluronic Acid, Alginate, Dextran), polymers functionalized with carbonyl groups.[6]
Key Disadvantage Cytotoxicity. This is the primary limitation for its use in tissue engineering and drug delivery.[7][8][9][10]Requires pre-modification. The base polymer often needs to be oxidized or functionalized to introduce aldehyde groups.
Quantitative Data Summary
MetricConditionGlutaraldehydeThis compound / AlternativeSource
Cell Viability In vitro cytotoxicity assayScaffolds crosslinked with 1.0% and 2.5% GTA were toxic to cells.[7][12]EDC-crosslinked groups showed no cytotoxicity.[7][12] Hydrazone crosslinking is noted for circumventing toxicity.[6][6][7][12]
Cell Viability Ocular biocompatibilitySignificant inflammatory reaction and higher cytotoxicity observed.[8]EDC-crosslinked gels were well-tolerated with lower cytotoxicity and inflammatory response.[8][8]
Compression Modulus Decellularized porcine menisci1.42 kPa (1.0% GTA)0.49 kPa (Uncrosslinked)[7][12]
Tensile Modulus Decellularized porcine menisci567.44 kPa (1.0% GTA)12.81 kPa (Uncrosslinked)[7][12]
Ultimate Tensile Strength Elastin-like polymer filmsSignificant increase over uncrosslinked material.Insignificant change compared to uncrosslinked material.[6][6]
Stiffness (Modulus) Elastin-like polymer filmsSignificant increase over uncrosslinked material.Minor increase compared to uncrosslinked material.[6][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for hydrogel synthesis and characterization relevant to comparing these crosslinkers.

Protocol 1: Gelatin Hydrogel Crosslinked with Glutaraldehyde

This protocol describes the synthesis of a common protein-based hydrogel using GTA.[16]

  • Preparation of Gelatin Solution: Prepare a 10% (w/v) gelatin solution by dissolving 1.0 g of gelatin powder in 10 mL of ultrapure water. Heat the solution to 50°C and stir until the gelatin is completely dissolved.

  • Crosslinker Preparation: Prepare a 0.5% (v/v) glutaraldehyde solution by diluting a stock solution (e.g., 25% in water) with ultrapure water.

  • Crosslinking: Add the desired volume of the 0.5% glutaraldehyde solution to the warm gelatin solution while stirring continuously. For example, add 100 µL of 0.5% GTA to 1 mL of 10% gelatin solution.

  • Casting: Immediately cast the mixture into molds of the desired shape and size.

  • Curing: Allow the hydrogels to crosslink at room temperature for at least 4 hours or overnight in a humidified chamber.

  • Washing: After crosslinking, wash the hydrogels extensively with a suitable buffer (e.g., Phosphate Buffered Saline, PBS) or sterile water to remove any unreacted glutaraldehyde. This step is critical to reduce cytotoxicity.[9]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the metabolic activity of cells cultured with hydrogel extracts, serving as an indicator of cytotoxicity.[17]

  • Hydrogel Preparation: Prepare hydrogels using both glutaraldehyde and this compound according to established protocols. Prepare an uncrosslinked polymer as a control.

  • Sterilization: Sterilize the purified hydrogels, for example, by UV irradiation for 1 hour.

  • Extract Preparation: Incubate a known weight of each sterile hydrogel in a serum-free cell culture medium (e.g., 1 g of hydrogel per 10 mL of medium) for 24 hours at 37°C to create an extract.

  • Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts or primary cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.

  • Exposure: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., medium with 10% DMSO) and a negative control (fresh medium). Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control.

Protocol 3: Swelling Ratio Determination

This protocol quantifies the hydrogel's ability to absorb and retain water, which is influenced by crosslinking density.[18]

  • Sample Preparation: Prepare disc-shaped hydrogel samples of known dimensions.

  • Lyophilization: Lyophilize (freeze-dry) the hydrogels to obtain their dry weight (Wd).

  • Swelling: Immerse the dried hydrogels in a buffer solution (e.g., PBS, pH 7.4) at 37°C.

  • Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the wet weight (Ws).

  • Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100

Workflow for Crosslinker Comparison

The process of selecting and validating a crosslinker involves a logical sequence of synthesis and characterization steps.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_char Characterization start Define Polymer System (e.g., Gelatin, Hyaluronic Acid) synth_gta Crosslink with Glutaraldehyde (GTA) start->synth_gta synth_hdh Oxidize Polymer & Crosslink with this compound start->synth_hdh purify Purification / Washing synth_gta->purify synth_hdh->purify mech_test Mechanical Testing (Rheology, Tensile) purify->mech_test swell_test Swelling Analysis purify->swell_test cyto_test Biocompatibility (Cytotoxicity, Cell Morphology) purify->cyto_test analysis Comparative Data Analysis mech_test->analysis swell_test->analysis cyto_test->analysis decision Select Optimal Crosslinker for Application analysis->decision

Caption: A typical workflow for comparing crosslinker performance.

Summary and Recommendations

The choice between glutaraldehyde and this compound is a classic trade-off between mechanical performance and biocompatibility.

  • Glutaraldehyde remains a viable option for applications where high mechanical strength and stability are paramount and cytotoxicity can be mitigated or is not a primary concern (e.g., ex vivo sample fixation, acellular scaffolds that undergo extensive post-processing). Its low cost and high reactivity are significant advantages.[2][4] However, its use in cell-laden constructs or for in vivo applications that require pristine biocompatibility is strongly discouraged due to the risk of toxic leachables.[7][8][9]

  • This compound (and hydrazone chemistry in general) is the superior choice for tissue engineering, regenerative medicine, and drug delivery systems.[6] Its high specificity and the formation of stable, non-toxic linkages make it ideal for creating hydrogels that support cell growth and proliferation. While it may not achieve the same level of mechanical reinforcement as glutaraldehyde, the resulting biocompatibility is a crucial advantage that often outweighs this limitation.[6][19]

Ultimately, the optimal crosslinker is application-dependent. Researchers must weigh the need for mechanical robustness against the imperative for biological compatibility to make an informed decision that ensures the success of their biomaterial design.

References

A Comparative Guide to Carbohydrate Derivatization for Mass Spectrometry: Moving Beyond Heptanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in glycan analysis, derivatization is a critical step to enhance ionization efficiency and enable sensitive detection by mass spectrometry (MS). While heptanedihydrazide has been a tool for this purpose, a range of alternative reagents offer significant advantages in performance and workflow. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform your selection of the optimal derivatization strategy.

The most common alternatives for derivatizing reducing glycans for MS analysis, particularly in the context of N-glycan analysis from glycoproteins, include reagents that label the reducing end of the carbohydrate via reductive amination or hydrazone formation. This guide will focus on a comparative analysis of three widely adopted labeling reagents: 2-aminobenzamide (2-AB), Procainamide (ProA), and RapiFluor-MS (RF-MS), with additional mention of other notable hydrazide-based reagents. These alternatives are primarily used in liquid chromatography-mass spectrometry (LC-MS) workflows.

Performance Comparison of Key Derivatization Reagents

The choice of derivatization agent significantly impacts the sensitivity of glycan detection in both fluorescence (FLR) and mass spectrometry (MS) analyses. The following tables summarize the quantitative performance of 2-AB, Procainamide, and RapiFluor-MS based on published comparative studies.

Parameter 2-Aminobenzamide (2-AB) Procainamide (ProA) RapiFluor-MS (RF-MS)
MS Sensitivity Baseline~10-50x higher than 2-AB[1]~68x higher than 2-AB; ~2.4x higher than ProA[1][2]
FLR Sensitivity Baseline~15x higher than 2-AB[1][2]~4x lower than ProA[1][2]
Linear Range (FLR) WideWider than 2-AB[1]Data not consistently available
Linear Range (MS) Wider than ProA[1]Narrower than 2-AB[1]Data not consistently available
Limit of Quantification (MS) 10 µg IgG starting material[1][2]1 µg IgG starting material[1][2]0.5 µg IgG starting material[1][2]
Labeling Chemistry Reductive Amination[2]Reductive Amination[2]N-hydroxysuccinimide (NHS) carbamate chemistry[2]
Key Advantage Well-established, cost-effectiveHigh fluorescence sensitivityHighest mass spectrometry sensitivity
Key Disadvantage Poor ionization efficiency[1][2]Lower MS sensitivity than RF-MSHigher cost

Experimental Workflows and Chemical Reactions

The general workflow for N-glycan analysis using these derivatization agents involves enzymatic release of the glycans from the glycoprotein, followed by labeling, purification, and subsequent analysis by HILIC-UPLC-FLR-MS.

Reductive Amination Workflow (2-AB and Procainamide)

The labeling of glycans with 2-AB and Procainamide occurs via reductive amination.[2] This process involves the reaction of the aldehyde group of the open-ring form of the reducing glycan with the primary amine of the label to form a Schiff base, which is then reduced to a stable secondary amine.

G cluster_workflow Reductive Amination Workflow cluster_reaction Reductive Amination Reaction Glycoprotein Glycoprotein Denaturation Denaturation Glycoprotein->Denaturation N-Glycan Release (PNGase F) N-Glycan Release (PNGase F) Denaturation->N-Glycan Release (PNGase F) Labeling Reaction Labeling Reaction N-Glycan Release (PNGase F)->Labeling Reaction Purification (HILIC SPE) Purification (HILIC SPE) Labeling Reaction->Purification (HILIC SPE) HILIC-UPLC-FLR-MS Analysis HILIC-UPLC-FLR-MS Analysis Purification (HILIC SPE)->HILIC-UPLC-FLR-MS Analysis Reducing Glycan (Aldehyde) Reducing Glycan (Aldehyde) Schiff Base Schiff Base Reducing Glycan (Aldehyde)->Schiff Base + Primary Amine Label (2-AB or Procainamide) Stable Labeled Glycan Stable Labeled Glycan Schiff Base->Stable Labeled Glycan + Reducing Agent (e.g., Sodium Cyanoborohydride)

Workflow for 2-AB and Procainamide labeling.
RapiFluor-MS Workflow

RapiFluor-MS utilizes a different chemistry involving a rapid reaction with the released glycans.[2]

G cluster_workflow RapiFluor-MS Workflow Glycoprotein Glycoprotein N-Glycan Release & Labeling N-Glycan Release & Labeling Glycoprotein->N-Glycan Release & Labeling PNGase F in RapiGest SF + RF-MS Reagent Purification (µElution Plate) Purification (µElution Plate) N-Glycan Release & Labeling->Purification (µElution Plate) HILIC-UPLC-FLR-MS Analysis HILIC-UPLC-FLR-MS Analysis Purification (µElution Plate)->HILIC-UPLC-FLR-MS Analysis

A streamlined workflow for RapiFluor-MS labeling.

Detailed Experimental Protocols

The following are representative protocols for N-glycan release and labeling with 2-AB, Procainamide, and RapiFluor-MS. These protocols are based on commonly cited methods and manufacturer's instructions.

N-Glycan Release (Common for all labels)
  • Denaturation: To 10-20 µg of glycoprotein in an aqueous solution, add a denaturing agent (e.g., RapiGest SF at a final concentration of 0.1%). Incubate at 90-100°C for 3-5 minutes.

  • Reduction and Alkylation (Optional but Recommended): Cool the sample to room temperature. Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 60°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAM) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Deglycosylation: Add PNGase F enzyme (typically 1-2 µL of a 500,000 units/mL stock) and incubate at 37°C for 1-2 hours.

Labeling with 2-Aminobenzamide (2-AB) or Procainamide (ProA)
  • Prepare Labeling Solution: Dissolve 2-AB or Procainamide in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid (typically a 70:30 v/v mixture). The final concentration of the labeling reagent is typically around 0.35 M.

  • Prepare Reducing Agent Solution: Prepare a solution of sodium cyanoborohydride in the same DMSO/acetic acid solvent (typically around 1 M).

  • Labeling Reaction: Add the labeling solution and the reducing agent solution to the released N-glycans. The typical molar excess of reagents is high. Incubate the reaction mixture at 65°C for 2 hours.

  • Purification: After cooling to room temperature, the labeled glycans are purified using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE). The glycans are eluted with an aqueous-organic solvent mixture and dried down before reconstitution for analysis.

Labeling with RapiFluor-MS (RF-MS)
  • Prepare RF-MS Reagent: Reconstitute the lyophilized RapiFluor-MS reagent in anhydrous DMF as per the manufacturer's instructions.

  • Labeling Reaction: Add the reconstituted RF-MS reagent to the released N-glycans. The reaction is typically carried out at room temperature for 5 minutes.

  • Purification: The labeled glycans are purified using a specific µElution plate as recommended by the manufacturer. The purification process is rapid and involves binding the labeled glycans to the plate, washing away excess reagent, and eluting the labeled glycans.

Other Hydrazide-Based Alternatives

While the above reagents are predominantly used in reductive amination-based workflows, other hydrazide derivatives offer alternative labeling strategies.

  • Girard's Reagent T (GT): This reagent reacts with the reducing end of glycans to form a stable hydrazone.[3] A key feature of GT is the incorporation of a permanently positive charge, which can enhance MS signal intensity in positive-ion mode.[3] On-target derivatization with GT has been shown to boost MS signal intensities of neutral and sialylated N-glycans significantly.[3]

  • Phenylhydrazine (PHN): Similar to GT, phenylhydrazine can be used for on-target derivatization of reducing glycans to form hydrazones.[3][4] This method simplifies the workflow as it does not require a separate reduction step or extensive post-derivatization cleanup.[4]

Conclusion

The choice between 2-aminobenzamide, procainamide, and RapiFluor-MS for N-glycan analysis depends on the specific requirements of the study. While 2-AB is a cost-effective and well-established method suitable for routine analysis, procainamide offers superior fluorescence sensitivity, making it ideal for applications where FLR-based quantification is paramount.[1][5] For studies requiring the highest sensitivity in mass spectrometry to detect and quantify low-abundance glycans, RapiFluor-MS is the unequivocal choice, despite its higher cost.[1][5] All three labels demonstrate good repeatability and labeling efficiency.[2][6] For researchers interested in alternative chemistries and simplified workflows, hydrazide reagents like Girard's Reagent T and phenylhydrazine present viable options for enhancing MS detection.[3][4]

References

Navigating Biocompatibility: A Comparative Guide to Heptanedihydrazide-Crosslinked Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the biocompatibility and ultimate success of a biomaterial. This guide provides an objective comparison of materials crosslinked with heptanedihydrazide (HDH) against those treated with other common crosslinkers, supported by experimental data to inform your selection process.

This compound (HDH) is emerging as a promising crosslinking agent, particularly for protein- and polysaccharide-based biomaterials. Its biocompatibility profile is a key area of investigation, as it offers a potential alternative to more traditional, and sometimes cytotoxic, crosslinkers. This guide synthesizes available data on the cytotoxicity, hemocompatibility, and in vivo inflammatory response of HDH-crosslinked materials and contrasts them with established agents like glutaraldehyde (GA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and genipin (GP).

Quantitative Biocompatibility Assessment: A Comparative Overview

To facilitate a clear comparison, the following table summarizes key quantitative data from various studies on the biocompatibility of materials crosslinked with different agents. It is important to note that direct comparative studies for HDH against all other crosslinkers are limited, and the data presented is compiled from various sources investigating different base materials and cell types.

Crosslinking AgentMaterialCell TypeCytotoxicity (Cell Viability %)Hemocompatibility (Hemolysis %)In Vivo Inflammatory Response
This compound (HDH) Gelatin/PolysaccharideHepatocytes (HepG2)High (Comparable to control)Data Not AvailableData Not Available
Glutaraldehyde (GA) Ovine CollagenHuman Dermal Fibroblasts~60%[1][2]Data Not AvailableSignificant inflammatory reaction[3]
EDC Ovine CollagenHuman Dermal Fibroblasts~80%[1][2]Data Not AvailableGood biocompatibility, minimal inflammation[3]
Genipin (GP) Chitosan-Low cytotoxicityData Not AvailableNo signs of ocular inflammation[4]
BDDE Hyaluronic AcidHuman Keratinocytes & FibroblastsDecreased at 100-1000 ppmData Not AvailableData Not Available
PEGDE Hyaluronic AcidHuman Keratinocytes & FibroblastsDecreased at 500-1000 ppmData Not AvailableData Not Available

Experimental Methodologies: A Closer Look

Understanding the experimental protocols behind the data is crucial for accurate interpretation and replication. Below are detailed methodologies for key biocompatibility assays.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Material Preparation: Sterilized discs of the crosslinked material are placed in a 24-well plate.

  • Cell Seeding: A suspension of L929 fibroblasts (or other relevant cell line) is seeded onto the material discs at a density of 1 x 10^4 cells/well.

  • Incubation: The plate is incubated for 24, 48, and 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, the culture medium is replaced with 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS). The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the control (cells cultured in the absence of the material).

Hemocompatibility Assessment: Hemolysis Assay

This assay determines the extent to which a material damages red blood cells (hemolysis).

Protocol:

  • Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Suspension Preparation: The blood is centrifuged, and the plasma and buffy coat are removed. The RBCs are washed three times with phosphate-buffered saline (PBS) and resuspended in PBS to a concentration of 2%.

  • Material Incubation: The crosslinked material is incubated with the RBC suspension at 37°C for 2 hours with gentle agitation. A positive control (e.g., Triton X-100) and a negative control (PBS) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Implantation and Histological Analysis

This method assesses the tissue response to an implanted material over time.

Protocol:

  • Implantation: Sterilized samples of the crosslinked material are surgically implanted into the subcutaneous tissue on the back of rats or other suitable animal models.

  • Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implants along with the surrounding tissue are explanted.

  • Histological Processing: The explanted tissues are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.

  • Sectioning and Staining: Thin sections (5 µm) are cut from the paraffin blocks and stained with Hematoxylin and Eosin (H&E) to visualize the cellular components and tissue structure. Masson's trichrome staining can also be used to assess fibrous capsule formation.

  • Microscopic Evaluation: The stained sections are examined under a light microscope to assess the inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells) and the thickness of the fibrous capsule surrounding the implant.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the crosslinking mechanism and the experimental workflow for biocompatibility testing.

Crosslinking_Mechanism cluster_polymer Polymer Chains Polymer1 Polymer Chain 1 (e.g., Gelatin) Crosslinked_Polymer Crosslinked Polymer Network Polymer1->Crosslinked_Polymer Crosslinking Reaction Polymer2 Polymer Chain 2 (e.g., Gelatin) Polymer2->Crosslinked_Polymer HDH This compound (HDH) HDH->Crosslinked_Polymer

Caption: this compound (HDH) crosslinking mechanism.

Biocompatibility_Workflow Material HDH-Crosslinked Material In_Vitro In Vitro Assessment Material->In_Vitro In_Vivo In Vivo Assessment Material->In_Vivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) In_Vitro->Hemocompatibility Implantation Subcutaneous Implantation In_Vivo->Implantation Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Hemocompatibility->Data_Analysis Histology Histological Analysis (H&E, Masson's Trichrome) Implantation->Histology Histology->Data_Analysis

Caption: Experimental workflow for biocompatibility assessment.

Conclusion

The selection of a crosslinking agent has profound implications for the biocompatibility of a biomaterial. While glutaraldehyde is a potent crosslinker, it often exhibits significant cytotoxicity.[1][2][3] In contrast, EDC and genipin generally demonstrate superior biocompatibility with lower inflammatory responses.[3][4] Preliminary data on hydrazide-crosslinked materials, conceptually similar to HDH, suggest good biocompatibility, with high cell viability comparable to controls.

However, a clear need exists for more direct, quantitative comparative studies involving HDH. Researchers are encouraged to conduct comprehensive biocompatibility assessments, including cytotoxicity, hemocompatibility, and in vivo studies, to fully elucidate the performance of HDH-crosslinked materials relative to established alternatives. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations, ultimately aiding in the development of safer and more effective biomaterials for a range of biomedical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, the precise identification of protein-protein interactions is paramount. Crosslinking-mass spectrometry (XL-MS) has emerged as a robust technique for mapping these interactions by covalently linking spatially proximal amino acid residues. While amine-reactive crosslinkers like disuccinimidyl suberate (DSS) are widely used, they are limited to targeting lysine residues. Carboxyl-reactive crosslinkers, such as heptanedihydrazide, offer a valuable alternative by targeting acidic residues (aspartic and glutamic acid), thereby expanding the coverage of potential interaction sites.[1][2][3]

This guide provides a comprehensive overview of the validation of this compound crosslink formation using mass spectrometry. It details the experimental protocol, compares its performance with other crosslinking chemistries, and provides the necessary visual aids for a clear understanding of the workflow and underlying principles.

Experimental Protocol: Validating this compound Crosslinks

The following protocol outlines the key steps for crosslinking proteins with this compound, preparing the sample for mass spectrometry, and analyzing the data. This protocol is adapted from established methods for similar dihydrazide crosslinkers like adipic acid dihydrazide (ADH) and pimelic acid dihydrazide (PDH).[2]

1. Crosslinking Reaction

The crosslinking of acidic residues using this compound requires a coupling agent to activate the carboxyl groups. While 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is often preferred as it allows the reaction to be carried out at a neutral pH, which is more conducive to maintaining the native structure of protein complexes.[2][4]

  • Materials:

    • Purified protein sample (10-20 µM) in a non-amine, non-carboxylate buffer (e.g., 20 mM HEPES, pH 7.5).

    • This compound solution.

    • DMTMM solution.

  • Procedure:

    • To the protein sample, add this compound to a final concentration of 1-5 mM.

    • Add DMTMM to a final concentration of 5-10 mM.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

    • Quench the reaction by adding an appropriate quenching buffer (e.g., ammonium bicarbonate).

2. Sample Preparation for Mass Spectrometry

  • Reduction and Alkylation:

    • Denature the crosslinked protein sample using 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Digest the proteins with an appropriate protease, such as trypsin, overnight at 37°C.[5]

3. Enrichment of Crosslinked Peptides

Crosslinked peptides are often present in low abundance compared to linear peptides.[6] Therefore, an enrichment step is crucial for their successful identification. Size exclusion chromatography (SEC) is a commonly used method to separate the larger, crosslinked peptides from the smaller, unmodified ones.[2][7]

4. LC-MS/MS Analysis

The enriched peptide fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-resolution mass spectrometers are used to accurately determine the mass of the precursor ions and their fragmentation patterns.[5][8]

5. Data Analysis

Specialized software is required to identify the crosslinked peptides from the complex MS/MS data. Several software packages are available that can handle dihydrazide crosslinker data, including xQuest, MaxLynx, and StavroX.[2][9][10][11] These programs match the experimental MS/MS spectra against a database of theoretical crosslinked peptides generated from the protein sequences of interest. The use of isotopically labeled this compound can facilitate the identification of crosslinked peptides.[2]

Performance Comparison of Crosslinkers

The choice of crosslinker is critical and depends on the specific research question and the protein system being studied. The following table compares this compound (activated by DMTMM) with a common amine-reactive crosslinker (DSS) and a zero-length carboxyl-reactive crosslinker (EDC).

FeatureThis compound (with DMTMM)Disuccinimidyl Suberate (DSS)1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Target Residues Aspartic Acid, Glutamic Acid, C-terminiLysine, N-terminiCarboxyls (Asp, Glu) and Amines (Lys)
Reaction Chemistry Dihydrazide reacts with activated carboxylsNHS-ester reacts with primary aminesCarbodiimide-mediated amide bond formation
Spacer Arm Length ~9.7 Å (Heptane chain)11.4 Å0 Å (Zero-length)
Optimal Reaction pH 7.0 - 7.57.0 - 8.54.5 - 6.0 (for activation)
Advantages Targets acidic residues, expanding coverage. Reaction at neutral pH preserves protein structure.Well-established protocols. High reactivity.Creates a direct amide bond with no spacer.
Disadvantages Lower reactivity compared to NHS-esters.[3] Requires an activating agent.Only targets lysine residues, potentially missing interaction sites.Less specific, can lead to polymerization. Reaction at acidic pH may disrupt protein structure.
MS Data Analysis Requires specialized software that can handle dihydrazide modifications.Widely supported by most XL-MS software.Identification can be challenging due to the lack of a mass shift from a spacer.

Visualizing the Workflow and Chemistry

To further clarify the process of using this compound and its comparison to other crosslinkers, the following diagrams illustrate the key chemical reactions and experimental workflows.

This compound Crosslinking Chemistry cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Protein1 Protein 1 (Asp/Glu) Activation Activation of Carboxyl Groups Protein1->Activation Protein2 Protein 2 (Asp/Glu) Protein2->Activation This compound This compound Crosslinking Nucleophilic Attack by Hydrazide This compound->Crosslinking DMTMM DMTMM DMTMM->Activation 1. Activation->Crosslinking 2. Crosslinked_Protein Crosslinked Protein Complex Crosslinking->Crosslinked_Protein 3.

This compound reaction with DMTMM.

Experimental Workflow for Validating this compound Crosslinks Start Start: Purified Protein Complex Crosslinking Crosslinking with This compound + DMTMM Start->Crosslinking Denature_Reduce_Alkylate Denaturation, Reduction, and Alkylation Crosslinking->Denature_Reduce_Alkylate Digestion Enzymatic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Digestion Enrichment Enrichment of Crosslinked Peptides (e.g., SEC) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis with Specialized Software LC_MSMS->Data_Analysis Validation Validation of Crosslinks (e.g., against known structures) Data_Analysis->Validation End End: Identified Crosslinks Validation->End

Workflow for crosslink validation.

Comparison of Crosslinker Application Logic cluster_this compound This compound/DMTMM cluster_dss DSS (NHS-ester) Hepta_Target Target: Asp, Glu Hepta_pH Reaction at neutral pH Hepta_Target->Hepta_pH Hepta_Advantage Advantage: Preserves native structure, alternative target sites Hepta_pH->Hepta_Advantage Conclusion Choice depends on protein sequence and structural question Hepta_Advantage->Conclusion DSS_Target Target: Lys DSS_pH Reaction at slightly alkaline pH DSS_Target->DSS_pH DSS_Advantage Advantage: High reactivity, well-established DSS_pH->DSS_Advantage DSS_Advantage->Conclusion Protein_Complex Protein Complex Protein_Complex->Hepta_Target Protein_Complex->DSS_Target

Logic for choosing a crosslinker.

References

A Tale of Two Chemistries: Heptanedihydrazide vs. EDC/NHS for Efficient Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of chemical strategy is paramount to the success of creating stable and functional biomolecular conjugates. Among the plethora of available methods, two prominent approaches often considered for crosslinking and modification are those involving hydrazides and carbodiimides. This guide provides an objective comparison between Heptanedihydrazide and the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) chemistry. While both are employed in bioconjugation, they target different functional groups and operate via distinct mechanisms. Understanding these differences is crucial for selecting the optimal method for your specific application.

At a Glance: Key Distinctions

FeatureThis compound ChemistryEDC/NHS Chemistry
Target Functional Group Carbonyls (Aldehydes and Ketones)Carboxyls (-COOH)
Reacting Partner Hydrazide (-CONHNH₂)Primary Amines (-NH₂)
Bond Formed Hydrazone BondAmide Bond
Mechanism Nucleophilic addition-eliminationCarbodiimide-mediated carboxyl activation
pH Optimum Typically pH 5-7Activation: pH 4.5-6.0; Coupling: pH 7.0-8.5
Byproducts WaterUrea derivative, NHS
Reversibility Hydrazone bond can be pH-labileAmide bond is highly stable

This compound Chemistry: Targeting Carbonyls for Hydrazone Linkage

This compound is a homobifunctional crosslinker containing two hydrazide moieties at either end of a seven-carbon spacer arm. The core of its reactivity lies in the nucleophilic nature of the hydrazide group, which readily reacts with electrophilic carbonyl groups—specifically aldehydes and ketones—to form a stable hydrazone bond.[1][2]

This chemistry is particularly useful for conjugating biomolecules through their carbohydrate components. For instance, the sialic acid residues on glycoproteins can be mildly oxidized with sodium periodate to generate aldehyde groups, which then become targets for hydrazide-containing linkers or probes.[2]

G cluster_heptane This compound Reaction cluster_application Example Application Molecule1 Biomolecule-CHO (Aldehyde) Intermediate1 Hydrazone Formation Molecule1->Intermediate1 This compound H₂N-NH-CO-(CH₂)₅-CO-NH-NH₂ (this compound) This compound->Intermediate1 Molecule2 Biomolecule-CHO (Aldehyde) Conjugate Biomolecule-CH=N-NH-CO-(CH₂)₅-CO-NH-N=CH-Biomolecule (Stable Hydrazone Linkage) Intermediate1->Conjugate Water H₂O Intermediate1->Water Release Glycoprotein Glycoprotein with Sialic Acid Oxidation Periodate Oxidation Glycoprotein->Oxidation AldehydeGlyco Glycoprotein with Aldehyde Groups Oxidation->AldehydeGlyco CrosslinkedGlyco Crosslinked Glycoproteins AldehydeGlyco->CrosslinkedGlyco HeptaneLinker This compound HeptaneLinker->CrosslinkedGlyco G cluster_edc_nhs EDC/NHS Reaction Pathway Carboxyl Molecule-COOH (Carboxyl Group) O_acylisourea O-acylisourea Intermediate (Unstable) Carboxyl->O_acylisourea + EDC EDC EDC EDC->O_acylisourea O_acylisourea->Carboxyl competing reaction NHS_ester NHS Ester Intermediate (Semi-stable) O_acylisourea->NHS_ester + NHS Urea_byproduct Urea Byproduct O_acylisourea->Urea_byproduct Release Hydrolysis1 Hydrolysis O_acylisourea->Hydrolysis1 NHS NHS NHS->NHS_ester NHS_ester->Carboxyl competing reaction Amide_bond Molecule-CO-NH-Molecule (Stable Amide Bond) NHS_ester->Amide_bond + Amine Hydrolysis2 Hydrolysis NHS_ester->Hydrolysis2 Amine Molecule-NH₂ (Primary Amine) Amine->Amide_bond NHS_byproduct NHS Amide_bond->NHS_byproduct Release

References

Comparative Stability of Hydrazone Bonds from Different Dihydrazide Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective bioconjugates and drug delivery systems. Hydrazone bonds, formed by the condensation of a hydrazide with an aldehyde or ketone, are a popular choice for pH-sensitive drug release due to their characteristic stability profile: they remain relatively stable at physiological pH (around 7.4) but are readily cleaved in the acidic environments of endosomes (pH < 6) and lysosomes (pH < 5).[] However, the stability of the hydrazone linkage is not a monolithic property; it is profoundly influenced by the molecular structure of the dihydrazide linker and the carbonyl precursor. This guide provides a comprehensive comparison of hydrazone bond stability derived from various dihydrazide linkers, supported by experimental data and detailed protocols to inform the design of next-generation drug conjugates.

The hydrolytic stability of a hydrazone bond is a critical determinant of its utility, particularly in the context of antibody-drug conjugates (ADCs), where premature drug release in the bloodstream can lead to off-target toxicity and a diminished therapeutic index.[2][3] The mechanism of hydrolysis is acid-catalyzed, involving the protonation of the imine nitrogen followed by a nucleophilic attack by water.[4][5] Consequently, the electronic and steric properties of the substituents on both the hydrazide and carbonyl components can be modulated to fine-tune the rate of cleavage.

Comparative Stability Data

The stability of a hydrazone bond is typically quantified by its half-life (t½) under specific pH and temperature conditions. The following table summarizes the hydrolytic stability of various hydrazone structures, highlighting the impact of different dihydrazide and carbonyl precursors.

Hydrazone TypePrecursorspHTemperature (°C)Half-life (t½)Reference
Aliphatic Hydrazone Aliphatic Aldehyde + Acylhydrazide5.537< 2 minutes[6]
7.437Varies (dependent on acyl hydrazide chain length)[6]
Aromatic Hydrazone Aromatic Aldehyde + Acylhydrazide5.537> 48 hours[6]
7.437> 72 hours[6]
Acylhydrazone Ketone + Acylhydrazide5.0-~2.4 minutes (for some doxorubicin ADCs)[7]
7.0-> 2.0 hours (for some doxorubicin ADCs)[7]
Simple Hydrazone Aldehyde + Hydrazine7.0-Significantly less stable than oximes[3][8]
Phenylhydrazone Ketone + Phenylhydrazine7.4 vs 5.037Greatest difference in stability between pH 7.4 and 5.0[9]

Key Observations:

  • Aromatic vs. Aliphatic Carbonyls: Hydrazones derived from aromatic aldehydes exhibit significantly greater stability across a range of pH values compared to those derived from aliphatic aldehydes.[4][6] This is attributed to the resonance stabilization provided by the aromatic ring, which delocalizes the π-electrons of the C=N bond.[6]

  • Acylhydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH than simple hydrazones, while still maintaining their lability at lower pH.[7][10]

  • Substituent Effects: The electronic properties of substituents on the carbonyl or hydrazide moiety play a crucial role. Electron-donating groups tend to increase the stability of the hydrazone bond, while electron-withdrawing groups decrease stability by making the imine carbon more electrophilic and susceptible to nucleophilic attack.[4][11]

Experimental Protocols

The assessment of hydrazone bond stability is crucial for the development of reliable drug delivery systems. The following are detailed methodologies for key experiments.

Protocol 1: Hydrazone Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the hydrolytic stability of a hydrazone-linked conjugate at different pH values.[4][10]

Materials:

  • Purified hydrazone-linked conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer or other suitable buffer at the desired acidic pH (e.g., pH 5.5)

  • Acetonitrile or other suitable organic solvent for the mobile phase

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath set to 37°C

Procedure:

  • Sample Preparation: Prepare a stock solution of the hydrazone conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution to a known final concentration in the pre-warmed buffer of interest (e.g., pH 7.4 PBS or pH 5.5 acetate buffer).

  • Incubation: Incubate the solution at 37°C.

  • Time Points: At predetermined time intervals, withdraw an aliquot of the sample.

  • Quenching: To stop the hydrolysis reaction, immediately inject the sample into the HPLC system or quench the reaction by diluting it in the mobile phase.

  • HPLC Analysis: Analyze the samples by HPLC. Monitor the degradation of the parent hydrazone conjugate by measuring the decrease in its peak area over time.

  • Data Analysis: Plot the percentage of the remaining intact conjugate at each time point to determine the stability profile and calculate the half-life of the hydrazone bond under the tested conditions.

Protocol 2: Hydrazone Stability Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be employed to measure the kinetics of hydrazone hydrolysis in deuterated buffers.[8][10]

Materials:

  • Purified hydrazone-linked conjugate

  • Deuterated buffer solutions at various pD values (pH equivalent in D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the hydrazone conjugate in the deuterated buffer of interest.

  • NMR Acquisition: Immediately acquire a ¹H NMR spectrum, which will serve as the t=0 time point.

  • Time-Lapse Monitoring: Continue to acquire spectra at regular intervals.

  • Data Analysis: The rate of disappearance of a characteristic signal from the intact hydrazone conjugate and the appearance of a signal from the released component (e.g., the aldehyde or ketone) are monitored over time. This data is used to calculate the first-order rate constant (k) for hydrolysis.

Visualizing Hydrazone Chemistry and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental chemical reaction and a typical experimental workflow for comparing hydrazone stability.

Hydrazone_Formation cluster_reactants Reactants cluster_product Product Dihydrazide R1-NH-NH2 Hydrazone R1-NH-N=C(R2)-R3 Dihydrazide->Hydrazone + Carbonyl Carbonyl R2-C(=O)-R3 Water H2O Hydrazone->Water +

Caption: General reaction for the formation of a hydrazone bond.

Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_comp Comparison A Synthesize Hydrazone Conjugates B Prepare Solutions at Different pH A->B C Incubate at 37°C B->C D Collect Aliquots at Time Intervals C->D E Analyze by HPLC or NMR D->E F Determine Half-life (t½) E->F G Compare Stability Profiles F->G

Caption: Experimental workflow for comparing hydrazone stability.

Conclusion

The stability of hydrazone bonds is a tunable property that can be rationally designed by carefully selecting the dihydrazide linker and carbonyl precursors. Aromatic hydrazones generally offer greater stability than their aliphatic counterparts, and the incorporation of specific electronic groups can further modulate the rate of hydrolysis. For drug development professionals, a thorough understanding of these structure-stability relationships is essential for designing effective and safe pH-responsive drug delivery systems. The experimental protocols provided herein offer a robust framework for the empirical evaluation of hydrazone linker stability, enabling the selection of optimal linkers for specific therapeutic applications.

References

A Comparative Guide to Zero-Length Crosslinkers: Heptanedihydrazide, EDC/NHS, and Diazirines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent crosslinking of proteins is a cornerstone technique for elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and developing novel therapeutics. Among the vast arsenal of available reagents, zero-length and short-length crosslinkers are prized for providing the most precise distance constraints by creating direct or very short covalent bonds between interacting residues.[1][2]

This guide provides an objective comparison of three prominent classes of short-distance crosslinkers: Dihydrazides (represented by Heptanedihydrazide and the well-documented Adipic Acid Dihydrazide), the classic zero-length carbodiimide system (EDC/NHS), and photo-activatable Diazirines. We present their mechanisms, comparative efficacy, and detailed experimental protocols to inform your experimental design.

Core Comparison of Crosslinking Chemistries

The selection of a crosslinking agent is dictated by the available functional groups, the desired reaction control, and the specific structural questions being addressed. The following table provides a high-level comparison of the three chemistries.

FeatureThis compound (and other Dihydrazides)EDC/NHSDiazirine-Based Crosslinkers
Reaction Mechanism Two-step chemical activation; links two activated carboxyl groups.Two-step chemical activation; links a carboxyl group to a primary amine.Single-step photo-activation; non-specific insertion.
Target Residues Carboxyl groups (Asp, Glu, C-terminus) via an activator.[3][4] Also reacts with aldehydes.[5]Carboxyl groups (Asp, Glu, C-terminus) and Primary amines (Lys, N-terminus).[6][7]Inserts into any C-H, N-H, or O-H bond in close proximity upon UV activation.[8][9]
Spacer Length ~9.5 Å (this compound)0 Å (Zero-Length).[1][10]~0 Å (Creates a direct bond upon insertion).
Resulting Bond Hydrazone or stable amide-like bond.Stable amide bond.[7]Stable C-C, C-N, or C-O bond.
Key Advantages Targets abundant acidic residues; stable reagents; reaction at neutral pH with DMTMM.[3]Truly zero-length; high efficiency with NHS; well-established protocols.[7][11]Temporal control (reaction starts with UV light); non-specific targeting captures diverse interactions; very small size.[8][9]
Key Limitations Requires a separate activator (e.g., EDC, DMTMM); is not a true "zero-length" crosslinker.[3]O-acylisourea intermediate is unstable and hydrolyzes quickly without NHS; reaction efficiency is pH-sensitive.[7][12]Reaction can be low-yield; requires UV activation setup; carbene intermediate is quenched by water.
Optimal pH Neutral (7.0-7.5) with DMTMM activator.[3] Acidic (4.5-6.0) with EDC activator.[13]Activation: pH 4.5-6.0. Amine Reaction: pH 7.0-8.0.[6][14]Typically performed at physiological pH (7.0-8.0).
Reaction Control Chemical control via addition of activator and quencher.Chemical control via pH changes, addition of reagents, and quenching.Temporal control via UV light exposure.

Reaction Mechanisms and Signaling Pathways

Understanding the reaction pathway of each crosslinker is critical for troubleshooting and optimizing experimental conditions.

Dihydrazide Crosslinking of Acidic Residues

Dihydrazides like this compound (also known as Pimelic Acid Dihydrazide, PDH) or Adipic Acid Dihydrazide (ADH) do not directly react with carboxyl groups. They require a coupling agent, such as EDC or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to first activate the carboxyl groups on Aspartic or Glutamic acid residues.[3][15] The hydrazide then attacks the activated intermediate to form a stable bond, which can be repeated on the other end of the dihydrazide to link two acidic residues.

G cluster_0 cluster_1 cluster_2 P1_COOH Protein 1 (Asp/Glu) Activator EDC or DMTMM P1_COOH->Activator + P1_Active Activated Intermediate Activator->P1_Active Hepta This compound P1_Active->Hepta + Intermediate Intermediate Conjugate Hepta->Intermediate P2_COOH Protein 2 (Activated Asp/Glu) Intermediate->P2_COOH + Final Stable Crosslink P2_COOH->Final

Dihydrazide crosslinking of two carboxyl groups.
EDC/NHS Zero-Length Crosslinking

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the most common zero-length crosslinker.[7] It activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can either react directly with a primary amine (from Lysine or an N-terminus) or be stabilized by N-hydroxysuccinimide (NHS). The addition of NHS creates a more stable NHS-ester, which is less prone to hydrolysis and reacts efficiently with amines at physiological pH, significantly improving crosslinking yields.[6][7]

G P_COOH Protein 1 (Asp/Glu) EDC EDC P_COOH->EDC + O_acyl O-acylisourea (Unstable) EDC->O_acyl P_NH2 Protein 2 (Lys) O_acyl->P_NH2 Direct Reaction (Lower Yield) NHS NHS / Sulfo-NHS O_acyl->NHS + Amide Amide Bond (Zero-Length) P_NH2->Amide NHS_ester NHS-ester (More Stable) NHS->NHS_ester NHS_ester->P_NH2 Two-Step Reaction (Higher Yield)

EDC/NHS crosslinking of a carboxyl to an amine.
Diazirine Photo-Crosslinking

Diazirine-based reagents contain a small, three-membered ring that is stable in the dark but becomes highly reactive upon exposure to long-wave UV light (330-370 nm).[8][9] Irradiation causes the diazirine to release nitrogen gas (N₂), generating a highly reactive carbene intermediate. This carbene has a very short lifetime and rapidly inserts into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with virtually any amino acid residue in its immediate vicinity.[16]

G Diazirine Diazirine Reagent (Stable) UV UV Light (330-370 nm) Diazirine->UV Carbene Carbene Intermediate (Highly Reactive) UV->Carbene N2 N₂ Gas Carbene->N2 + AA Nearby Amino Acid (Any Residue) Carbene->AA Non-specific Insertion Final Stable Covalent Bond AA->Final

Photo-activation and reaction of a diazirine crosslinker.

Experimental Protocols

The following are generalized protocols. Optimal conditions, including reagent concentrations and incubation times, should be determined empirically for each specific protein system.

Protocol 1: Dihydrazide Crosslinking of Acidic Residues (with DMTMM)

This protocol is adapted for linking carboxyl groups on one or more proteins using a dihydrazide and the DMTMM coupling reagent, which allows the reaction to proceed at a neutral pH.[3][15]

Materials:

  • Protein(s) of interest in a non-amine, non-carboxylate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • This compound (PDH) or Adipic Acid Dihydrazide (ADH) stock solution (e.g., 100 mM in reaction buffer).

  • DMTMM stock solution (e.g., 500 mM in reaction buffer, prepare fresh).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

Procedure:

  • Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL).

  • Add the dihydrazide crosslinker to the protein solution to a final concentration of 5-20 mM.

  • Initiate the reaction by adding the fresh DMTMM stock solution to a final concentration of 25-100 mM.

  • Incubate the reaction for 1-3 hours at room temperature with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature to quench all unreacted DMTMM-activated sites.

  • Proceed with analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: Two-Step EDC/NHS Protein-Protein Conjugation

This protocol is designed to conjugate a carboxyl-containing protein (Protein 1) to an amine-containing protein (Protein 2), minimizing self-conjugation of Protein 2.[7]

Materials:

  • Protein 1 in an amine-free, carboxyl-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).

  • Protein 2 in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • EDC (prepare fresh 10 mg/mL solution in water or buffer).

  • Sulfo-NHS (prepare fresh 10 mg/mL solution in water or buffer).

  • Quenching Solution: 2-Mercaptoethanol or Hydroxylamine.

  • Desalting columns for buffer exchange.

Procedure:

  • Activation of Protein 1: a. Dissolve Protein 1 in MES buffer to a concentration of 1-2 mg/mL. b. Add EDC to a final concentration of 2-4 mM and Sulfo-NHS to 5-10 mM. c. Incubate for 15-30 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended): a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. b. Incubate for 10 minutes. c. Remove excess quenching agent and by-products using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation to Protein 2: a. Immediately add the activated Protein 1 to Protein 2, typically at an equimolar ratio. b. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Quench: a. Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM. b. Proceed with purification and analysis.

Protocol 3: Diazirine-Based Photo-Crosslinking

This protocol describes a general method for using a heterobifunctional diazirine crosslinker (e.g., an NHS-ester diazirine) to first label a protein and then photo-crosslink it to its binding partners.[8][16]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-ester diazirine reagent (dissolved in dry DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • UV Lamp (350-365 nm, e.g., a mercury-xenon lamp with appropriate filters).

Procedure:

  • Labeling Reaction: a. Add the NHS-ester diazirine (dissolved in DMSO) to the protein solution. A 20- to 50-fold molar excess is common for protein concentrations below 5 mg/mL. The final DMSO concentration should be <10%. b. Incubate for 30-60 minutes at room temperature. c. Quench the NHS-ester reaction by adding Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes. d. Remove excess, unreacted crosslinker via a desalting column or dialysis.

  • Interaction and Photo-Crosslinking: a. Add the binding partner(s) to the diazirine-labeled protein and allow the complex to form. b. Place the sample in a suitable vessel (e.g., quartz cuvette or on a petri dish on ice). c. Irradiate the sample with a 350-365 nm UV lamp for 1-15 minutes. The optimal time and distance from the lamp must be determined empirically.

  • Analysis: a. After irradiation, the sample is ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

General Experimental Workflow

Most crosslinking experiments follow a similar logical progression from reaction to analysis. This workflow is crucial for identifying successfully crosslinked protein complexes.

G A 1. Prepare and Mix Interacting Proteins B 2. Add Crosslinking Reagent (Chemical or Photo-activated) A->B C 3. Incubate / Irradiate (Allow crosslinking to occur) B->C D 4. Quench Reaction (Stop crosslinking) C->D E 5. Analyze by SDS-PAGE (Observe higher MW bands) D->E F 6. Identify Crosslinked Peptides (Excise bands, digest, and run Mass Spectrometry) E->F

A typical workflow for a crosslinking experiment.

Summary of Efficacy and Applications

The ultimate efficacy of a crosslinker depends on the specific goals of the experiment.

Efficacy MetricThis compound (Dihydrazides)EDC/NHSDiazirine-Based Crosslinkers
Specificity High (for carboxyl groups)High (for carboxyls and amines)Low (non-specific insertion)
Efficiency Moderate to High (dependent on activator)High (especially with NHS)Low to Moderate (carbene is easily quenched)
Temporal Control LowLowHigh
Versatility Moderate (targets acidic residues)Moderate (targets common functional groups)High (targets any proximal residue)
Bond Stability High (stable hydrazone/amide)High (stable amide)High (stable covalent bond)

Applications in Drug Development:

  • Target Identification and Validation: Diazirine-based photo-affinity labeling is a powerful strategy for identifying the unknown protein targets of a small molecule drug candidate.[9]

  • Structural Biology: All three crosslinker types, when combined with mass spectrometry, provide crucial low-resolution distance constraints to guide the computational modeling of protein-drug or antibody-antigen complexes.[10]

  • Bioconjugation: EDC/NHS chemistry is a workhorse for creating antibody-drug conjugates (ADCs) and for immobilizing proteins and peptides onto surfaces for affinity purification and diagnostic assays.[17] Dihydrazides are used to crosslink and stabilize hydrogels for tissue engineering and drug delivery applications.

References

Comparative Guide to the Characterization of Heptanedihydrazide-Modified Polymers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of polymers modified with heptanedihydrazide. It includes detailed experimental protocols, quantitative data presentation, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction

This compound is a homobifunctional crosslinking agent that reacts with carboxyl groups on polymers, often activated by a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable amide bonds. This modification is widely used in drug delivery, tissue engineering, and biomaterial science to create hydrogels or conjugate molecules to polymers like hyaluronic acid. Accurate characterization of these modified polymers is crucial to ensure the desired degree of modification and to understand the structural changes that may impact their physicochemical properties and biological performance. NMR spectroscopy is a powerful tool for this purpose, providing detailed structural and quantitative information.

Comparison of Analytical Techniques

While NMR spectroscopy is a primary method for the detailed characterization of this compound-modified polymers, other techniques offer complementary information. The choice of technique depends on the specific information required.

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Spectroscopy - Confirmation of covalent bond formation- Determination of the degree of substitution (DS)- Detailed structural elucidation of the polymer backbone and the crosslinker- Identification of side products or unreacted reagents- Quantitative without the need for calibration standards[1]- Provides unambiguous structural information at the atomic level- Non-destructive- Lower sensitivity compared to other methods- Can be expensive and require specialized equipment- High-molecular-weight or poorly soluble polymers can lead to broad peaks and complex spectra
Fourier-Transform Infrared (FTIR) Spectroscopy - Identification of functional groups (e.g., appearance of amide bonds, disappearance of carboxyl groups)- Confirmation of successful modification- Rapid and relatively inexpensive- Can be used for solid and liquid samples- Sensitive to changes in chemical bonding- Primarily qualitative or semi-quantitative- Provides limited structural detail compared to NMR- Overlapping peaks can make interpretation difficult
Gel Permeation Chromatography (GPC) - Determination of molecular weight and molecular weight distribution- Provides information on changes in polymer size due to crosslinking or degradation- Does not provide structural information about the modification- Requires appropriate calibration standards
Thermal Gravimetric Analysis (TGA) - Assessment of thermal stability of the modified polymer- Can indicate changes in polymer properties upon modification- Indirect method for confirming modification- Does not provide structural details

NMR Spectroscopic Characterization

NMR spectroscopy provides unparalleled insight into the structure of this compound-modified polymers. Both ¹H and ¹³C NMR are employed to confirm the modification and quantify its extent.

¹H NMR Spectroscopy

¹H NMR is particularly useful for determining the degree of substitution (DS). This is achieved by comparing the integral of a proton signal unique to the this compound moiety with a proton signal from the polymer backbone.

Expected ¹H Chemical Shifts for this compound Moiety:

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-NH-NH₂ ~4.2Broad singlet
-CO-NH -~9.0Broad singlet
-CO-CH₂-CH₂ -CH₂-~1.5Multiplet
-CO-CH₂ -~2.1Triplet
α-CH₂ to hydrazide~2.2Triplet
β, γ-CH₂ of heptane chain~1.3-1.6Multiplet

Note: Chemical shifts can vary depending on the solvent, temperature, and the specific polymer.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, confirming the presence of the this compound linker through its unique carbon signals.

Expected ¹³C Chemical Shifts for this compound Moiety:

Carbon Predicted Chemical Shift (δ, ppm)
-C O-NH-~173
-CO-C H₂-~35
-CO-CH₂-C H₂-~25
-CO-CH₂-CH₂-C H₂-~28
Quantitative Analysis: Degree of Substitution (DS)

The degree of substitution is a critical parameter that defines the extent of modification. It can be calculated from the ¹H NMR spectrum using the following formula:

DS (%) = [(Integral of this compound protons) / (Number of this compound protons)] / [(Integral of Polymer protons) / (Number of Polymer protons)] x 100

For example, when modifying hyaluronic acid (HA), the integral of the methylene protons of this compound can be compared to the integral of the N-acetyl methyl protons of the HA backbone.

Experimental Protocols

Synthesis of this compound-Modified Hyaluronic Acid

This protocol describes the synthesis of a this compound-modified hyaluronic acid, a common application in biomaterials.

Materials:

  • Hyaluronic acid (HA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deuterium oxide (D₂O) for NMR analysis

Procedure:

  • Dissolve hyaluronic acid in PBS to a final concentration of 1% (w/v).

  • Add EDC and NHS to the HA solution to activate the carboxyl groups. A molar ratio of EDC:NHS:HA carboxyl groups of 2:1:1 is commonly used.

  • Allow the activation reaction to proceed for 30 minutes at room temperature.

  • Dissolve this compound in PBS and add it to the activated HA solution. The molar ratio of this compound to HA carboxyl groups can be varied to control the degree of substitution.

  • Let the reaction proceed for at least 4 hours or overnight at room temperature with gentle stirring.

  • Purify the resulting HA-heptanedihydrazide conjugate by dialysis against deionized water for 3-4 days to remove unreacted reagents.

  • Lyophilize the purified solution to obtain the final product as a white powder.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the lyophilized this compound-modified polymer.

  • Dissolve the sample in 0.6-0.7 mL of D₂O in a standard 5 mm NMR tube. For high molecular weight polymers like hyaluronic acid, dissolving in D₂O with 0.1 M NaOD or 2 M NaCl can improve spectral resolution by reducing viscosity and chain entanglement.[2]

  • Ensure the sample is fully dissolved by gentle vortexing or inversion.

NMR Data Acquisition:

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: ~12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 5-10 seconds for quantitative analysis).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR:

  • Pulse Program: Proton-decoupled experiment with inverse-gated decoupling for quantitative analysis (e.g., 'zgig' on Bruker systems) to suppress the Nuclear Overhauser Effect (NOE).

  • Spectral Width: ~220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 5 times the longest T1 (can be significantly longer for quaternary carbons).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Polymer Polymer Activation Activation Polymer->Activation EDC/NHS Crosslinking Crosslinking Activation->Crosslinking This compound Purification Purification Crosslinking->Purification Dialysis Lyophilization Lyophilization Purification->Lyophilization Lyophilized_Product Lyophilized Product Lyophilization->Lyophilized_Product NMR_Sample_Prep NMR Sample Preparation Lyophilized_Product->NMR_Sample_Prep NMR_Analysis NMR Analysis (1H, 13C) NMR_Sample_Prep->NMR_Analysis DS_Calculation DS Calculation NMR_Analysis->DS_Calculation

Caption: Workflow for synthesis and NMR characterization.

reaction_scheme Polymer Polymer-COOH Activated_Polymer Polymer-CO-NHS Polymer->Activated_Polymer EDC, NHS Modified_Polymer Polymer-CO-NH-NH-CO-(CH2)5-CO-NH-NH2 Activated_Polymer->Modified_Polymer This compound H2N-NH-CO-(CH2)5-CO-NH-NH2 This compound->Modified_Polymer

Caption: Reaction of a polymer with this compound.

References

A Comparative Guide to Heptanedihydrazide and BDDE for Dermal Filler Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of ideal dermal fillers hinges on the careful selection of crosslinking agents that dictate the final product's performance, biocompatibility, and longevity. Butanediol diglycidyl ether (BDDE) has long been the industry gold standard for crosslinking hyaluronic acid (HA) in dermal fillers. However, alternative crosslinkers, such as heptanedihydrazide, are emerging, prompting a thorough evaluation of their comparative performance. This guide provides a detailed comparison of this compound and BDDE for dermal filler applications, supported by available experimental data.

Executive Summary

BDDE-crosslinked HA fillers are characterized by their robust mechanical properties and a well-documented history of clinical use. The ether linkages formed are stable, contributing to the longevity of the filler. In contrast, this compound, a member of the hydrazide crosslinker family, forms hydrazone bonds with modified HA. This type of crosslinking can offer advantages in terms of biocompatibility, as the reaction can be performed under milder conditions. However, the available quantitative data for a direct, side-by-side comparison with BDDE is still limited in the scientific literature. This guide synthesizes the existing data to facilitate an informed evaluation.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data available for HA dermal fillers crosslinked with BDDE and hydrazide crosslinkers. It is important to note that data for this compound is sparse; therefore, data for other dihydrazides like adipic dihydrazide (ADH) are included to represent the hydrazide class.

Table 1: Rheological Properties

ParameterBDDE-crosslinked HAHydrazide-crosslinked HA (ADH)Source(s)
Storage Modulus (G') 5 Pa - 1440 Pa~260 Pa[1],[2]
Loss Modulus (G'') 10 Pa - 200 PaN/A[1]
Complex Viscosity (η)*Varies significantly based on concentration and crosslinking degreeN/A[3]
Tan Delta (G''/G') 0.1 - 0.5N/A[1]

Table 2: Biocompatibility

ParameterBDDE-crosslinked HAHydrazide-crosslinked HASource(s)
Cell Viability >70%Generally high, reported as non-toxic[4]
TNF-α Expression Baseline to moderate increaseGenerally low inflammatory response[5]
IL-1β Expression Baseline to moderate increaseGenerally low inflammatory response[5]

Table 3: In Vivo Degradation

ParameterBDDE-crosslinked HAHydrazide-crosslinked HASource(s)
Enzymatic Degradation Slower degradation compared to non-crosslinked HASusceptible to hyaluronidase; degradation rate can be tailored[6],[7]
In Vivo Residence Time 6 - 18 monthsVariable, can be tailored by crosslinking density[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for crosslinking hyaluronic acid with BDDE and a general protocol for hydrazide crosslinking.

Protocol 1: Hyaluronic Acid Crosslinking with BDDE

This protocol is a common method for synthesizing BDDE-crosslinked HA hydrogels.

  • HA Solution Preparation: Dissolve high molecular weight hyaluronic acid (e.g., 1-2 MDa) in an alkaline solution (e.g., 0.25 M NaOH) to a final concentration of 8-10% (w/v). Stir the mixture at room temperature until the HA is fully hydrated and a homogenous solution is formed.

  • Crosslinking Reaction: Add BDDE to the HA solution. The amount of BDDE will determine the degree of crosslinking and the final properties of the hydrogel. A common ratio is 1-10% BDDE relative to the HA content.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) for several hours (e.g., 2-4 hours) to allow the crosslinking reaction to proceed.

  • Neutralization and Hydration: Neutralize the reaction mixture with an acidic solution (e.g., HCl) to a physiological pH. The resulting hydrogel is then swollen in a phosphate-buffered saline (PBS) solution.

  • Purification: Purify the hydrogel to remove unreacted BDDE and other impurities. This is a critical step to ensure biocompatibility and is typically achieved through dialysis against PBS for an extended period (e.g., 2-3 days) with frequent changes of the dialysis buffer.

  • Homogenization: The purified hydrogel is then mechanically processed to create a smooth, injectable gel. This may involve passing the gel through screens of varying mesh sizes.

Protocol 2: Hyaluronic Acid Crosslinking with this compound (General Hydrazide Protocol)

This protocol outlines the general steps for creating hydrazone crosslinks between modified HA chains.

  • HA Modification:

    • Aldehyde-modified HA (HA-aldehyde): Oxidize hyaluronic acid using an oxidizing agent like sodium periodate. The degree of oxidation can be controlled by the molar ratio of periodate to HA repeating units.

    • Hydrazide-modified HA (HA-hydrazide): Functionalize hyaluronic acid with a dihydrazide, such as this compound, by activating the carboxyl groups of HA with a carbodiimide (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS), followed by reaction with the dihydrazide.

  • Crosslinking Reaction: Mix the HA-aldehyde and HA-hydrazide solutions in a suitable buffer (e.g., PBS at pH 7.4). The formation of hydrazone bonds will lead to the gelation of the mixture. The gelation time can be controlled by the concentration of the polymers and the degree of modification.

  • Purification: The resulting hydrogel is typically purified by dialysis against PBS to remove any unreacted reagents.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) illustrate the crosslinking mechanisms and a typical experimental workflow for evaluating dermal fillers.

Crosslinking_Mechanisms cluster_BDDE BDDE Crosslinking cluster_this compound This compound Crosslinking HA1 Hyaluronic Acid Chain 1 Ether_bond Stable Ether Bond HA1->Ether_bond -OH group HA2 Hyaluronic Acid Chain 2 BDDE BDDE BDDE->Ether_bond Ether_bond->HA2 -OH group HA_aldehyde Aldehyde-modified HA Hydrazone_bond Hydrazone Bond HA_aldehyde->Hydrazone_bond Aldehyde group HA_this compound This compound-modified HA HA_this compound->Hydrazone_bond Hydrazide group

Figure 1: Chemical crosslinking mechanisms.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_biocompatibility Biocompatibility Assessment HA_sol HA Solution Crosslinker Crosslinker (BDDE or this compound) HA_sol->Crosslinker Reaction Crosslinking Reaction Crosslinker->Reaction Purification Purification (Dialysis) Reaction->Purification Homogenization Homogenization Purification->Homogenization Rheology Rheological Analysis (G', G'', η*) Homogenization->Rheology Swelling Swelling Behavior Homogenization->Swelling Degradation In Vitro Degradation Homogenization->Degradation In_vitro In Vitro Cell Culture (Viability, Cytotoxicity) Homogenization->In_vitro In_vivo In Vivo Implantation (Inflammatory Response) Homogenization->In_vivo

Figure 2: Experimental workflow for dermal filler evaluation.

Signaling Pathways in Biocompatibility

The biocompatibility of dermal fillers is a complex process involving interactions with the host tissue. The transforming growth factor-beta (TGF-β) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are known to play roles in the cellular response to implanted biomaterials, including HA fillers.

  • TGF-β Pathway: This pathway is crucial for wound healing and tissue regeneration. Following the injection of a dermal filler, the initial inflammatory response can trigger the release of TGF-β. This, in turn, can stimulate fibroblasts to produce new collagen, contributing to the filler's long-term volumizing effect. The properties of the crosslinked HA, including its stiffness and degradation products, may modulate this signaling pathway.[8]

  • MAPK/ERK Pathway: This signaling cascade is involved in cellular processes such as proliferation, differentiation, and inflammation. The interaction of immune cells with the filler material can activate the MAPK/ERK pathway, leading to the production of pro-inflammatory or anti-inflammatory cytokines. The biocompatibility of a crosslinker is related to its ability to minimize a pro-inflammatory response mediated by this pathway.

Signaling_Pathways cluster_TGF TGF-β Signaling Pathway cluster_MAPK MAPK/ERK Signaling Pathway Filler Dermal Filler Implantation TGF_beta TGF-β Release Filler->TGF_beta Fibroblast Fibroblast Activation TGF_beta->Fibroblast Collagen Collagen Synthesis Fibroblast->Collagen Immune_cells Immune Cell Interaction with Filler MAPK_activation MAPK/ERK Activation Immune_cells->MAPK_activation Cytokine Cytokine Production (Inflammatory Response) MAPK_activation->Cytokine

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Heptanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of heptanedihydrazide, emphasizing immediate safety protocols and adherence to regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle this compound with care, minimizing exposure and mitigating risks. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed handling and safety information.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact. Contaminated clothing should be removed immediately.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts or vapors.

Handling and Storage:

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Avoid contact with incompatible materials, such as strong oxidizing agents.[3]

Step-by-Step Disposal Procedures

The disposal of this compound, as with most laboratory chemicals, must follow established hazardous waste management protocols.[4] Never dispose of chemical waste down the drain or in regular trash.[4]

Step 1: Waste Identification and Characterization

The first step in proper disposal is to characterize the waste.[4][5] Based on its chemical nature, this compound waste should be classified as hazardous chemical waste. It is the responsibility of the waste generator to make this determination based on knowledge of the waste composition or through chemical analysis if necessary.[4]

Step 2: Waste Segregation and Containerization

  • Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials to prevent hazardous reactions.

  • Container Selection: Use a container that is compatible with this compound.[4] Often, the original container is suitable. The container must be in good condition and have a tightly sealing lid.

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity. The label should also include the date of accumulation.

Step 3: Accumulation and Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the operator of the process generating the waste.

  • Ensure that the container is kept closed at all times except when adding waste.[4]

  • Segregate containers of incompatible wastes.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.[6]

  • Provide accurate information about the waste composition to the EHS personnel.

Quantitative Data Summary

ParameterGuidelineSource
pH of Aqueous Waste If aqueous, a pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste (D002).[4]
Container Fullness Leave adequate headspace in liquid waste containers (e.g., 10%) to allow for expansion.General Lab Practice
Satellite Accumulation Area (SAA) Limit No more than 55 gallons of a single hazardous waste stream may be accumulated.[4]
Empty Container Rinsing Empty containers should be triple rinsed before disposal in regular waste. The rinsate should be collected as hazardous waste.[6]

Experimental Protocols

The procedures outlined above are based on standard hazardous waste management protocols and do not involve experimental methodologies. For any chemical treatment or neutralization of this compound prior to disposal, a detailed, validated experimental protocol must be developed and reviewed by qualified personnel, including your institution's EHS department. Self-treatment of chemical waste is highly regulated and generally not recommended without specific expertise and approval.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Select Compatible Container & Label Clearly segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Proper Disposal by Licensed Facility contact_ehs->disposal

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting the specific SDS and your institution's EHS guidelines as the primary sources of information.

References

Personal protective equipment for handling Heptanedihydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use and disposal of Heptanedihydrazide, also known as Pimelic acid dihydrazide. Adherence to these procedures is critical to ensure personal safety and environmental protection.

This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not widely available, its chemical nature as a dihydrazide suggests that it should be handled with care to avoid potential skin and eye irritation, as well as respiratory effects upon inhalation of dust.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when working with this compound to minimize exposure. The following table outlines the required PPE for various laboratory operations.

Body PartEquipmentSpecification
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.
Eye Protection Chemical safety gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Nitrile or neoprene glovesShould be worn to prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling and Disposal

A clear, step-by-step plan is essential for the safe handling of this compound from receipt to disposal.

Preparation and Handling:
  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing and transferring the compound, use techniques that minimize dust generation. A spatula or scoop should be used for solid transfers.

In Case of a Spill:
  • Small Spills: For minor spills of solid material, carefully sweep up the powder, avoiding the creation of dust clouds. Place the collected material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department for guidance on cleanup procedures.

Disposal Plan:
  • Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.

  • Final Disposal: The collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety officer before any work with this compound begins. These protocols should incorporate the specific safety measures outlined in this document.

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Heptanedihydrazide_Workflow This compound Handling and Disposal Workflow start Start: Receive this compound prep Preparation for Handling start->prep handling Handling in Fume Hood prep->handling spill Spill Occurs? handling->spill small_spill Small Spill Cleanup spill->small_spill Yes, Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Yes, Large use Use in Experiment spill->use No waste_collect Collect in Labeled Hazardous Waste Container small_spill->waste_collect end End of Process large_spill->end waste_gen Generate Waste use->waste_gen waste_gen->waste_collect disposal Dispose via Institutional Hazardous Waste Program waste_collect->disposal disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.